1,1,2,3,3,4,4-Heptafluorobut-1-ene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,4,4-heptafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBXTZOBYEVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=C(F)F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379253 | |
| Record name | 4H-Perfluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680-54-6 | |
| Record name | 4H-Perfluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,2,3,3,4,4-Heptafluorobut-1-ene (CAS No. 680-54-6)
This guide provides a comprehensive technical overview of 1,1,2,3,3,4,4-heptafluorobut-1-ene, a fluorinated alkene of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its potential as a building block in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile reagent.
Core Molecular Profile
This compound, with the CAS Registry Number 680-54-6 , is a low-boiling point liquid whose structure and physicochemical properties are dominated by the presence of seven fluorine atoms. This high degree of fluorination imparts unique characteristics that are highly sought after in the design of advanced molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its low boiling point necessitates careful handling in a laboratory setting, typically as a condensed gas or in a well-sealed system.
| Property | Value | Source(s) |
| CAS Number | 680-54-6 | [1] |
| Molecular Formula | C₄HF₇ | [2] |
| Molecular Weight | 182.04 g/mol | [2] |
| Boiling Point | 20-21 °C | [1] |
| Density | ~1.440 g/cm³ (Predicted) | [1] |
Synthesis and Mechanistic Considerations
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and chemically sound synthetic strategy can be devised based on established reactions of analogous fluorinated compounds. A common approach to synthesizing highly fluorinated alkenes involves the dehydrohalogenation of a saturated, halogenated precursor.
A proposed synthetic pathway is illustrated below. This two-step process begins with the selective halogenation of a suitable hexafluorobutene isomer, followed by a base-mediated elimination.
Caption: Proposed Synthetic Pathway for this compound.
The rationale for this approach is grounded in the well-documented reactivity of fluorinated olefins. The initial halogenation, often initiated by UV light, proceeds via a radical mechanism to add a halogen (e.g., bromine) across the double bond. The subsequent elimination of a hydrogen halide (HX) is a classic method for re-introducing the double bond, with the regioselectivity being influenced by the steric and electronic environment of the molecule.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be relatively simple, showing a single resonance for the lone hydrogen atom. This signal would likely be a complex multiplet due to coupling with adjacent fluorine atoms. The chemical shift would be in the downfield region, characteristic of a proton attached to a highly fluorinated carbon chain.
-
¹⁹F NMR: This is the most informative NMR technique for this compound. Due to the various chemical environments of the seven fluorine atoms, multiple distinct signals are expected. The chemical shifts and, crucially, the fluorine-fluorine coupling constants would provide definitive structural information.[3] For instance, the CF₂ groups would exhibit characteristic chemical shifts and coupling patterns, distinguishing them from the single fluorine on the double bond.
-
¹³C NMR: The spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached fluorine atoms, with carbons in C-F bonds appearing at characteristic downfield shifts.[4]
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorption bands characteristic of C-F bonds, typically found in the 1000-1400 cm⁻¹ region. A key feature would be the C=C stretching vibration, which for a highly fluorinated alkene would appear in the 1650-1750 cm⁻¹ range. The C-H stretch of the terminal hydrogen would be observed around 3000-3100 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be characterized by the loss of fluorine atoms and small fluorocarbon fragments, which is typical for highly fluorinated compounds.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in its dual functionality: the reactive double bond and the highly fluorinated alkyl chain. This makes it a valuable building block for introducing fluorinated moieties into larger molecules.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. Fluorination can lead to:
-
Increased Metabolic Stability: The strength of the C-F bond can prevent metabolic degradation by cytochrome P450 enzymes at otherwise susceptible positions.
-
Enhanced Lipophilicity: The presence of fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility and binding affinity to its target.
-
Conformational Control: Strategic placement of fluorine can influence the molecule's preferred conformation, potentially leading to a better fit with its biological target.
Synthetic Applications and Experimental Protocol
This compound can be utilized in a variety of chemical transformations. The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack. Furthermore, it can participate in cycloaddition reactions and be a precursor for the synthesis of more complex fluorinated building blocks.
Below is a representative, self-validating experimental protocol for the nucleophilic addition of a thiol to this compound, a common reaction for introducing sulfur-containing functionalities.
Protocol: Synthesis of a Heptafluorobutyl Thioether
Objective: To synthesize a novel thioether by the nucleophilic addition of a thiol to this compound.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add thiophenol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the solution.
-
In a separate, sealed vessel, condense a known amount of this compound.
-
Slowly add the condensed heptafluorobutene to the reaction mixture via a cannula or syringe.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired heptafluorobutyl thioether.
Self-Validation: The identity and purity of the product should be confirmed by NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry. The disappearance of the starting materials in the crude reaction mixture by TLC or GC-MS serves as an in-process validation of the reaction's completion.
Caption: Experimental Workflow for Thioether Synthesis.
Safety and Handling
This compound is classified as an irritant.[1] Proper handling procedures are essential to ensure laboratory safety.
Hazard Identification
-
GHS Pictogram: GHS07 (Warning)[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
Recommended Handling Procedures
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.
Caption: Safe Handling Workflow for this compound.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and reactivity offer chemists a powerful tool for the introduction of heptafluorobutyl moieties, enabling the fine-tuning of molecular properties to achieve desired biological or material characteristics. While its handling requires care due to its volatility and irritant nature, adherence to standard safety protocols allows for its effective and safe utilization in a research setting. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications in the development of next-generation pharmaceuticals and advanced materials.
References
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Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]
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U.S. Environmental Protection Agency. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro-. [Link]
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"synthesis of 1,1,2,3,3,4,4-Heptafluorobut-1-ene"
An In-depth Technical Guide to the Synthesis of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing this compound (CF₂=CFCF₂CF₂H), a fluorinated olefin of significant interest due to its low global warming potential (GWP). This document is intended for researchers, chemists, and professionals in the fields of materials science and chemical development. We will explore the primary synthetic routes, including dehydrofluorination of saturated precursors and isomerization of related fluoroalkenes. The guide offers detailed experimental protocols, mechanistic insights, purification strategies, and critical safety considerations grounded in established chemical principles and authoritative literature.
Introduction and Significance
This compound, also known as HFO-1347mcf, is an unsaturated hydrofluorocarbon. Its chemical structure, featuring a terminal double bond, makes it significantly more reactive in the atmosphere compared to its saturated hydrofluorocarbon (HFC) counterparts. This increased reactivity leads to a much shorter atmospheric lifetime and, consequently, a very low GWP, positioning it as a potential next-generation refrigerant, foam blowing agent, and specialty solvent.[1]
The synthesis of specific fluoroalkene isomers like this compound presents unique challenges. The primary difficulties lie in controlling the regioselectivity of elimination reactions and preventing the formation of undesired isomers, which often have close boiling points, complicating purification. This guide elucidates field-proven strategies to overcome these challenges.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two major pathways: the dehydrofluorination of an octafluorobutane precursor and the catalytic isomerization of other perfluorobutene isomers.
Dehydrofluorination of 1,1,2,3,3,4,4,4-Octafluorobutane
The most direct and widely employed method for synthesizing this compound is the base-induced dehydrofluorination of a saturated precursor, such as 1,1,1,2,2,3,4,4-octafluorobutane (HFC-338pcc) or 1,1,2,2,3,3,4,4-octafluorobutane. This reaction involves the elimination of a hydrogen fluoride (HF) molecule.
Mechanism and Rationale: The reaction proceeds via an E2 (elimination, bimolecular) mechanism. A strong base abstracts a proton from the carbon atom beta to a fluorine atom, while concurrently, the fluoride ion is eliminated from the alpha carbon, forming a double bond.
The choice of base is critical. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective and cost-efficient.[2] The reaction is typically carried out in a solvent that can facilitate the reaction while being resistant to the harsh conditions. Phase-transfer catalysts (e.g., quaternary ammonium salts) are often employed in aqueous-organic systems to enhance the reaction rate by transporting the hydroxide ion into the organic phase where the fluorinated substrate resides.
Caption: E2 mechanism for base-induced dehydrofluorination.
Catalytic Isomerization of Perfluorobutene Isomers
Commercially available streams of perfluorobutenes may contain a mixture of isomers, such as perfluoro-2-butene. The conversion of these internal olefins to the terminal this compound is a thermodynamically challenging but feasible process using specific catalysts.
Methodology and Rationale: This isomerization can be catalyzed by strong Lewis acids, such as antimony pentafluoride (SbF₅), or by fluoride salts like cesium fluoride (CsF) in polar aprotic solvents.[3] Lewis acid catalysis typically requires higher temperatures and proceeds by generating a carbocationic intermediate that can rearrange before eliminating the catalyst.[3] Fluoride salt catalysis operates under milder conditions, where the fluoride ion reversibly adds to the double bond, forming a carbanion that can then eliminate fluoride to yield a different isomer.[3]
The primary challenge is controlling the equilibrium to favor the desired terminal alkene, which is often less stable than the internal isomers. This can sometimes be achieved by continuously removing the desired product from the reaction mixture via distillation.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of this compound via dehydrofluorination, as it is a common and reliable method.
Protocol 1: Dehydrofluorination using Aqueous KOH
Objective: To synthesize this compound from 1,1,1,2,2,3,4,4-octafluorobutane.
Materials:
-
1,1,1,2,2,3,4,4-Octafluorobutane (HFC-338pcc)
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Deionized Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a cold trap (-78°C, dry ice/acetone)
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry. The outlet of the condenser should be connected to a cold trap to capture any volatile product.
-
Reagent Preparation: Prepare a 50% (w/w) aqueous solution of KOH. Handle with extreme care as it is highly corrosive.
-
Charging the Reactor: Charge the flask with the aqueous KOH solution and the phase-transfer catalyst (e.g., 1-5 mol% relative to the substrate). Begin stirring and cool the mixture in an ice bath.
-
Substrate Addition: Slowly add the 1,1,1,2,2,3,4,4-octafluorobutane via the dropping funnel to the cooled, stirring base solution. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70°C. Monitor the reaction progress by taking aliquots from the organic layer and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the entire contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water, dilute HCl (to neutralize any remaining base), and finally with a saturated sodium bicarbonate solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation to isolate the this compound.
Caption: General workflow for synthesis and purification.
Purification and Characterization
Purification of fluoroalkenes can be challenging due to the potential for azeotrope formation with impurities or other isomers.[4]
| Purification Method | Description | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | Effective for separating components with significantly different volatilities. Scalable for large quantities. | Can be ineffective for close-boiling isomers or azeotropes.[4] |
| Preparative Gas Chromatography (GC) | Separation in the gas phase through a chromatographic column. | Very high resolution, capable of separating close-boiling isomers. | Not easily scalable for large quantities; expensive. |
| Adsorption on Zeolites | Passing the crude product through a bed of molecular sieves (zeolites). | Can selectively remove polar impurities like water and HF. Certain zeolites can also trap specific isomers.[5] | The zeolite can sometimes catalyze isomerization, reducing the purity of the desired product.[5] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic signal for the terminal proton, while ¹⁹F NMR will provide a complex splitting pattern confirming the fluorine environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity and identify any volatile impurities, while MS will confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C=C double bond and C-F bonds will show characteristic absorption bands.
Safety and Handling
Working with fluorinated compounds and strong bases requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a laboratory coat.[6][7]
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of volatile fluorocarbons or corrosive vapors.[6]
-
Reagent Handling:
-
Strong Bases (KOH, NaOH): Are highly corrosive and can cause severe skin and eye burns. Prepare solutions in an ice bath to control the exothermic dissolution.
-
Fluorinated Compounds: While generally of low toxicity, their vapors can displace oxygen in enclosed spaces. Byproducts like HF are extremely corrosive and toxic.
-
-
Emergency Procedures:
-
An eyewash station and safety shower must be immediately accessible.[8]
-
In case of skin contact with bases or fluorinated compounds, flush the affected area with copious amounts of water for at least 15 minutes.[9]
-
Have calcium gluconate gel available for potential exposure to HF, which can be generated as a byproduct.[9]
-
-
Waste Disposal: Dispose of all chemical waste according to local and institutional regulations. Fluorinated waste should not be mixed with other organic waste streams unless permitted.[6]
Conclusion
The synthesis of this compound is a critical process for accessing next-generation materials with favorable environmental properties. Dehydrofluorination of readily available octafluorobutane precursors stands out as a robust and scalable method. Success in this synthesis hinges on careful control of reaction conditions to maximize the yield of the desired terminal alkene and meticulous purification to remove isomeric impurities. The protocols and safety guidelines presented in this document provide a solid foundation for researchers and scientists working to produce this valuable fluorochemical.
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An In-depth Technical Guide to the Physical Properties of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
Abstract
This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of 1,1,2,3,3,4,4-heptafluorobut-1-ene (HFO-1347mcf), a fluorinated olefin of interest in materials science and synthetic chemistry. This document consolidates available data on its molecular structure, thermodynamic properties, spectroscopic signature, and safety considerations. Methodologies for property determination are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's characteristics. All data is supported by citations to relevant scientific and technical sources.
Introduction and Molecular Structure
This compound, with the chemical formula C₄HF₇, is a hydrofluoroolefin (HFO) featuring a terminal double bond. Its structure, CF₂=CFCF₂CF₂H, gives rise to specific physical and chemical properties driven by the high degree of fluorination and the presence of both sp² and sp³ hybridized carbon atoms. The strategic placement of a single hydrogen atom on the terminal carbon renders it a subject of interest for further chemical modification and for understanding the atmospheric chemistry of unsaturated hydrofluorocarbons.[1]
The primary identifier for this specific isomer is CAS Number 680-54-6 .[2][3][4] Differentiating it from other C₄HF₇ isomers is critical for accurate application and safety assessment.
Molecular Properties
| Property | Value | Source(s) |
| Chemical Formula | C₄HF₇ | [5] |
| Molecular Weight | 182.04 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| CAS Number | 680-54-6 | [2][3][4] |
| Canonical SMILES | C(=C(F)F)(C(C(F)(F)H)(F)F)F | N/A |
Thermodynamic and Physical Properties
The thermodynamic properties of this compound are characteristic of a low-boiling point, volatile fluorinated compound. These properties are crucial for its handling, storage, and application in various processes.
Summary of Physical Properties
| Property | Value | Notes | Source(s) |
| Boiling Point | 20-21 °C (at 760 mmHg) | A low boiling point indicates high volatility at room temperature. | [5] |
| Density | ~1.44 g/cm³ | This is a predicted value; experimental determination is recommended for high-precision applications. | N/A |
| Melting Point | Data not available | Expected to be very low, consistent with other short-chain fluoroalkenes. | N/A |
| Vapor Pressure | Data not available | Expected to be significant at room temperature due to the low boiling point. | N/A |
| Solubility | Data not available | Expected to have low solubility in water and high solubility in organic and fluorinated solvents. | N/A |
Causality and Experimental Considerations
The high degree of fluorination significantly influences the intermolecular forces, which are primarily weak van der Waals interactions. This leads to a low boiling point and high volatility. The predicted high density is also a direct consequence of the high atomic mass of fluorine compared to hydrogen.
Experimental Protocol: Boiling Point Determination
A standard method for determining the boiling point of a volatile liquid like this compound is by using a micro-boiling point apparatus.
-
Sample Preparation: A small sample (a few microliters) is introduced into a capillary tube, which is then attached to a thermometer.
-
Apparatus Setup: The thermometer and capillary tube assembly are placed in a heating bath (e.g., silicone oil).
-
Heating and Observation: The bath is heated slowly. The boiling point is recorded as the temperature at which a rapid stream of bubbles emerges from the capillary tube, and is also the temperature at which the liquid re-enters the capillary upon cooling.
-
Pressure Correction: The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.
Spectroscopic Characterization
Spectroscopic data is fundamental for the unambiguous identification and purity assessment of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is complex, with strong absorption bands in the C-F stretching region. A study by Mullen et al. (2017) provides a measured gas-phase IR spectrum.[1]
Key IR Absorption Bands (Gas Phase) [1]
-
~3000 cm⁻¹: C-H stretching vibration of the terminal -CF₂H group.
-
~1750 cm⁻¹: C=C stretching vibration. The high degree of fluorination shifts this band to a higher wavenumber compared to non-fluorinated alkenes.
-
1100-1400 cm⁻¹: A series of very strong, complex absorption bands corresponding to various C-F stretching modes. This region is characteristic of highly fluorinated compounds.
The provided diagram from the research paper illustrates the measured spectrum.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra were not found in the literature search, the expected ¹H and ¹⁹F NMR spectra can be predicted based on the molecular structure.
¹H NMR Spectroscopy (Predicted) The single proton in the molecule (-CF₂H) is expected to produce a triplet of triplets due to coupling with the two geminal fluorine atoms and the two fluorine atoms on the adjacent carbon. The chemical shift would be significantly downfield due to the electron-withdrawing effects of the fluorine atoms.
¹⁹F NMR Spectroscopy (Predicted) The ¹⁹F NMR spectrum is expected to be complex due to the presence of four distinct fluorine environments and extensive F-F and F-H coupling.
-
CF₂=: Two vinylic fluorine atoms, likely showing geminal coupling to each other and vicinal coupling to the other vinylic fluorine.
-
=CF-: A single vinylic fluorine, showing coupling to the geminal CF₂ group and the adjacent -CF₂- group.
-
-CF₂-: A difluoromethylene group, showing coupling to the adjacent vinylic fluorine and the terminal -CF₂H group.
-
-CF₂H: A difluoromethyl group, showing coupling to the proton and the adjacent -CF₂- group.
The wide chemical shift range of ¹⁹F NMR would allow for the resolution of these signals.[3]
Mass Spectrometry (MS)
Safety and Handling
A complete Safety Data Sheet (SDS) for CAS 680-54-6 was not available. However, based on data for related fluorinated compounds and general chemical principles, the following precautions are advised.
-
Inhalation: As a volatile, low-boiling point compound, inhalation is a primary route of exposure. Work should be conducted in a well-ventilated fume hood.
-
Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
-
Flammability: While highly fluorinated compounds are often non-flammable, the presence of a C-H bond and a double bond may introduce some flammability risk. Keep away from ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.
Conclusion
This compound (CAS 680-54-6) is a volatile, highly fluorinated olefin with a boiling point of 20-21 °C.[5] Its physical properties are dominated by the influence of its seven fluorine atoms. While key thermodynamic data such as boiling point and predicted density are available, further experimental determination of properties like melting point, vapor pressure, and solubility is needed for a complete profile. The spectroscopic signature, particularly its complex IR and predicted NMR spectra, provides a clear basis for its identification. Researchers and professionals working with this compound should adhere to strict safety protocols suitable for volatile and potentially irritating chemicals.
Workflow and Logic Diagrams
The following diagram outlines a typical workflow for the characterization of a novel fluorinated compound like this compound.
Caption: Workflow for Synthesis and Characterization.
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A Technical Guide to the Molecular Structure and Properties of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
Introduction
1,1,2,3,3,4,4-Heptafluorobut-1-ene, a member of the hydrofluoroolefin (HFO) family, is a fluorinated alkene with the chemical structure CF₂=CFCF₂CF₂H. HFOs are of significant interest as they are being developed as replacements for hydrofluorocarbons (HFCs) in applications such as refrigeration and foam-blowing, owing to their lower global warming potentials.[1] A thorough understanding of the molecular structure of this compound is fundamental to predicting its reactivity, physical properties, and interactions in biological or material systems. This guide provides an in-depth analysis of its molecular geometry, conformational landscape, and spectroscopic signature, grounded in computational and experimental data.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₄HF₇
-
CAS Number: 680-54-6[2]
-
Synonyms: HFO-1347mcf
Molecular Geometry and Bonding
The structure of this compound is built upon a four-carbon backbone. The C1 and C2 carbons, forming the double bond, are sp² hybridized, leading to a planar geometry in this region of the molecule. The C3 and C4 carbons are sp³ hybridized, resulting in a tetrahedral geometry around these atoms. The presence of seven electronegative fluorine atoms significantly influences the electron distribution and bond parameters of the molecule.
High-level computational studies using density functional theory (B2PLYP/N07D) have elucidated the precise bond lengths of the molecule's most stable conformation.[1] These calculations provide a quantitative basis for understanding the molecule's geometry.
Caption: 2D representation of this compound.
Table 1: Calculated Bond Lengths for the Most Stable Conformer
| Bond | Atom Pair | Bond Length (Å) | Source |
|---|---|---|---|
| C1=C2 | C=C | 1.32 | [1] |
| C2-C3 | C-C | 1.50 | [1] |
| C3-C4 | C-C | 1.56 | [1] |
| C1-F | C-F | 1.32 | [1] |
| C2-F | C-F | 1.34 | [1] |
| C3-F | C-F | 1.36 | [1] |
| C4-F | C-F | 1.35 | [1] |
| C4-H | C-H | 1.10 |[1] |
Data derived from B2PLYP/N07D computational model.[1]
Conformational Analysis
The single bond between the sp²-hybridized C2 and sp³-hybridized C3 atoms allows for rotation, leading to the existence of different rotational isomers (conformers). The stability of these conformers is determined by the steric and electronic interactions between the substituents on these carbons. Computational studies have identified several low-energy conformers.[1] The key parameter defining these conformers is the dihedral angle between the F atom on C2 and the C4 atom, viewed along the C2-C3 bond (F-C2-C3-C4).
Table 2: Properties of Rotational Conformers of this compound
| Conformer ID | F-C2-C3-C4 Dihedral Angle (°) | Relative Gibbs Energy (kJ/mol) | Description |
|---|---|---|---|
| 1 (Most Stable) | 115.6 | 0.00 | A gauche-like conformation is the most stable form. |
| 2 | -117.7 | 1.6 | The enantiomer of the most stable conformer. |
| 3 | -11.9 | 2.3 | A syn-eclipsed-like, higher-energy conformer. |
| 4 | 178.6 | 6.2 | An anti-periplanar, high-energy conformer. |
Source: Data from density functional theory calculations.[1]
The causality for the gauche-like structure being the most stable lies in a balance of forces. While an anti-periplanar arrangement (dihedral angle ~180°) often minimizes steric hindrance for bulky groups, the complex interplay of electrostatic interactions (dipole-dipole repulsions and attractions) in polyfluorinated compounds often favors gauche conformations.[1]
Caption: Workflow for determining stable molecular conformers.
Spectroscopic Characterization for Structural Validation
Spectroscopic techniques are essential for confirming the molecular structure determined by computational methods.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum for this compound shows characteristic absorption bands that serve as a molecular fingerprint. A study by M. P. Sulbaek Andersen et al. provides both a measured and a computationally simulated IR spectrum, which are in strong agreement.[1]
-
Key Absorption Regions:
-
~3000 cm⁻¹: C-H stretching vibration from the -CF₂H group.
-
1700-1750 cm⁻¹: A strong absorption band corresponding to the C=C stretching vibration. The high degree of fluorination shifts this to a higher frequency compared to non-fluorinated alkenes (typically 1630-1680 cm⁻¹).[3]
-
1000-1400 cm⁻¹: A complex and intense region dominated by various C-F stretching vibrations. This region is highly characteristic of fluorinated compounds.
-
The strong correlation between the experimental and calculated spectra validates the accuracy of the computed molecular structure and vibrational modes.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
A single proton environment is present in the molecule (-CF₂H).
-
The signal for this proton is expected to be a triplet of triplets .
-
Causality: The proton is coupled to the two geminal fluorine atoms on C4, which would split the signal into a triplet. This triplet is then further split into triplets by the two fluorine atoms on the adjacent C3 carbon. This complex splitting pattern is a definitive indicator of the -CF₂CF₂H structural motif.
-
¹⁹F NMR: The ¹⁹F NMR spectrum would be more complex but highly informative due to the four distinct fluorine environments.[6][7]
-
-CF₂= (C1): Two equivalent fluorine atoms. The signal would be split by the fluorine on C2 and potentially show longer-range coupling to the fluorines on C3.
-
=CF- (C2): One fluorine atom. Its signal would be split by the two fluorines on C1, and the two fluorines on C3, resulting in a complex multiplet.
-
-CF₂- (C3): Two fluorine atoms. These would be split by the fluorine on C2 and the two fluorines and one proton on C4.
-
-CF₂H (C4): Two fluorine atoms. This signal would be split into a doublet by the single proton on the same carbon, with each peak of the doublet further split by the two fluorines on C3.
The large chemical shift dispersion and predictable coupling patterns in ¹⁹F NMR make it an exceptionally powerful tool for confirming the connectivity and stereochemistry of fluorinated molecules.[4]
Synthesis Pathway Overview
The synthesis of specific hydrofluoroolefins like this compound typically involves multi-step processes starting from more common feedstocks. A generalized approach often includes halogenation and dehydrohalogenation steps.
Caption: Generalized workflow for hydrofluoroolefin synthesis.
Protocol Causality: The choice of a strong base (like potassium hydroxide) is critical for the dehydrohalogenation step. The base abstracts a proton, and a halide ion is eliminated from the adjacent carbon, forming the double bond. The reaction conditions (temperature, solvent) are optimized to favor the desired isomer and minimize side reactions. Purification by distillation is effective due to differences in boiling points between the product, unreacted starting materials, and byproducts.
Conclusion
The molecular structure of this compound is defined by its sp²-hybridized alkene core and sp³-hybridized fluoroalkyl tail. Computational chemistry provides a detailed picture of its bond lengths and reveals that its most stable form exists in a gauche conformation, a common feature in polyfluorinated compounds due to complex electronic effects. This structure is validated by IR spectroscopy, which shows characteristic absorptions for C=C, C-F, and C-H bonds. Predictive analysis of its ¹H and ¹⁹F NMR spectra highlights the unique signatures that would confirm its structure in an experimental setting. This comprehensive structural understanding is paramount for its application and development in advanced materials and chemical synthesis.
References
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Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(30), 7937-7945. Available at: [Link]
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Beier, P., et al. (2018). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 14, 2838-2845. Available at: [Link]
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An In-Depth Technical Guide to the Safe Handling of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety framework for the laboratory use of 1,1,2,3,3,4,4-Heptafluorobut-1-ene. Moving beyond the standard Safety Data Sheet (SDS) format, this guide elucidates the causal relationships between the chemical's properties and the necessary safety protocols, empowering scientific professionals to build a self-validating system of safety for its handling, storage, and emergency management.
Section 1: Core Hazard Profile & Physicochemical Rationale
This compound is a fluorinated olefin whose utility in research and development is paired with a distinct hazard profile.[1] A comprehensive understanding of its safety begins not with a list of warnings, but with its fundamental chemical and physical properties that dictate the risks.
Chemical Identity
A clear identification of the substance is the foundation of all safety protocols.
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 680-54-6 | [3] |
| Molecular Formula | C₄HF₇ | [4] |
| Synonyms | HFB-1 | [1] |
The "Dual Nature" Hazard: A Volatile Irritant
The primary safety challenge of this compound stems from a combination of two properties: it is a potent irritant and a low-boiling-point substance.[2] This duality means the chemical presents both a significant chemical hazard (irritation to eyes, skin, and the respiratory system) and a physical one (high vapor pressure).[2] The low boiling point facilitates rapid vaporization at ambient temperatures, increasing the likelihood of inhalation exposure and leading to pressure buildup in sealed containers.[2] This pressure can cause violent ruptures if not managed correctly.[2] Therefore, all safety protocols must address both the chemical reactivity and the physical behavior of this compound.
Globally Harmonized System (GHS) Hazard Classification
The GHS classification provides a universally understood summary of the key hazards.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Warning | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] | Warning | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] | Warning | Exclamation Mark |
| Potential Physical Hazard (Inferred) | Risk of pressure buildup in sealed containers[2] | Warning | Gas Cylinder (by analogy) |
Note: While not formally classified as a "Gas Under Pressure" in all available SDS, the explicit warning about violent rupture due to pressure buildup from its low boiling point necessitates similar handling precautions.[2]
Visualizing the Hazard Logic
The following diagram illustrates the relationship between the physicochemical properties of this compound and its primary hazards.
Caption: Step-by-step safe handling workflow.
Section 3: Protocols for Safe Handling and Storage
Adherence to detailed, validated protocols is essential for mitigating the risks associated with this compound.
General Handling Protocol
-
Preparation: Before retrieving the chemical, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary apparatus.
-
PPE: Don all required PPE as specified in Table 3.
-
Retrieval: Transport the chemical container in a secondary, shatter-proof carrier.
-
Dispensing: Place the container in the fume hood. To manage pressure, always release caps or seals slowly to allow for the controlled dissipation of vapor. [2]5. Manipulation: Perform all experimental steps deep within the fume hood.
-
Completion: Upon completion, securely seal the primary container.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container. [2]8. Personal Hygiene: After removing PPE, wash hands thoroughly with soap and water. [2]
Critical Protocol for Storage: Managing Pressure Buildup
The low boiling point of this compound makes correct storage critical to prevent container failure. [2]
-
Container Integrity: Use only manufacturer-recommended containers, typically polyethylene or polypropylene. [2]Check that all containers are clearly labeled and free from leaks. [2]2. Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. [5]3. Pressure Monitoring: Regularly check for bulging containers, which indicates dangerous pressure buildup. [2]4. Periodic Venting: If bulging is observed or as a routine preventative measure, containers must be vented. This must be done inside a fume hood by a trained professional wearing full PPE. Open the cap extremely slowly to allow pressure to equalize gradually. [2]5. Secure Sealing: After use or venting, ensure containers are securely sealed to prevent leaks. [2]
Section 4: Emergency Response & First Aid
Preparedness is key to managing unexpected events such as spills or exposures.
First Aid: A Symptom-Driven Approach
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | Potential Symptoms | First Aid Protocol |
| Inhalation | Respiratory tract irritation, coughing, dizziness [2][5] | 1. Immediately remove the individual from the contaminated area to fresh air. [2] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention. [5] |
| Skin Contact | Redness, irritation, pain [2] | 1. Immediately flush the affected skin and hair with copious amounts of running water (and soap, if available). [2] 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention if irritation develops or persists. [2] |
| Eye Contact | Serious irritation, redness, pain, watering | 1. Immediately flush eyes with fresh, running water for at least 15 minutes. [2] 2. Ensure complete irrigation by keeping eyelids apart and moving them. [2] 3. Removal of contact lenses should only be done by skilled personnel. [2] 4. Seek immediate medical attention without delay. [2] |
| Ingestion | Nausea, gastrointestinal irritation | 1. Immediately give a glass of water. [2] 2. Do NOT induce vomiting. 3. If in doubt, contact a Poisons Information Center or a doctor. [2] |
Accidental Release Management
The response to a spill depends on its scale. In all cases, personal safety is the top priority.
Spill Response Decision Workflow
Caption: Decision workflow for spill response.
Minor Spill Protocol (Small spills inside a fume hood)
-
Control: Ensure personal protective equipment is adequate. [2]2. Contain: Contain and absorb the spill with sand, earth, inert material, or vermiculite. [2]3. Collect: Wipe up the absorbed material and place it in a suitable, labeled container for waste disposal. [2]4. Decontaminate: Clean the spill area thoroughly.
Major Spill Protocol (Large spills or any spill outside a fume hood)
-
Alert & Evacuate: Alert all personnel in the area and evacuate immediately. Move upwind from the spill. [2]2. Isolate: Close laboratory doors and prevent entry.
-
Report: Notify your institution's emergency response team or local fire brigade, informing them of the material's identity and hazards. [2]4. Response: Only trained emergency responders equipped with breathing apparatus and full protective gear should attempt to clean up a major spill. [2]
Section 5: Toxicological & Environmental Considerations
Firefighting Measures
While this compound is not combustible, it poses a significant hazard in a fire situation. [2]
-
Primary Hazard: Heating of sealed containers will cause a rapid pressure increase, leading to a risk of explosion or violent rupture. [2][5]* Extinguishing Media: Use extinguishing media suitable for the surrounding fire; there are no restrictions on the type of extinguisher. [2]* Firefighter Protocol: Firefighters must wear breathing apparatus and protective gloves. [2]From a protected location, cool fire-exposed containers with a water spray to reduce pressure. [2]Do not approach containers suspected to be hot. [2]* Hazardous Decomposition: Thermal decomposition may generate highly toxic and corrosive fumes, such as hydrogen fluoride. [5]
Toxicological and Environmental Profile
-
Primary Toxicity: The known toxicological effects are irritation to the skin, eyes, and respiratory system upon direct, acute exposure. [2]* Atmospheric Fate: Scientific studies indicate that this compound has a relatively short atmospheric lifetime, estimated to be around 15 days due to its reaction with chlorine atoms in the troposphere. [1]This suggests a low Global Warming Potential (GWP), making it an alternative to more persistent greenhouse gases. [1]* Degradation Products: The atmospheric oxidation of this compound can produce other chemicals, such as carbonyl difluoride (COF₂) and 2,2,3,3 tetrafluoropropanoyl fluoride, which have their own toxicological profiles. [1]
Conclusion
The safe use of this compound in a research or development setting is contingent on a thorough understanding of its dual-nature hazard profile. It is not merely a chemical irritant but also a volatile substance capable of generating dangerous pressure within sealed containers. The core tenets of its safe handling are an unwavering commitment to using engineering controls like fume hoods, diligent application of appropriate PPE, and a rigorous protocol for storage that includes monitoring for and safely venting pressure buildup. By integrating these principles into all laboratory workflows, scientists can effectively mitigate the risks and harness the utility of this compound.
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Unlocking Novel Reactivity: A Guide to the Double Bond in Fluorinated Butenes
An In-depth Technical Guide:
Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3][4] Fluorinated butenes, as fundamental building blocks, present a fascinating case study in altered chemical reactivity. Unlike their hydrocarbon analogs, the electronic landscape of their carbon-carbon double bond is dramatically reshaped by the presence of fluorine atoms. This guide provides an in-depth exploration of the core principles governing the reactivity of these unique synthons, moving beyond simple observation to elucidate the underlying electronic and steric drivers. We will dissect the dominant reaction pathways, contrast them with classical alkene chemistry, and provide field-proven insights and methodologies for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules.
The Decisive Influence of Fluorine: Reshaping the Alkene Core
The reactivity of a standard alkene double bond is defined by its high electron density in the π-system, making it a nucleophile that readily reacts with electrophiles.[5][6][7] The introduction of fluorine, the most electronegative element, fundamentally inverts this characteristic. This "fluorine effect" is a duality of potent electronic and subtle steric influences.
The Dominant Inductive Effect (-I)
Fluorine's primary influence is a powerful electron-withdrawing inductive effect. Each C-F bond polarizes the sigma framework, pulling electron density away from the carbon backbone. In fluorinated butenes, this effect cascades to the π-system of the double bond, significantly depleting its electron density. This electronic depletion, or polarization, renders the double bond electrophilic and, consequently, susceptible to attack by nucleophiles—a stark reversal of typical alkene behavior.[8][9]
Steric and Repulsive Forces
Beyond the inductive effect, the lone pairs of electrons on the fluorine atoms create repulsive forces with the π-electrons of the double bond.[9][10] This repulsion can further influence the geometry and accessibility of the double bond. Additionally, the fluorine atoms themselves, while relatively small, create a "sheath" around the carbon chain that can sterically hinder the approach of certain reagents.[9]
Caption: Comparison of reactivity between standard and fluorinated alkenes.
Nucleophilic Addition & Substitution: The Predominant Pathway
The most significant departure from hydrocarbon chemistry is the pronounced susceptibility of fluorinated butenes to nucleophilic attack.[8][9] This reactivity inversion is the direct consequence of the electron-poor nature of the double bond.
Mechanism and Regioselectivity
The reaction proceeds via the attack of a nucleophile on one of the vinylic carbons, breaking the π-bond and forming a transient, stabilized carbanion. The regioselectivity of this attack is governed by the substitution pattern of the butene. The nucleophile will preferentially attack the carbon atom that results in the most stable carbanion intermediate. Fluorine atoms on the α-carbon (the carbon not being attacked) are highly effective at stabilizing the negative charge through their inductive effect. For terminal fluoroalkenes like perfluoro-1-butene, attack consistently occurs at the terminal CF₂ group.[9]
Caption: General mechanism for nucleophilic attack on a fluorinated alkene.
Causality in Experimental Design
When designing a synthesis involving nucleophilic addition to a fluorinated butene, the choice of solvent and nucleophile is critical.
-
Nucleophile Choice: "Soft" nucleophiles (e.g., thiolates) and carbon-based nucleophiles (e.g., Grignard reagents) are highly effective.[8] Harder nucleophiles like alkoxides also react readily.
-
Solvent System: Aprotic polar solvents (e.g., DMF, THF, acetonitrile) are preferred. They effectively solvate the counter-ion of the nucleophile without quenching the reactive carbanion intermediate, thereby promoting the desired reaction pathway.
-
Controlling the Outcome: The fate of the carbanion intermediate—whether it leads to an addition or substitution product—can often be controlled by temperature and reaction time. Lower temperatures tend to favor the kinetic addition product, while higher temperatures can facilitate the elimination of a fluoride ion to yield a vinylic substitution product.
Table 1: Representative Nucleophilic Reactions with Perfluorobut-2-ene
| Nucleophile | Reagent Example | Typical Product Type | Reference |
| Oxygen | Sodium Methoxide (NaOMe) | Vinylic Ether (Substitution) | [8] |
| Carbon | Phenylmagnesium Bromide | Phenyl-substituted Butene (Addition) | [8] |
| Fluoride Ion | Caesium Fluoride (CsF) | Oligomerization/Isomerization | [8] |
| Nitrogen | Diethylamine (Et₂NH) | Enamine (Addition-Elimination) | [11] |
Electrophilic Addition: A Suppressed Pathway
While the hallmark of alkene chemistry, electrophilic addition is significantly disfavored in fluorinated butenes.[9][12]
Mechanistic Rationale for Low Reactivity
The mechanism of electrophilic addition involves the formation of a carbocation intermediate after the initial attack by the electrophile.[7][13] Fluorine atoms, particularly when attached to or near the developing positive charge, are strongly destabilizing to a carbocation due to their powerful electron-withdrawing nature. This destabilization raises the activation energy for the first step of the reaction, making it kinetically unfavorable under standard conditions.[10][12] While α-fluorine substitution can offer some stabilization through back-bonding, the overarching inductive effect typically dominates, especially with multiple fluorine atoms present.[10]
Forcing conditions, such as the use of superacids, may induce electrophilic reactions, but these are not common synthetic routes.[9]
Cycloaddition Reactions: A Powerful Synthetic Tool
The electronically modified nature of fluorinated butenes makes them excellent partners in cycloaddition reactions, where a new ring is formed.[14]
[4+2] Diels-Alder Reactions
The Diels-Alder reaction typically involves an electron-rich diene and an electron-poor alkene (the dienophile).[15] Fluorinated butenes are ideal dienophiles due to their electron-deficient double bonds. They react readily with a wide range of dienes to form fluorinated six-membered rings, which are valuable scaffolds in medicinal chemistry.
[2+2] Cycloadditions
Photochemical [2+2] cycloadditions between two alkene units are also a viable pathway.[14] Intramolecular cycloadditions of substrates containing a fluorinated butene moiety have been used to construct complex, fluorinated tricyclic systems.
Applications in Drug Development & Materials Science
The unique reactivity of fluorinated butenes translates directly to their utility as building blocks for high-value molecules.
-
Peptidomimetics: Fluoroalkenes are used as bioisosteres for the peptide bond, offering increased metabolic stability and resistance to protease enzymes.[16] The ability to introduce side chains via nucleophilic addition is a key synthetic strategy in this area.
-
Bioactive Molecules: Many successful pharmaceuticals contain fluorine or fluorinated groups to enhance properties like metabolic stability, lipophilicity, and binding affinity.[3][17][18] The reaction pathways described here are fundamental to creating the fluorinated cores of such molecules.
-
Fluoropolymers: Perfluorinated butenes, such as octafluorobut-1-ene, are monomers used in the production of specialty polymers with high thermal stability and chemical resistance.[19]
Experimental Protocol: Nucleophilic Addition of Methanol to Octafluoroisobutylene
This protocol describes a representative nucleophilic addition/elimination reaction, showcasing the typical setup and considerations for handling these electrophilic alkenes.
Objective: To synthesize 2-methoxy-heptafluoroisobutylene via the reaction of octafluoroisobutylene with sodium methoxide.
Causality: This protocol is a self-validating system. The choice of an alkoxide nucleophile demonstrates the susceptibility of the perfluorinated alkene to attack. The use of an aprotic solvent prevents premature quenching of intermediates. The workup procedure is designed to effectively remove ionic byproducts and isolate the volatile, fluorinated organic product.
Materials:
-
Octafluoroisobutylene
-
Anhydrous Methanol
-
Sodium metal
-
Anhydrous Diethyl Ether
-
Distilled Water
-
Magnesium Sulfate (anhydrous)
-
3-neck round-bottom flask with magnetic stirrer, condenser, and gas inlet
-
Dry ice/acetone cold finger or condenser
Procedure:
-
Preparation of Nucleophile (Sodium Methoxide):
-
Under an inert atmosphere (N₂ or Ar), carefully add small, freshly cut pieces of sodium metal to a flask containing anhydrous methanol at 0 °C.
-
Allow the reaction to proceed until all sodium has dissolved. This solution of sodium methoxide in methanol should be used directly. Rationale: Preparing the nucleophile in situ ensures it is anhydrous and highly reactive.
-
-
Reaction Setup:
-
Equip a 3-neck flask with a magnetic stirrer, a dropping funnel, and a dry ice condenser. Maintain a positive pressure of inert gas.
-
Add anhydrous diethyl ether to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense a known amount of octafluoroisobutylene gas into the flask. Rationale: The low temperature is necessary to control the reaction and handle the volatile, gaseous alkene.
-
-
Nucleophilic Addition:
-
Slowly add the prepared sodium methoxide solution dropwise from the dropping funnel to the stirred solution of the alkene over 1-2 hours.
-
Maintain the temperature at -78 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight. Rationale: Slow addition and low temperature prevent uncontrolled exothermic reactions and potential side product formation.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture into a separatory funnel containing cold distilled water.
-
Separate the organic layer (diethyl ether).
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The product is highly volatile. Isolate it by careful removal of the diethyl ether solvent via distillation at atmospheric pressure. Rationale: The aqueous workup removes unreacted methoxide and sodium fluoride byproduct. Careful distillation is crucial for isolating the low-boiling point product.
-
-
Characterization:
-
Confirm the structure of the product using ¹⁹F NMR, ¹H NMR, and GC-MS.
-
Caption: Experimental workflow for nucleophilic addition to a fluorinated butene.
Conclusion
The chemistry of the double bond in fluorinated butenes is a compelling example of how elemental substitution can fundamentally alter reactivity. By transforming the typically nucleophilic alkene into an electrophilic species, fluorine opens up a complementary set of synthetic possibilities, dominated by nucleophilic addition and cycloaddition reactions. Understanding the electronic principles behind this reactivity inversion is paramount for any scientist aiming to design and execute novel synthetic strategies for the creation of advanced pharmaceuticals and materials. The continued exploration of these versatile building blocks will undoubtedly lead to further innovations across the chemical sciences.
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An In-depth Technical Guide to the Thermal Stability of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 1,1,2,3,3,4,4-Heptafluorobut-1-ene (HFB-1347tzy), a fluorinated olefin of significant interest in various advanced applications. In the absence of extensive direct experimental data for HFB-1347tzy, this document synthesizes information from analogous fluoroalkenes and established principles of thermal decomposition to project its stability profile, potential decomposition products, and underlying mechanisms. Furthermore, this guide outlines detailed, best-practice experimental protocols for the rigorous evaluation of its thermal properties, intended for researchers, chemists, and engineers in the pharmaceutical, materials science, and chemical industries.
Introduction: The Imperative of Thermal Stability in Fluoroalkenes
This compound (CF₂=CFCF₂CF₂H) is a hydrofluoroolefin (HFO) whose unique physicochemical properties make it a candidate for applications ranging from specialized solvents and monomers for fluoropolymers to intermediates in the synthesis of complex molecules. The presence of a double bond and a high degree of fluorination imparts both reactivity and specific thermal characteristics. Understanding the thermal stability of this molecule is paramount for ensuring its safe handling, defining operational limits in high-temperature processes, and predicting its lifecycle and potential degradation pathways in various environments.
Thermal decomposition is a critical parameter that dictates the utility and safety of a chemical compound. For HFB-1347tzy, exceeding its thermal stability threshold can lead to the generation of smaller, potentially hazardous fluorinated compounds. This guide will delve into the theoretical underpinnings of its stability, projected decomposition products based on data from structurally similar compounds, and the state-of-the-art methodologies for empirical validation.
Theoretical Framework and Analogous Compound Analysis
Direct, publicly available experimental data on the specific onset of thermal decomposition for this compound is limited. However, a robust understanding can be constructed by examining the thermal behavior of analogous fluorinated alkenes.
Bond Dissociation Energies and Structural Considerations
The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In HFB-1347tzy, the C=C double bond, C-C single bonds, C-F bonds, and the C-H bond all play a role. The high electronegativity of fluorine atoms strengthens adjacent C-F and C-C bonds. However, the presence of the π-bond in the C=C double bond introduces a site of potential reactivity.
Based on studies of similar small fluorinated molecules, the C-C bonds are generally the most susceptible to initial cleavage at elevated temperatures, followed by C-H bond scission. The C-F bonds are exceptionally strong and typically require significantly higher energy for homolytic cleavage.
Insights from Analogous Fluoroalkenes
Studies on the thermal decomposition of compounds like trans-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(E)) provide valuable insights. Research has shown that such compounds exhibit good thermal stability at room temperature but will decompose at elevated temperatures.[1] For instance, the pyrolysis of a similar compound, 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)), is noted to begin around 873 K (600 °C).[2][3]
The decomposition of these related fluoroalkenes often proceeds through complex radical chain mechanisms, initiated by the cleavage of a C-C bond.
Projected Thermal Decomposition Profile
Based on the analysis of analogous compounds, a projected thermal decomposition profile for this compound can be postulated.
Predicted Decomposition Onset
It is anticipated that this compound will exhibit high thermal stability, with significant decomposition likely occurring at temperatures exceeding 400 °C in an inert atmosphere. The presence of oxygen is expected to lower the decomposition temperature.
Potential Decomposition Products
Under inert (pyrolytic) conditions , the decomposition is likely to proceed via C-C bond scission, leading to a variety of smaller fluorinated radicals that can recombine or undergo further reactions. Potential products include:
-
Hydrogen fluoride (HF)
-
Tetrafluoroethylene (C₂F₄)
-
Hexafluoropropene (C₃F₆)
-
Other smaller hydrofluorocarbons and fluorocarbons
In an oxidative atmosphere , the decomposition mechanism will be more complex, involving peroxy and alkoxy radicals. The expected products would include those from pyrolysis, as well as oxidized species such as:
-
Carbonyl difluoride (COF₂)[4]
-
Trifluoroacetyl fluoride (CF₃COF)
-
Formyl fluoride (HCOF)
-
Carbon dioxide (CO₂)
-
Carbon monoxide (CO)
A study on the chlorine-initiated oxidation of this compound identified carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride as major products, supporting the formation of such oxidized species in a reactive environment.[4]
The following table summarizes the anticipated decomposition products under different conditions:
| Condition | Probable Major Decomposition Products |
| Inert Atmosphere (Pyrolysis) | Hydrogen Fluoride (HF), Tetrafluoroethylene (C₂F₄), Hexafluoropropene (C₃F₆), various smaller fluoroalkanes and fluoroalkenes. |
| Oxidative Atmosphere | Carbonyl Difluoride (COF₂), Hydrogen Fluoride (HF), Trifluoroacetyl Fluoride (CF₃COF), Carbon Dioxide (CO₂), Carbon Monoxide (CO). |
Proposed Decomposition Pathway Visualization
The following diagram illustrates a simplified, hypothetical pyrolysis pathway for HFB-1347tzy, emphasizing the initial C-C bond cleavage.
Recommended Experimental Protocols for Thermal Stability Assessment
To empirically determine the thermal stability of this compound, a multi-faceted approach employing several analytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.[5][6][7]
Methodology:
-
Instrument: A high-precision thermogravimetric analyzer.[5][6]
-
Sample Preparation: Due to the volatility of HFB-1347tzy (boiling point ~20-21°C), a specialized sealed, high-pressure pan is required. A standard open pan is unsuitable.
-
Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or a mixture of O₂/N₂) to simulate different conditions. A flow rate of 50-100 mL/min is typical.
-
Temperature Program: A linear heating rate (e.g., 10 °C/min) from ambient temperature to approximately 600 °C.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss (T_onset), which corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (T_peak).[7]
Differential Scanning Calorimetry (DSC)
Objective: To detect thermal events such as phase transitions and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: As with TGA, a high-pressure, hermetically sealed pan is essential to contain the volatile sample.
-
Atmosphere: Typically performed under an inert atmosphere (e.g., nitrogen) to isolate thermal decomposition from oxidative effects.
-
Temperature Program: A linear heating rate (e.g., 10 °C/min) over a similar range as the TGA experiment.
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a sharp exothermic peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the specific chemical compounds produced during thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Introduction: A small, precise amount of liquid HFB-1347tzy is introduced into the pyrolysis chamber.
-
Pyrolysis Conditions: The sample is rapidly heated to a series of specific temperatures (e.g., 400 °C, 500 °C, 600 °C) in an inert carrier gas (e.g., helium).
-
GC Separation: The decomposition products are swept from the pyrolysis chamber into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Identification: The separated components are introduced into the mass spectrometer, which provides mass spectra that can be used to identify the individual compounds by comparison to spectral libraries and fragmentation patterns.
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for assessing the thermal stability of HFB-1347tzy.
Safety and Handling Considerations
The thermal decomposition of fluorinated compounds can produce toxic and corrosive byproducts, most notably hydrogen fluoride (HF). All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. HF is extremely corrosive and toxic, and exposure requires immediate medical attention. All exhaust from the analytical instruments should be scrubbed through a suitable trapping solution (e.g., a dilute sodium bicarbonate solution) to neutralize acidic gases.
Conclusion
While direct experimental data for this compound is not widely published, a comprehensive understanding of its probable thermal stability can be extrapolated from the behavior of analogous fluoroalkenes. It is projected to be a thermally stable compound, with decomposition likely initiating above 400 °C. The decomposition products are expected to be a mixture of smaller fluorinated hydrocarbons, and in the presence of oxygen, oxidized species such as carbonyl difluoride.
For definitive characterization, the rigorous experimental protocols outlined in this guide, including TGA, DSC, and Py-GC-MS, are essential. The application of these methods will provide the necessary data for safe handling, process optimization, and a complete understanding of the thermal lifecycle of this important fluorinated olefin.
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1,1,2,3,3,4,4,4-Octafluorobut-1-ene. (n.d.). PubChem. Available at: [Link]
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Thermal isomerization of cyclobutenes. Part 19.—3,3,4,4-Tetrafluorocyclobutene. (1972). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 1490-1499. Available at: [Link]
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Shock tube and theory investigation of cyclohexane and 1-hexene decomposition. (2009). Journal of Physical Chemistry A, 113(51), 14153-14167. Available at: [Link]
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Decomposition temperature: Significance and symbolism. (2026). Lactame. Available at: [Link]
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A Technical Guide to the Environmental Fate of Short-Chain Fluorinated Olefins
Introduction: The Rise of a New Refrigerant Class and Emerging Environmental Questions
Short-chain fluorinated olefins (SCFOs), also known as hydrofluoroolefins (HFOs), represent the fourth generation of fluorinated refrigerants.[1] They have been widely adopted as replacements for hydrofluorocarbons (HFCs) in applications such as mobile air conditioning and aerosol propellants, largely due to their negligible ozone depletion potential (ODP) and low global warming potential (GWP).[1][2] This is a direct result of the carbon-carbon double bond in their molecular structure, which makes them more reactive in the atmosphere and thus gives them a shorter atmospheric lifetime compared to their HFC predecessors.[3][4]
However, the increasing use of SCFOs has raised concerns about the environmental fate and potential impacts of their degradation products.[1][5] A primary concern is the formation of trifluoroacetic acid (TFA), a persistent and mobile substance that can accumulate in aquatic environments.[1][6] This guide provides a comprehensive technical overview of the current scientific understanding of the environmental fate of SCFOs, focusing on their behavior in the atmosphere, aquatic systems, and terrestrial environments. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds.
Part 1: Atmospheric Fate - The Primary Degradation Pathway
The atmosphere is the principal environmental compartment where the degradation of volatile SCFOs occurs. Their fate is primarily governed by reactions with atmospheric oxidants.
Dominant Reaction with Hydroxyl Radicals (OH)
The primary removal mechanism for SCFOs in the troposphere is their reaction with hydroxyl (OH) radicals.[3] The presence of the C=C double bond makes these compounds highly susceptible to OH radical attack, leading to atmospheric lifetimes on the order of days to weeks.[3] This rapid degradation is the key to their low GWP.[4]
Minor Reaction with Ozone (Ozonolysis)
While the reaction with OH radicals is dominant, SCFOs can also react with ozone (O3), albeit at a much slower rate.[3][7] This ozonolysis pathway is of particular interest because it has been shown to produce trace amounts of HFC-23 (trifluoromethane) from some SCFOs, such as HFO-1234ze(E).[7] HFC-23 is a very potent greenhouse gas with a GWP100 of 12,400.[1] However, studies have shown that HFO-1234yf, a widely used SCFO, does not form HFC-23 through this pathway.[7]
Formation of Trifluoroacetic Acid (TFA)
A significant consequence of the atmospheric degradation of certain SCFOs is the formation of trifluoroacetic acid (TFA).[1][6] HFO-1234yf, for example, is known to convert to TFA with a 100% yield.[4][6] The atmospheric degradation of HFO-1234yf to TFA occurs within 10 to 14 days.[6] In contrast, other SCFOs like HFO-1234ze generate TFA to a much lesser extent (less than 10%).[6][8]
TFA is a highly persistent and water-soluble compound.[5][6] Its primary removal from the atmosphere is through wet deposition (rain, snow, and fog), leading to its accumulation in freshwater bodies and groundwater.[4][5] While current concentrations are not considered to pose a significant risk to humans or the environment, the long-term impacts of increasing TFA levels are a subject of ongoing research and concern.[5][6]
Atmospheric Degradation Pathway of HFO-1234yf
The following diagram illustrates the key steps in the atmospheric degradation of HFO-1234yf, leading to the formation of TFA.
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Methodological & Application
The Synthetic Utility of 1,1,2,3,3,4,4-Heptafluorobut-1-ene: A Versatile Fluorinated Building Block
Introduction: Unlocking New Avenues in Fluorine Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after.[1][2] 1,1,2,3,3,4,4-Heptafluorobut-1-ene emerges as a versatile and reactive building block for the synthesis of complex fluorinated molecules. Its electron-deficient double bond, a consequence of the numerous electron-withdrawing fluorine atoms, renders it highly susceptible to a range of organic transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Considerations
This compound is a fluorinated olefin with the chemical formula C4HF7. A comprehensive understanding of its physical and chemical properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C4HF7 | |
| Molecular Weight | 182.04 g/mol | |
| Appearance | Colorless gas or liquid | [3] |
| Boiling Point | ~25-27 °C | [3] |
Safety and Handling: this compound is a volatile and potentially hazardous substance that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its low boiling point, it should be stored in a cool, dry place in a tightly sealed container to prevent pressurization. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Application in [4+2] Cycloaddition Reactions (Diels-Alder)
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions.[4][5] This powerful carbon-carbon bond-forming reaction allows for the construction of six-membered rings with high stereocontrol, providing access to a wide array of complex fluorinated scaffolds.[4][5][6]
Mechanistic Insight
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.[4] The rate and efficiency of the reaction are governed by the electronic properties of the diene and the dienophile. In the case of this compound, the electron-withdrawing fluorine atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[5][7] This "normal-electron-demand" Diels-Alder reaction is a highly reliable method for the synthesis of fluorinated cyclohexene derivatives.
Protocol 1: Diels-Alder Reaction with Cyclopentadiene
This protocol details the [4+2] cycloaddition of this compound with cyclopentadiene to yield a fluorinated norbornene derivative. This procedure is adapted from a general method for the cycloaddition of fluoroalkenes.[8]
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Hydroquinone (as a polymerization inhibitor)
-
Dry, degassed solvent (e.g., toluene or xylene)
-
High-pressure reaction vessel (e.g., a steel autoclave)
Procedure:
-
Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and equipped with a magnetic stir bar and a pressure gauge.
-
Reagent Addition:
-
To the cooled vessel (-78 °C, dry ice/acetone bath), add a catalytic amount of hydroquinone.
-
Add the desired amount of cyclopentadiene (e.g., 1.0 equivalent).
-
Carefully condense a slight excess of this compound (e.g., 1.1 equivalents) into the vessel.
-
-
Reaction:
-
Seal the vessel securely.
-
Allow the vessel to warm to room temperature behind a blast shield in a well-ventilated fume hood.
-
Heat the vessel to the desired temperature (e.g., 150-200 °C) with stirring. The optimal temperature and reaction time should be determined empirically, monitoring the pressure change. A decrease in pressure often indicates the consumption of the gaseous alkene.
-
-
Work-up and Purification:
-
After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated norbornene adduct.
-
Expected Outcome: The reaction is expected to yield a mixture of endo and exo diastereomers of the fluorinated norbornene product. The ratio of these isomers can be influenced by the reaction temperature and solvent.
Caption: Workflow for the Diels-Alder reaction of this compound with cyclopentadiene.
Application in Nucleophilic Vinylic Substitution
The highly polarized carbon-carbon double bond in this compound is also susceptible to nucleophilic attack. Specifically, the fluorine atoms at the C1 position can be displaced by a variety of nucleophiles in a nucleophilic vinylic substitution reaction. This transformation is a powerful tool for introducing diverse functional groups onto the fluorinated scaffold.
Mechanistic Considerations
Nucleophilic vinylic substitution on highly fluorinated alkenes typically proceeds through an addition-elimination mechanism. The nucleophile first attacks the electron-deficient double bond, forming a carbanionic intermediate. Subsequent elimination of a fluoride ion restores the double bond and yields the substituted product. The regioselectivity of the initial nucleophilic attack is governed by the electronic and steric properties of the fluoroalkene. In the case of this compound, attack is favored at the C1 position due to the presence of two fluorine atoms, which can stabilize the resulting negative charge.
Protocol 2: Nucleophilic Vinylic Substitution with a Thiolate Nucleophile
This protocol describes the reaction of this compound with a thiolate nucleophile to generate a fluorinated vinyl sulfide. These compounds are valuable intermediates in organic synthesis.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., triethylamine or potassium carbonate)
-
Aprotic polar solvent (e.g., dimethylformamide (DMF) or acetonitrile)
Procedure:
-
Thiolate Generation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 equivalent) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.1 equivalents) to the solution with stirring to generate the thiolate in situ.
-
-
Reaction with Fluoroalkene:
-
Slowly bubble this compound gas (1.2 equivalents) through the stirred solution of the thiolate at 0 °C. Alternatively, a pre-weighed amount of the liquefied gas can be added via a cooled syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting thiol.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated vinyl sulfide.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the thiolate nucleophile.
-
Aprotic Polar Solvent: Solubilizes the ionic thiolate and facilitates the nucleophilic attack.
-
Low Temperature Addition: Controls the exothermicity of the reaction and minimizes potential side reactions.
Caption: Workflow for the nucleophilic vinylic substitution of this compound with a thiolate.
Future Outlook and Applications in Drug Discovery
The synthetic methodologies outlined here provide a foundation for the use of this compound as a key building block in the synthesis of novel fluorinated compounds. The resulting products from Diels-Alder and nucleophilic substitution reactions can serve as versatile intermediates for further elaboration into more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of the heptafluorobutyl moiety can significantly impact the biological activity and pharmacokinetic profile of a drug candidate, making this reagent a valuable tool for medicinal chemists. Further exploration of its reactivity, including radical additions and transition-metal-catalyzed cross-coupling reactions, will undoubtedly expand its synthetic utility and contribute to the continued advancement of fluorine chemistry.
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Sloop, J. C., Bumgardner, C. L., & Loehle, W. D. (2020). Synthesis of Fluorinated Heterocycles. ResearchGate. [Link]
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Bekker, R. A., et al. (2025). On the Reaction of Hexafluoropropene with Butadiene and Cyclopentadiene. ResearchGate. [Link]
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Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 6963. [Link]
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Fier, P. S. (2020). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 12(13), 1187-1190. [Link]
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Qian, Z., & Li, Y. (2007). Recent Progress in One-Pot Syntheses of Fluorinated Building Blocks. Mini-Reviews in Organic Chemistry, 4(4), 330-340. [Link]
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Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 16.11 Rules of the Diels–Alder Reaction. Retrieved from [Link]
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A Diels Alder reaction. (n.d.). Retrieved from [Link]
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General Diels-Alder Reaction. (n.d.). Retrieved from [Link]
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Experiment 2 DIELS ALDER REACTION. (n.d.). Retrieved from [Link]
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Kirij, N. V., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452-459. [Link]
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Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Retrieved from [Link]
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PubChem. (n.d.). 1,1,3,3,4,4,4-Heptafluoro-1-butene. Retrieved from [Link]
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PubChem. (n.d.). 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-. Retrieved from [Link]
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PubChem. (n.d.). 1,1,2,3,3,4,4,4-Octafluorobut-1-ene. Retrieved from [Link]
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Science.gov. (n.d.). nucleophilic substitution reaction: Topics by Science.gov. Retrieved from [Link]
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Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
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Douglas, C. J., & Overman, L. E. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3433. [Link]
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Singleton, D. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(38), 15064-15072. [Link]
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Tokyo University of Science. (2025). Nucleophilic vinylic substitution of 1-fluoroalk-1-enylmagnesium chlorides with Grignard reagents via C–F bond cleavage. Retrieved from [Link]
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ChemRxiv. (n.d.). Organocatalytic approach to vinylic nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (2023). Proposed reaction pathways for LAB synthesis from furan and linear alkenes. Retrieved from [Link]
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ResearchGate. (n.d.). Initial studies a The reaction between 1a and furan in the presence of... Retrieved from [Link]
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Wang, Z., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(16), 4991. [Link]
-
Zhang, X., et al. (2023). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Organic Chemistry Frontiers, 10(14), 3535-3541. [Link]
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De La Torre, A., & Kündig, E. P. (2021). Click Chemistry with Cyclopentadiene. CHIMIA International Journal for Chemistry, 75(11), 948-954. [Link]
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Füstner, A., & Schlede, B. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry, 17, 2038-2048. [Link]
-
ResearchGate. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]
-
Molecules. (2022). Gas-Phase Chemistry of this compound Initiated by Chlorine Atoms. Retrieved from [Link]
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Fluoroamination of 1,3-Enynes en Route to Fluorinated Allenes | Request PDF. Retrieved from [Link]
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Thieme. (2021). Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. Retrieved from [Link]
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NIH. (2021). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]
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Application Note: A Research Primer on the Polymerization of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The polymerization of 1,1,2,3,3,4,4-heptafluorobut-1-ene is not well-documented in publicly available literature. This application note serves as a theoretical and practical guide based on the established principles of fluoropolymer chemistry and analogous monomer systems. The proposed mechanisms and protocols are intended as a starting point for research and development.
Introduction: Unexplored Frontiers in Fluoropolymers
Fluoropolymers are a class of high-performance materials renowned for their exceptional thermal stability, chemical inertness, and unique surface properties.[1][2][3] These characteristics arise from the high bond energy of the carbon-fluorine bond.[4] While flagship fluoropolymers like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF) are ubiquitous, the vast landscape of fluorinated monomers holds untapped potential for novel materials with tailored properties.
One such monomer is this compound. Its structure, featuring a terminal difluoro-substituted double bond and a lone hydrogen atom at the 2-position, presents a unique combination of electronic and steric factors that suggest a rich and complex polymerization behavior. This document provides a foundational guide for researchers venturing into the synthesis and characterization of poly(this compound), a polymer that, to date, remains largely unexplored.
Monomer Analysis: Structural and Electronic Considerations
The reactivity of this compound is dictated by the strong electron-withdrawing effects of the seven fluorine atoms. This polarization of the C=C double bond makes it susceptible to nucleophilic attack, a common feature of fluoroalkenes.[4] Consequently, anionic polymerization is a highly probable route for synthesizing the corresponding polymer.
Conversely, the double bond can also undergo radical addition, a cornerstone of industrial fluoropolymer production.[5][6] The presence of a hydrogen atom at the 2-position is a critical consideration, as it may act as a site for chain transfer reactions, potentially limiting the molecular weight of the resulting polymer.
Proposed Polymerization Mechanisms
Given the monomer's electronic profile, two primary polymerization pathways are proposed: anionic and free-radical polymerization.
Anionic Polymerization
Anionic polymerization of fluoroalkenes is initiated by nucleophiles, which attack the electron-deficient double bond.[4] For this compound, the attack is anticipated to occur at the CF2 terminus, leading to a more stable carbanion on the internal carbon, stabilized by the adjacent fluorine and the perfluoroethyl group.
Initiation: A suitable nucleophile (Nu⁻), such as a fluoride ion or an organolithium compound, attacks the terminal carbon of the double bond.
Propagation: The resulting carbanion propagates by attacking subsequent monomer units in a similar fashion.
Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents.
Caption: Proposed Radical Polymerization Mechanism.
Experimental Protocols
The following protocols are proposed as a starting point for the polymerization of this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Anionic Polymerization
This protocol is adapted from methods used for the anionic polymerization of hexafluoropropylene. [7][8][9] Materials:
-
This compound (purified)
-
Anhydrous polar solvent (e.g., Tetrahydrofuran (THF) or Diglyme)
-
Initiator (e.g., Cesium fluoride (CsF) or n-Butyllithium (n-BuLi))
-
Quenching agent (e.g., Methanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum.
-
Inert Atmosphere: Purge the reactor with inert gas for at least 30 minutes.
-
Solvent and Initiator: Add the anhydrous solvent to the flask via a cannula. If using CsF, add it as a dry powder. If using n-BuLi, add it as a solution in hexanes.
-
Cooling: Cool the reactor to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Monomer Addition: Slowly add the purified this compound to the stirred solution via a cooled syringe or cannula.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots for analysis (e.g., GC-MS to check for monomer consumption).
-
Termination: Quench the reaction by adding methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Caption: Anionic Polymerization Experimental Workflow.
Protocol 2: Radical Polymerization
This protocol is based on general procedures for the radical polymerization of fluorinated alkenes. [5][6] Materials:
-
This compound (purified)
-
Solvent (e.g., a fluorinated solvent like 1,1,1,3,3-pentafluorobutane or an organic solvent like acetonitrile)
-
Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or a peroxide initiator)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: Place the monomer, solvent, and initiator in a pressure-resistant reaction vessel (e.g., a sealed tube or a high-pressure reactor).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction vessel to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN) and maintain for a specified time (e.g., 6-48 hours).
-
Cooling and Isolation: Cool the reactor to room temperature and carefully vent any excess pressure. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Polymer Characterization
A thorough characterization of the resulting polymer is essential to confirm its structure, molecular weight, and properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹⁹F, and ¹³C NMR spectroscopy to elucidate the polymer's microstructure, including tacticity and the presence of any defects or end groups. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of the polymer's functional groups and comparison with the monomer's spectrum. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Assessment of the polymer's thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
Conclusion and Future Outlook
The polymerization of this compound represents a compelling area of research with the potential to yield novel fluoropolymers. The proposed anionic and radical polymerization pathways provide a solid foundation for initial synthetic efforts. Careful control over reaction conditions and thorough characterization of the resulting polymer will be paramount in understanding the structure-property relationships of this new material. Further investigations could explore controlled radical polymerization techniques to achieve better control over the polymer architecture, as well as copolymerization with other fluorinated or non-fluorinated monomers to further tailor the material's properties for specific applications in fields ranging from advanced coatings to biomedical devices.
References
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Application Notes and Protocols for the Polymerization of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
For correspondence:
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 1,1,2,3,3,4,4-heptafluorobut-1-ene as a monomer for the synthesis of novel fluoropolymers. This document outlines the fundamental properties of the monomer, detailed protocols for its polymerization via free-radical methods, and techniques for the characterization of the resulting polymer. The causality behind experimental choices is explained to provide a deeper understanding of the polymerization process. While specific literature on the homopolymerization of this compound is not abundant, the protocols herein are based on established principles of fluoroalkene polymerization.[1]
Introduction: The Potential of this compound in Fluoropolymer Chemistry
Fluoropolymers are a class of high-performance polymers characterized by their exceptional chemical inertness, thermal stability, low coefficient of friction, and unique dielectric properties.[2] These attributes stem from the high bond energy of the carbon-fluorine bond. The introduction of novel fluorinated monomers is a key driver of innovation in this field, enabling the synthesis of materials with tailored properties for advanced applications, including in the pharmaceutical and biomedical sectors for coatings, drug delivery systems, and medical device components.
This compound (C₄HF₇) is a fluorinated alkene that holds promise as a monomer for the synthesis of new fluoropolymers. Its structure, containing both a double bond for polymerization and a significant degree of fluorination, suggests that its polymers could exhibit a unique combination of properties. The presence of a hydrogen atom in the molecule may also influence its reactivity and the characteristics of the resulting polymer, potentially offering advantages in terms of processability or specific interactions.
This guide provides a foundational understanding and practical protocols for the polymerization of this compound, enabling researchers to explore its potential in their respective fields.
Monomer Properties and Safety Considerations
A thorough understanding of the monomer's properties is crucial for safe handling and successful polymerization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄HF₇ | |
| Molecular Weight | 182.04 g/mol | [3] |
| Appearance | Not specified, likely a gas or volatile liquid | |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Expected to have low solubility in water and higher solubility in fluorinated solvents |
Safety and Handling
This compound is a chemical that requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[4]
Potential Hazards:
-
Inhalation: May cause respiratory irritation.[4]
-
Skin Contact: Causes skin irritation.[4]
-
Eye Contact: Causes serious eye irritation.[4]
-
Fire and Explosion: Non-combustible, but containers may rupture under fire conditions due to pressure buildup.[4]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
In case of fire, wear breathing apparatus.[4]
First Aid Measures:
-
Eyes: Immediately flush with fresh running water. Seek medical attention.[4]
-
Skin: Flush skin and hair with running water. Seek medical attention if irritation occurs.[4]
-
Inhalation: Remove from the contaminated area.[4]
-
Ingestion: Immediately give a glass of water.[4]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[4]
Polymerization of this compound: Protocols and Methodologies
Free-radical polymerization is a common and versatile method for the synthesis of fluoropolymers.[5] Both emulsion and solution polymerization techniques are viable approaches.
Emulsion Polymerization Protocol
Emulsion polymerization is a widely used industrial process for producing fluoropolymers, typically involving a water-based system with a surfactant to emulsify the monomer.[6][7]
Causality of Experimental Choices:
-
Water as a solvent: Provides an environmentally friendly and efficient medium for heat transfer.
-
Surfactant: A fluorinated surfactant is often preferred to prevent chain transfer reactions with the surfactant itself.[6]
-
Initiator: A water-soluble initiator like ammonium persulfate is commonly used to generate free radicals in the aqueous phase.[8]
-
Temperature and Pressure: These parameters are critical for controlling the rate of polymerization and the molecular weight of the polymer. Higher pressures are often necessary for gaseous monomers.[8]
Experimental Workflow:
Caption: Emulsion Polymerization Workflow.
Step-by-Step Protocol:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, thermocouple, pressure transducer, and inlet/outlet valves is required.
-
Charging the Reactor:
-
Add deionized water to the reactor.
-
Add a suitable fluorinated surfactant (e.g., ammonium perfluorooctanoate, although alternatives are increasingly used due to environmental concerns).
-
Add a buffering agent (e.g., sodium bicarbonate) to maintain a stable pH.
-
-
Inerting the System: Seal the reactor and purge thoroughly with high-purity nitrogen to remove all oxygen, which can inhibit free-radical polymerization.
-
Monomer Addition: Introduce a known quantity of this compound into the reactor. This may require specialized equipment for handling gaseous or volatile liquid monomers under pressure.
-
Reaction Conditions:
-
Begin stirring and heat the reactor to the desired polymerization temperature (typically 50-80 °C for persulfate initiators).
-
The pressure in the reactor will increase with temperature.
-
-
Initiation: Prepare a solution of a water-soluble initiator (e.g., ammonium persulfate in deionized water). Inject the initiator solution into the reactor to start the polymerization.
-
Polymerization: Monitor the reactor pressure and temperature. A drop in pressure may indicate monomer consumption. The reaction is typically run for several hours.
-
Termination and Work-up:
-
Cool the reactor to room temperature and vent any unreacted monomer safely.
-
The resulting polymer latex is then coagulated, for example, by adding a salt solution.
-
The coagulated polymer is collected by filtration, washed repeatedly with deionized water to remove residual surfactant and initiator, and dried in a vacuum oven.
-
Solution Polymerization Protocol
Solution polymerization offers a more homogeneous reaction environment and can be advantageous for producing lower molecular weight polymers or for fundamental kinetic studies.
Causality of Experimental Choices:
-
Solvent: A fluorinated solvent is essential to dissolve both the fluorinated monomer and the resulting polymer. Perfluorinated alkanes or fluoroethers are common choices.[9]
-
Initiator: An initiator soluble in the chosen organic solvent is required. Perfluorinated diacyl peroxides or azo compounds are suitable options.
-
Temperature: The reaction temperature is chosen based on the decomposition kinetics of the initiator.
Experimental Workflow:
Caption: Solution Polymerization Workflow.
Step-by-Step Protocol:
-
Reactor Setup: A glass-lined or stainless-steel reactor equipped with a magnetic stir bar or mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet is suitable.
-
Charging the Reactor:
-
Add the chosen fluorinated solvent to the reactor.
-
-
Inerting the System: Purge the reactor with high-purity nitrogen.
-
Monomer and Initiator Addition:
-
Add the this compound monomer to the solvent.
-
Add a suitable organic-soluble initiator (e.g., perfluoropropionyl peroxide).[9]
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature, which will depend on the initiator used (e.g., 40-70 °C).
-
Stir the mixture for the duration of the polymerization (typically several hours to a full day).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol or acetone).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Dry the polymer in a vacuum oven.
-
Characterization of Poly(this compound)
Once synthesized, the polymer should be thoroughly characterized to understand its structure, molecular weight, thermal properties, and other performance characteristics.
| Technique | Information Obtained | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR, ¹H NMR, ¹³C NMR) | Polymer structure, confirmation of monomer incorporation, end-group analysis. | ¹⁹F NMR will show characteristic signals for the different fluorine environments in the polymer backbone. ¹H NMR will confirm the presence and environment of the single proton per repeating unit. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups present in the polymer. | Strong C-F stretching bands are expected in the 1000-1400 cm⁻¹ region. The absence of the C=C stretching band from the monomer will indicate successful polymerization. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight (Mn, Mw) and molecular weight distribution (PDI). | The molecular weight and PDI will depend on the polymerization conditions. Fluorinated polymers often require specialized GPC systems with fluorinated eluents. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | The polymer may be amorphous or semi-crystalline. The Tg and Tm will be key indicators of its thermal properties. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Fluoropolymers are generally expected to have high thermal stability. TGA will determine the onset of decomposition. |
Potential Applications
While specific applications will depend on the determined properties of poly(this compound), potential areas of interest for novel fluoropolymers include:
-
Advanced Coatings: For applications requiring chemical resistance, hydrophobicity, and low surface energy.
-
Dielectric Materials: In the electronics industry for applications requiring low dielectric constants and high thermal stability.
-
Biomedical Materials: As coatings for medical devices or in drug delivery systems, leveraging the biocompatibility often associated with fluoropolymers.
-
High-Performance Elastomers: If the polymer exhibits elastomeric properties, it could be used in seals, gaskets, and O-rings for demanding environments.
Conclusion
This application note provides a foundational framework for the synthesis and characterization of fluoropolymers derived from this compound. The detailed protocols, based on established principles of fluoropolymer chemistry, are designed to be a starting point for researchers. Further optimization of reaction conditions will be necessary to tailor the polymer properties for specific applications. The exploration of this and other novel fluorinated monomers is a promising avenue for the development of next-generation high-performance materials.
References
- E. I. du Pont de Nemours and Company (1994). Solvents for fluorinated polymers. U.S. Patent 5,290,846.
-
Chen, J., Azhar, U., Wang, Y., Liang, J., & Geng, B. (2019). Preparation of fluoropolymer materials with different porous morphologies by an emulsion template method using supercritical carbon dioxide as a medium. RSC Advances, 9(21), 11963-11970. Available at: [Link]
- Arkema Inc. (2012). Polymerization of fluoropolymers using alkyl phosphonate surfactants. U.S. Patent 7,220,807.
-
Wang, Y., Chen, L., & Li, L. (2015). Overview of the Development of the Fluoropolymer Industry. Applied Sciences, 5(3), 496-515. Available at: [Link]
- 3M Innovative Properties Company (2007). Process of preparing functional fluoropolymers. U.S. Patent 7,220,807.
-
PubChem. 1,1,3,3,4,4,4-Heptafluoro-1-butene. Available at: [Link]
-
Alfa Chemistry (2024, November 20). Fluoropolymers 101: All About PTFE! [Video]. YouTube. Available at: [Link]
- Solvay Solexis S.p.A. (2014). Solvents for fluoropolymers. U.S. Patent Application 14/122,963.
-
Ameduri, B. (2017). Recent Advances in Free and Controlled Radical Polymerizations of Fluoroalkenes and Applications Therefrom. Polymers, 9(9), 443. Available at: [Link]
-
Dolbier, W. R. (2005). Fluorinated Free Radicals. Chemical Reviews, 105(9), 3571-3614. Available at: [Link]
-
Wikipedia. Fluoropolymer. Available at: [Link]
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Application Note: Selective Plasma Etching of Silicon Nitride with Heptafluorobutene (C₄H₃F₇)
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in semiconductor manufacturing and drug development on the selective plasma etching of silicon nitride (SiNₓ) over silicon dioxide (SiO₂) and silicon (Si) using heptafluorobutene (C₄H₃F₇) based plasma chemistry. This application note elucidates the underlying chemical mechanisms, provides a detailed experimental protocol, and offers insights into process optimization and safety considerations. While direct literature on C₄H₃F₇ for SiNₓ etching is emerging, this guide synthesizes established principles of hydrofluorocarbon plasma etching to propose a robust starting point for process development.
Introduction: The Critical Need for Selective Nitride Etching
In the fabrication of advanced semiconductor devices, such as 3D NAND flash memory and FinFETs, the precise and selective removal of silicon nitride (SiNₓ) films is a critical process step.[1][2] SiNₓ serves as a hard mask, an etch-stop layer, or a spacer material.[3] Achieving high selectivity to underlying materials like silicon dioxide (SiO₂) and silicon (Si) is paramount to prevent damage to the active regions of the device, which can compromise performance and yield.[1][2]
Traditional fluorocarbon-based plasmas, such as those using CF₄ or CHF₃, can offer selectivity, but achieving the ultra-high selectivity required for next-generation devices is challenging.[2] Hydrofluorocarbon gases with a higher carbon-to-fluorine ratio are being explored for their ability to form a protective polymer layer on non-etched surfaces, thereby enhancing selectivity.[1][4] Heptafluorobutene (C₄H₃F₇), a hydrofluorocarbon gas, presents a promising chemistry for achieving high SiNₓ selectivity.
The Mechanism of Selectivity with Heptafluorobutene Plasma
The selective etching of SiNₓ over SiO₂ and Si in a C₄H₃F₇ plasma is predicated on the differential formation of a fluorocarbon (FC) polymer layer on the different material surfaces.[1] The presence of hydrogen and a higher carbon content in the plasma precursor are key to this mechanism.[3]
In a C₄H₃F₇ plasma, the gas is dissociated into various reactive species, including CFₓ radicals, F atoms, and H atoms. The etching of both SiNₓ and SiO₂ proceeds through the reaction of fluorine radicals with the silicon atoms to form volatile SiF₄. However, the presence of CFₓ radicals leads to the concurrent deposition of a fluorocarbon polymer on all exposed surfaces.
The key to selectivity lies in the composition of this polymer and its interaction with the substrate. On the SiO₂ surface, the oxygen atoms readily react with the carbon in the FC polymer to form volatile CO and CO₂, which inhibits the formation of a thick, protective polymer layer. This allows the fluorine radicals to continue etching the SiO₂.
Conversely, on the SiNₓ surface, the nitrogen atoms are less effective at removing the carbon from the FC polymer. This leads to the formation of a thicker, more durable fluorocarbon layer that protects the SiNₓ from the etching species. The hydrogen in the plasma can also react with the nitrogen in the SiNₓ to form volatile products, which can further aid in the differential etching process.[3]
By carefully controlling the plasma parameters, such as the C₄H₃F₇ flow rate, the addition of other gases like O₂ or Ar, the RF power, and the substrate temperature, the balance between etching and polymer deposition can be fine-tuned to achieve high selectivity for SiNₓ.
Caption: Proposed mechanism for selective SiNₓ etching with C₄H₃F₇ plasma.
Experimental Protocol
This protocol provides a starting point for the selective etching of SiNₓ using a C₄H₃F₇-based plasma in a typical inductively coupled plasma (ICP) reactive ion etching (RIE) system.
Substrate Preparation
-
Prepare silicon wafers with thermally grown SiO₂ and LPCVD or PECVD deposited SiNₓ films of known thicknesses.
-
If patterned etching is required, use standard photolithography techniques to define the desired features with a suitable photoresist or hard mask.
-
Prior to etching, perform a brief in-situ plasma clean (e.g., with Ar or O₂) to remove any organic contaminants from the wafer surface.
Etching Process
The following table outlines a range of process parameters for initial process development.
| Parameter | Range | Notes |
| Gases | ||
| C₄H₃F₇ Flow Rate | 10 - 50 sccm | Higher flow rates may increase polymer deposition. |
| Ar Flow Rate | 20 - 100 sccm | Used for plasma stabilization and physical sputtering component. |
| O₂ Flow Rate | 0 - 10 sccm | Small additions can help control polymer deposition. |
| Plasma Parameters | ||
| ICP Power | 500 - 1500 W | Controls plasma density and radical generation. |
| Bias Power | 20 - 100 W | Controls ion energy and directionality. Lower bias is generally better for selectivity. |
| Pressure | 5 - 50 mTorr | Affects plasma density and species residence time. |
| Substrate Temperature | -10°C to 40°C | Lower temperatures can enhance polymer deposition and selectivity. |
Post-Etch Characterization
-
Etch Rate: Measure the thickness of the SiNₓ and SiO₂ films before and after etching using ellipsometry or a profilometer to determine the etch rates.
-
Selectivity: Calculate the SiNₓ:SiO₂ and SiNₓ:Si etch selectivity by dividing the etch rate of SiNₓ by the etch rate of SiO₂ and Si, respectively.
-
Etch Profile: For patterned wafers, use a scanning electron microscope (SEM) to examine the etch profile for anisotropy, sidewall passivation, and any signs of undercutting or faceting.
-
Surface Analysis: X-ray photoelectron spectroscopy (XPS) can be used to analyze the composition of the fluorocarbon polymer layer on the etched surfaces.
Sources
"synthesis of fluorinated heterocycles from heptafluorobutene"
Application Note & Protocol Guide
Topic: Synthesis of Fluorinated Heterocycles from Heptafluorobut-1-ene
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Reactivity of Heptafluorobut-1-ene: A Building Block Approach to Novel Fluorinated Heterocycles
Introduction: The Strategic Value of Fluorinated Heterocycles
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool for optimizing drug candidates.[1] While many methods exist for late-stage fluorination, the use of fluorinated building blocks offers a direct and often more efficient route to complex fluorinated molecules.[2][3]
Heptafluorobut-1-ene (CF₃CF₂CF=CF₂) emerges as a particularly valuable C4 building block. Its electron-deficient double bond, a direct consequence of the potent electron-withdrawing effect of the perfluoroethyl and vinylic fluorine substituents, renders it highly susceptible to nucleophilic attack, providing a reliable platform for constructing a diverse array of fluorinated heterocycles.[4] This guide details the underlying principles and provides actionable protocols for leveraging this reactivity in synthetic applications.
Core Principle: The Mechanism of Nucleophilic Vinylic Substitution (SₙV)
The primary pathway governing the reaction of heptafluorobut-1-ene with nucleophiles is the Nucleophilic Vinylic Substitution (SₙV) , typically proceeding via an addition-elimination mechanism.[5][6] The strong polarization of the π-bond facilitates the initial attack of a nucleophile at the terminal carbon (C1), forming a transient, stabilized carbanionic intermediate. Subsequent elimination of a fluoride ion from the same carbon re-establishes the double bond, resulting in a net substitution.
Caption: General mechanism for nucleophilic vinylic substitution on heptafluorobut-1-ene.
This predictable reactivity allows for the rational design of synthetic routes to valuable heterocyclic systems by employing multifunctional nucleophiles.
Protocol 1: Synthesis of 3-(Perfluoroethyl)-4,5-difluoro-1H-pyrazole
This protocol demonstrates a [3+2] cyclocondensation reaction using hydrazine, a dinucleophile, to form a five-membered pyrazole ring. The initial SₙV reaction is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic heterocycle. This approach is analogous to established methods for synthesizing fluorinated pyrazoles from activated fluoroalkenes.[7][8]
Experimental Workflow
Caption: Step-wise workflow for the synthesis of a fluorinated pyrazole.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Heptafluorobut-1-ene | C₄HF₇ | 182.03 | 1.82 g | 10.0 |
| Hydrazine monohydrate | N₂H₄·H₂O | 50.06 | 0.60 mL | 12.0 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 20 mL | - |
| Saturated NaCl (aq) | NaCl | 58.44 | 20 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - |
Step-by-Step Protocol
-
Reactor Setup: To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a condenser, add absolute ethanol (20 mL) and hydrazine monohydrate (0.60 mL, 12.0 mmol).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Heptafluorobut-1-ene is a gas at room temperature. Bubble the gas (1.82 g, 10.0 mmol) slowly into the stirred, cooled solution over 30 minutes. A mass-flow controller is recommended for precise addition. Alternatively, condense the gas into a cooled, pre-weighed vessel and transfer via cannula.
-
Causality Note: Slow, controlled addition at low temperature is crucial to manage the exothermicity of the initial SₙV reaction and prevent unwanted side reactions or loss of the gaseous reagent.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic phase with saturated NaCl solution (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure pyrazole.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 65-75% |
| Appearance | Colorless oil or low-melting solid |
| ¹⁹F NMR (CDCl₃) | Peaks corresponding to CF₃, CF₂, and two vinylic F atoms |
| ¹H NMR (CDCl₃) | Broad singlet for N-H proton, multiplet for C-H proton |
| HRMS (ESI+) | Calculated m/z for C₅H₂F₇N₂ [M+H]⁺ matches observed value |
Protocol 2: Synthesis of a Substituted 3,4,5-Trifluoropyridine Derivative
The synthesis of six-membered heterocycles from heptafluorobut-1-ene is more challenging and often requires a cascade or domino reaction strategy.[9] This conceptual protocol outlines a [4+2] cycloaddition approach using an in-situ generated azadiene. This involves reacting an activated enamine with heptafluorobut-1-ene, followed by cyclization and subsequent elimination of HF and the amine moiety to achieve aromatization.
Reaction Principle & Mechanism
The strategy relies on the electron-deficient nature of heptafluorobut-1-ene acting as an excellent dienophile in a polar, stepwise Diels-Alder type reaction. The enamine provides the four-atom (C-C-N-C) component.
Caption: Logical steps for the synthesis of a fluorinated pyridine via a cascade reaction.
Step-by-Step Protocol (Conceptual)
-
Enamine Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the ketone precursor (e.g., acetone, 1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.1 equiv) in a dry, non-polar solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat to reflux with a Dean-Stark trap to remove water and drive the formation of the enamine.
-
Reaction Setup: Cool the resulting enamine solution to 0 °C in a separate, suitable pressure vessel equipped for gas addition.
-
Reagent Addition: Add heptafluorobut-1-ene (1.2 equiv) to the cooled enamine solution.
-
Expert Insight: Using a slight excess of the fluoroalkene can help drive the reaction to completion. The reaction is performed in a sealed vessel due to the volatility of the reactant and potential pressure buildup upon warming.
-
-
Cascade Reaction: Seal the vessel and heat to 80-100 °C for 24-48 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and subsequent elimination steps.
-
Workup: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove excess amine) followed by saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography to isolate the target fluorinated pyridine.
Trustworthiness and Self-Validation
The success of these protocols is validated through rigorous characterization of the final products.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides definitive structural confirmation, establishing connectivity and the location of fluorine substituents.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized molecule with high accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring reaction progress and assessing the purity of the final product.
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize heptafluorobut-1-ene as a powerful tool for the targeted synthesis of novel fluorinated heterocycles for applications in drug discovery and materials science.
References
-
Title: Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.[7][8] Source: Molecules (MDPI) URL: [Link]
-
Title: New Synthesis of Fluorinated Pyrazoles.[10] Source: Organic Letters URL: [Link]
-
Title: Nucleophilic vinylic substitution. A single- or a multi-step process?[5] Source: Accounts of Chemical Research URL: [Link]
-
Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.[11] Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Substitution Mechanisms: Aryl, Vinyl, Alkyl, Allylic & Benzylic Halides.[12] Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.[1] Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Synthesis of fluorinated Heterocycles.[3] Source: Loughborough University URL: [Link]
-
Title: The rich mechanistic world of nucleophilic vinylic (SNV) substitution.[6] Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol.[9] Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.[13] Source: Organic Letters URL: [Link]
-
Title: FLUORINATED HETEROCYCLIC COMPOUNDS.[14] Source: I. L. Knunyants and G. G. Yakobson (eds.) URL: [Link]
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Application Notes and Protocols for the Atmospheric Degradation Study of 1,1,2,3,3,4,4-Heptafluorobut-1-ene (HFO-1345fz)
Introduction
Hydrofluoroolefins (HFOs) are a class of unsaturated hydrofluorocarbons being developed as replacements for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and saturated hydrofluorocarbons (HFCs) in various applications, including refrigeration, foam blowing, and as aerosol propellants.[1] Their unsaturated nature makes them more reactive in the atmosphere, leading to shorter atmospheric lifetimes and lower global warming potentials (GWPs) compared to their predecessors.[2] This application note focuses on 1,1,2,3,3,4,4-Heptafluorobut-1-ene (HFO-1345fz; CF2=CFCF2CF2H), providing a detailed guide for researchers studying its atmospheric degradation pathways. Understanding the atmospheric chemistry of HFO-1345fz is crucial for a comprehensive assessment of its environmental impact. The primary atmospheric loss processes for HFOs are reactions with hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O3).[3]
Physicochemical Properties and Atmospheric Relevance
A thorough understanding of the atmospheric degradation of HFO-1345fz begins with its fundamental properties and the key atmospheric oxidants it interacts with.
Key Atmospheric Reactions:
The dominant removal mechanism for HFOs in the troposphere is their reaction with the hydroxyl radical (OH).[2] Reactions with chlorine atoms (Cl) can also be significant, particularly in marine or polluted environments.[1] While direct photolysis is generally not a major degradation pathway for HFOs, their reactions with ozone (O3) can contribute to their overall atmospheric sink, and in some cases, lead to the formation of persistent greenhouse gases.[4][5]
Atmospheric Lifetime and Global Warming Potential (GWP):
The atmospheric lifetime of a compound is a critical factor in determining its environmental impact. For HFO-1345fz, the overall tropospheric lifetime is estimated to be approximately 4.3 days, primarily governed by its reactions with OH radicals and Cl atoms.[1] This short lifetime results in a low GWP, estimated to be less than 1.[1]
Experimental Protocols for Studying Atmospheric Degradation
To elucidate the atmospheric degradation mechanisms of HFO-1345fz, a combination of experimental and computational methods is employed. This section details the experimental protocols for determining reaction rate constants and identifying degradation products.
1. Relative Rate Method for Kinetic Studies
The relative rate method is a widely used experimental technique to determine the rate constants of reactions between a target compound and an atmospheric oxidant. It involves monitoring the simultaneous decay of the target compound and a reference compound with a known rate constant in the presence of the oxidant.[1]
Experimental Setup:
-
Reaction Chamber: A smog chamber or a Teflon bag of suitable volume (e.g., 50-100 L) is used to contain the gas mixture.[6]
-
Reactant Generation:
-
Analytical Instrumentation: Fourier Transform Infrared (FTIR) spectroscopy is commonly used to monitor the concentrations of the reactants and products in situ.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for product identification.[8]
Protocol:
-
Chamber Preparation: The reaction chamber is first evacuated and then filled with a known pressure of the diluent gas (e.g., purified air or N2).
-
Introduction of Reactants: Known concentrations of HFO-1345fz, a reference compound (e.g., ethane for Cl atom reactions), and the oxidant precursor are introduced into the chamber.[1]
-
Initiation of Reaction: The photolysis source is activated to generate the desired oxidant (OH or Cl).
-
Monitoring of Concentrations: The concentrations of HFO-1345fz and the reference compound are monitored over time using FTIR spectroscopy.
-
Data Analysis: The rate constant for the reaction of HFO-1345fz with the oxidant is determined from the following relationship:
ln([HFO-1345fz]t / [HFO-1345fz]0) = (k_HFO / k_ref) * ln([Reference]t / [Reference]0)
where k_HFO and k_ref are the rate constants for the reactions of the oxidant with HFO-1345fz and the reference compound, respectively.
2. Product Identification Studies
Identifying the degradation products is crucial for understanding the complete atmospheric fate of HFO-1345fz.
Protocol:
-
Reaction Execution: An experiment similar to the kinetic study is performed, but with higher initial concentrations of HFO-1345fz to generate detectable amounts of products.
-
Product Analysis:
-
FTIR Spectroscopy: The formation of products containing characteristic infrared absorption features (e.g., C=O bonds in aldehydes and ketones) is monitored in real-time.
-
GC-MS Analysis: Gas samples are collected from the chamber at different reaction times and analyzed by GC-MS to identify and quantify the degradation products.
-
Key Degradation Products of HFO-1345fz:
The oxidation of HFO-1345fz initiated by chlorine atoms has been shown to produce carbonyl difluoride (CF2=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as major products.[1]
Computational Chemistry Protocols
Computational chemistry provides valuable insights into the reaction mechanisms and kinetics of atmospheric degradation processes, complementing experimental findings.
1. Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful tool for investigating the potential energy surfaces of atmospheric reactions.[9][10]
Protocol:
-
Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., 6-311++G(d,p)).[11][12][13]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
-
Energy Profile Construction: The energies of all stationary points are calculated to construct the potential energy profile for the reaction, providing information on reaction barriers and thermodynamics.
2. Kinetic Modeling
Transition State Theory (TST) and its variants, such as Canonical Variational Transition State Theory (CVT), can be used to calculate theoretical rate constants from the results of quantum chemical calculations.[9][10][14]
Protocol:
-
TST Calculation: The high-pressure limit rate constant is calculated using the energies and vibrational frequencies of the reactants and the transition state.
-
Tunneling Corrections: For reactions involving the transfer of a hydrogen atom, tunneling corrections (e.g., small curvature tunneling, SCT) are often included to improve the accuracy of the calculated rate constants.[10][14]
Caption: Integrated experimental and computational workflow for studying atmospheric degradation.
Summary of Key Atmospheric Data for HFO-1345fz
| Parameter | Value | Reference |
| Reaction with OH Radicals | ||
| Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | (1.17 - 1.24) x 10⁻¹² (Theoretical) | [9][10][14] |
| Reaction with Cl Atoms | ||
| Rate Constant (kCl) at 298 K (cm³ molecule⁻¹ s⁻¹) | (1.9 ± 0.3) x 10⁻¹² (Estimated by analogy) | [1] |
| Atmospheric Lifetime | ||
| vs. OH (τOH) | ~6.1 days | [1] |
| vs. Cl (τCl) | ~15 days (average troposphere) | [1] |
| Overall Tropospheric Lifetime (τ) | ~4.3 days | [1] |
| Global Warming Potential (GWP) | ||
| 100-year GWP | < 1 | [1] |
| Primary Degradation Products | Carbonyl difluoride (CF2=O), 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF2CF2H) | [1] |
Mechanism of Atmospheric Degradation
The atmospheric degradation of HFO-1345fz is initiated by the addition of an OH radical or a Cl atom to the double bond, forming a haloalkyl radical. This radical then reacts with atmospheric oxygen (O2) to form a peroxy radical. Subsequent reactions of the peroxy radical lead to the formation of the observed degradation products. Computational studies have shown that for the OH-initiated oxidation, the addition of the OH radical to the terminal carbon atom is the favored pathway.[9][10]
Caption: Generalized atmospheric degradation pathway for HFO-1345fz.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for researchers investigating the atmospheric degradation of HFO-1345fz. The combination of experimental and computational approaches is essential for accurately determining its atmospheric lifetime, GWP, and degradation products. The short atmospheric lifetime and low GWP of HFO-1345fz make it a promising candidate for replacing high-GWP HFCs. However, a complete environmental assessment also requires consideration of the potential impacts of its degradation products. Recent studies have highlighted that some HFOs can break down into persistent greenhouse gases like fluoroform, emphasizing the need for thorough investigation of all degradation pathways.[15]
References
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Gas-Phase Chemistry of this compound Initiated by Chlorine Atoms. Molecules. [Link]
-
A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust. The Journal of Physical Chemistry A. [Link]
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A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust. The Journal of Physical Chemistry A. [Link]
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Update on the atmospheric degradation of HFOs and HCFOs. Fluorocarbons. [Link]
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A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust. The Journal of Physical Chemistry A. [Link]
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Kinetics and Mechanistic Investigations of Atmospheric Oxidation of HFO-1345fz by OH Radical: Insights from Theory. ResearchGate. [Link]
-
Kinetics and Mechanistic Investigations of Atmospheric Oxidation of HFO-1345fz by OH Radical: Insights from Theory. PubMed. [Link]
-
Kinetics and Mechanistic Investigations of Atmospheric Oxidation of HFO-1345fz by OH Radical: Insights from Theory. The Journal of Physical Chemistry A. [Link]
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Gas-Phase Chemistry of this compound Initiated by Chlorine Atoms. Molecules. [Link]
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UNSW Study Reveals HFO Refrigerants Can Break Down into Greenhouse Pollutants. Refrigeration Industry. [Link]
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Atmospheric degradation of HCFO-1233zd(E) initiated by OH radical, Cl atom and O3 molecule: Kinetics, reaction mechanisms and implications. ResearchGate. [Link]
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Atmospheric Lifetimes. Fluorocarbons. [Link]
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UNSW research: Truth about HFOs. Climate Control News. [Link]
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Atmospheric Transformation of Refrigerants: Current Research Developments and Knowledge Gaps. Purdue e-Pubs. [Link]
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Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13. Environmental Science & Technology. [Link]
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Atmospheric Chemistry of Sulfuryl Fluoride: Reaction with OH Radicals, Cl Atoms and O3, Atmospheric Lifetime, IR Spectrum, and G. The Journal of Physical Chemistry A. [Link]
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Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants. Proceedings of the National Academy of Sciences. [Link]
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Rate Constants for the Reactions between OH and Perfluorinated Alkenes. ResearchGate. [Link]
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Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants. National Institutes of Health. [Link]
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Evaluation of the atmospheric lifetime and radiative forcing on climate for 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether. Journal of Geophysical Research: Atmospheres. [Link]
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Kinetic parameters of abstraction reactions of OH radical with ethylene, fluoroethylene, cis- and trans-1,2-difluoroethylene and 1,1-difluoroethylene, in the temperature range of 200-400 K: GAUSSIAN-3/B3LYP theory. ResearchGate. [Link]
-
1-Butene, 1,1,2,3,4,4,4-heptafluoro-3-(trifluoromethyl)- - Substance Details. US EPA. [Link]
-
Atmospheric reactions of substituted butanes with OH radicals: kinetics and atmospheric implications. Physical Chemistry Chemical Physics. [Link]
-
Atmospheric degradation and global warming potentials of three perfluoroalkenes. ResearchGate. [Link]
- Reaction with Cl atoms and atmospheric f
-
Kinetic Studies on the Reactions of Hydroxyl Radicals with Cyclic Ethers. WIT Press. [Link]
-
Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. MDPI. [Link]
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"analytical methods for detecting fluorinated butene isomers"
An Application Guide to the Orthogonal Identification of Fluorinated Butene Isomers
Authored by: A Senior Application Scientist
Abstract
The structural and geometric isomerism of fluorinated butenes presents a significant analytical challenge in pharmaceutical development, agrochemical synthesis, and materials science. Due to their similar physicochemical properties, isomers can exhibit vastly different toxicological profiles and chemical reactivity. Consequently, robust and unambiguous analytical methods are required for their separation and identification. This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques used to characterize fluorinated butene isomers, with a focus on Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind methodological choices, offering field-proven insights to guide researchers in selecting and implementing the most appropriate analytical strategy.
The Analytical Imperative: Why Isomer-Specific Detection Matters
Fluorinated butenes are valuable building blocks and intermediates. However, their synthesis often results in a mixture of isomers, including positional isomers (e.g., 1-fluorobutene vs. 2-fluorobutene) and geometric or cis/trans (E/Z) isomers.[1][2] The spatial arrangement of the fluorine atoms and other substituents around the carbon-carbon double bond dictates the molecule's electronic properties, steric profile, and, ultimately, its biological activity and chemical behavior. Failure to resolve and correctly identify these isomers can lead to inconsistent product performance, unforeseen toxicity, and challenges in regulatory compliance. The primary analytical hurdles are the often-subtle differences in boiling points and polarities, which complicate chromatographic separation, and the potential for identical mass-to-charge ratios, which challenges mass spectrometric distinction without prior separation.
The Orthogonal Approach: Combining Separation and Spectroscopy
A robust analytical strategy for fluorinated butene isomers relies on an orthogonal approach, primarily coupling a high-resolution separation technique with a definitive identification technique. Gas Chromatography provides the separation power, while Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy offer unparalleled identification capabilities.
Gas Chromatography (GC): The Power of Separation
GC is the cornerstone for analyzing volatile fluorinated butenes. The separation is governed by the partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated onto a capillary column.[3]
Causality of Column Selection
The choice of the GC column is the single most critical parameter for resolving isomers.
-
Non-Polar Columns (e.g., DB-1, HP-5ms): These columns separate primarily based on boiling point. While useful, they often fail to resolve cis/trans isomers or positional isomers with very similar boiling points.
-
Mid-Polar to Polar Columns (e.g., DB-624, DB-WAX): The introduction of polar functional groups (like cyanopropylphenyl) in the stationary phase induces dipole-dipole interactions.[4] These interactions are highly sensitive to the geometry of the analyte. For example, the cis isomer of a fluorinated butene often has a larger net dipole moment than the trans isomer, leading to stronger retention on a polar column and enabling separation.
Detection Systems: From Quantification to Identification
-
Electron Capture Detector (ECD): This detector is exceptionally sensitive to electronegative atoms, making it ideal for trace-level detection of halogenated compounds like fluorinated butenes.[5] However, it provides no structural information.
-
Mass Spectrometry (MS): Coupling GC with MS is the definitive approach for routine analysis.[6][7] Electron ionization (EI) fragments the molecule in a reproducible manner, creating a mass spectrum that serves as a chemical fingerprint.[8]
-
A Critical Caveat: It is crucial to understand that geometric isomers often produce nearly identical mass spectra because the fragmentation is driven by bond energies, which are similar between isomers.[9][10] Therefore, MS cannot reliably distinguish between co-eluting cis and trans isomers. Chromatographic separation is a prerequisite for accurate isomer-specific quantification by GC-MS. [9]
-
| Technique | Resolution of Isomers | Sensitivity | Identification Capability | Primary Application |
| GC-FID | Moderate to High (Column Dependent) | Good (ng) | Low (Retention Time Only) | Routine purity checks, known isomer quantification |
| GC-ECD | Moderate to High (Column Dependent) | Excellent for Halogens (pg-fg) | Low (Retention Time Only) | Trace analysis of fluorinated contaminants |
| GC-MS | Moderate to High (Column Dependent) | Very Good (pg-ng) | High (Confirms MW & Fragmentation) | Gold standard for identification & quantification |
| ¹⁹F NMR | N/A (Bulk Analysis) | Good (µg-mg) | Definitive (Unambiguous Structure) | Absolute structural confirmation, complex mixture analysis |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Answer
When absolute, unambiguous structural confirmation is required, ¹⁹F NMR is the most powerful tool available.[11][12] The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, making it highly sensitive.[11]
The Power of Chemical Shift and Coupling
The key to ¹⁹F NMR's diagnostic power lies in two parameters:
-
Chemical Shift (δ): The electronic environment surrounding a fluorine nucleus is highly sensitive to molecular geometry. The ¹⁹F chemical shift dispersion is vast, meaning even subtle structural differences between isomers lead to distinct, well-resolved signals in the spectrum.[12][13]
-
J-Coupling (Scalar Coupling): The interaction between the spins of different nuclei through chemical bonds provides invaluable connectivity information. For fluorinated butenes, the magnitude of the coupling constant between a fluorine atom and a proton across the double bond (³JHF) is stereospecific. Typically, ³JHF(trans) is significantly larger (e.g., 20-50 Hz) than ³JHF(cis) (e.g., 5-20 Hz). This difference provides a definitive way to assign the geometry of the double bond without needing to separate the isomers.[12]
This makes ¹⁹F NMR an excellent method for directly analyzing isomer mixtures to determine their relative ratios without prior separation.[14][15]
Protocols
Protocol 1: GC-MS Analysis of Fluorinated Butene Isomers
This protocol outlines a general method for the separation and identification of fluorinated butene isomers using a standard capillary GC-MS system.
5.1. Self-Validation & System Suitability
-
Before sample analysis, inject a known standard containing both cis and trans isomers to verify chromatographic resolution. The resolution between the two isomer peaks should be ≥ 1.5.
-
Inject a solvent blank between samples to ensure no carryover.
5.2. Materials
-
GC Column: Agilent DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium (99.999% purity).
-
Sample: Mixture of fluorinated butene isomers.
-
Solvent: Hexane or other suitable volatile solvent, GC grade.
-
Autosampler vials with septa.
5.3. Sample Preparation
-
Prepare a stock solution of the isomer mixture at ~1000 µg/mL in hexane.
-
Create a series of calibration standards by serially diluting the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare the unknown sample by diluting it to fall within the calibration range. A starting dilution of 1:1000 is recommended.
5.4. GC-MS Instrument Parameters
| Parameter | Setting | Justification |
| GC Inlet | Splitless Mode, 250 °C | Ensures efficient transfer of analytes to the column.[16] |
| Injection Vol. | 1 µL | Standard volume for capillary GC.[17] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal efficiency for the column dimensions. |
| Oven Program | 40 °C (hold 2 min), ramp to 220 °C @ 10 °C/min | Initial low temperature traps volatile analytes; ramp provides separation.[16] |
| MS Source | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching.[16] |
| MS Quad Temp | 150 °C | Standard operating temperature. |
| MS Scan Range | 35 - 400 m/z | Covers the expected mass range of fragments. |
| Transfer Line | 280 °C | Prevents condensation of analytes between GC and MS. |
5.5. Data Analysis
-
Identification: Identify the isomer peaks in the chromatogram based on their retention times, confirmed with the standard.
-
Confirmation: Extract the mass spectrum for each peak. Confirm the presence of the molecular ion (M⁺) and characteristic fragment ions.
-
Quantification: Generate a calibration curve for each isomer by plotting peak area against concentration. Apply a linear regression to determine the concentration of each isomer in the unknown sample.
Protocol 2: ¹⁹F NMR Analysis for Isomer Ratio Determination
This protocol is for determining the relative ratio of isomers in a mixture.
5.1. Materials
-
NMR Spectrometer (≥ 400 MHz).
-
5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Sample mixture.
5.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the isomer mixture directly into a vial.
-
Dissolve the sample in ~0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
5.3. NMR Data Acquisition
-
Tune and shim the spectrometer for the ¹⁹F nucleus.
-
Acquire a standard one-dimensional ¹⁹F spectrum. Key parameters include:
-
Pulse Program: A simple pulse-acquire sequence is sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for accurate integration (a value of 10 seconds is a safe starting point). This is critical for quantitative accuracy.[18]
-
Acquisition Time: ~2-3 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
5.4. Data Analysis
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Identify the distinct signals corresponding to each isomer.
-
Integrate the area under each characteristic signal.
-
The molar ratio of the isomers is directly proportional to the ratio of their corresponding peak integrals. For example, Ratio (Isomer A / Isomer B) = Integral (Signal A) / Integral (Signal B).
Conclusion
The accurate analysis of fluorinated butene isomers is a non-trivial but achievable task that underpins the safety and efficacy of countless chemical products. A methodology grounded in high-resolution gas chromatography, particularly when coupled with mass spectrometry, provides a robust platform for routine separation, identification, and quantification. For cases requiring absolute structural proof or the analysis of inseparable mixtures, ¹⁹F NMR spectroscopy offers definitive and quantitative insights. By understanding the principles behind each technique and applying the detailed protocols within this guide, researchers can confidently navigate the complexities of isomer analysis and ensure the integrity of their work.
References
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Gorzelnik, J. (2022, September 18). PFAS Analytic Strategies. Gorzelnik Engineering. Retrieved from [Link]
-
Fiedler, H., Kennedy, T., & Henry, B. J. (2020). A Critical Review of A Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances (PFAS). ResearchGate. Retrieved from [Link]
-
LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]
-
McCord, J. P., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9296-9306. Retrieved from [Link]
-
YouTube. (2015, November 24). NMR Spectroscopy of N, P and F - atoms (CHE). Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
Nie, T., et al. (2022). The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magnetic Resonance in Chemistry, 61(1), 35-49. Retrieved from [Link]
-
Shao, K., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1045-1049. Retrieved from [Link]
-
Ruszczyńska, A., et al. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. Spectrochimica Acta Part B: Atomic Spectroscopy, 186, 106316. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of 19F multidimensional NMR. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Soják, L. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
Bennett, K. H., et al. (2000). Simultaneous Analysis of Butene Isomer Mixtures Using Process Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1079-1085. Retrieved from [Link]
-
He, Y., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25, 14936-14946. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). Cis-Trans Isomerism in Alkenes. Retrieved from [Link]
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Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]
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Mohler, F. L., et al. (n.d.). Mass Spectra of Fluorocarbons. National Institute of Standards and Technology. Retrieved from [Link]
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-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
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AZoM. (2015, October 16). Determining the Fluoride, Chloride, Bromide and Sulfur Concentration in Liquid Butane and Propane Using Metrohm Combustion IC. Retrieved from [Link]
-
Stait, L. C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 9370-9379. Retrieved from [Link]
-
YouTube. (2023, February 2). Draw the cis and trans isomers of but-2-ene. Retrieved from [Link]
-
Journal of Chromatographic Science. (2012, July 10). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectra of the E/Z isomers of but-2-ene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cis and Trans Isomers. Retrieved from [Link]
-
Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]
-
Analytical Methods. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
Welcome to the technical support guide for the synthesis of 1,1,2,3,3,4,4-heptafluorobut-1-ene (CF₂=CFCFHCF₃). This resource is designed for researchers and professionals in chemistry and drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis, improve yields, and troubleshoot effectively. Our guidance is grounded in established principles of organofluorine chemistry, drawing parallels from the synthesis of structurally similar fluoroalkenes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers foundational questions regarding the most common synthesis route for this compound: the catalytic dehydrofluorination of an octafluorobutane precursor.
Q1: What is the primary industrial method for synthesizing this compound?
The most viable and commonly employed method for producing fluoroalkenes like this compound is the catalytic dehydrofluorination of a saturated hydrofluorocarbon (HFC) precursor.[1] In this case, the logical precursor is an isomer of octafluorobutane, such as 1,1,1,2,3,4,4,4-octafluorobutane (HFC-338pcc) or 1,1,2,2,3,4,4,4-octafluorobutane. The reaction involves the elimination of one molecule of hydrogen fluoride (HF) in the gas phase over a solid catalyst at elevated temperatures.
The general transformation is: C₄H₂F₈ → C₄HF₇ + HF
This method is favored for its efficiency and atom economy compared to liquid-phase reactions that often require strong bases and generate significant salt waste.[1]
Q2: How do I choose the right catalyst for the dehydrofluorination reaction?
Catalyst selection is the most critical parameter for achieving high yield and selectivity. The catalyst's role is to facilitate the cleavage of C-H and C-F bonds.[1][2] Lewis acidic sites on the catalyst surface are known to activate the C-F bond, which is the key step in the reaction.[1]
Commonly used catalysts for HFC dehydrofluorination include:
-
Fluorinated Metal Oxides: Chromium(III) oxide (Cr₂O₃) and aluminum oxide (Al₂O₃), often pre-fluorinated to enhance stability and activity, are standard choices.
-
Supported Metal Catalysts: Transition metals like nickel (Ni) supported on a fluoride-resistant material such as aluminum fluoride (AlF₃) or fluorinated alumina have shown excellent performance.[1][3] The addition of a metal like Ni can promote C-H bond activation and improve catalyst stability.[1]
-
Mixed Metal Oxides: Combinations like NiO/Cr₂O₃ can offer synergistic effects, leading to higher activity at lower temperatures and improved resistance to coking.[2]
The choice depends on the desired operating temperature, required selectivity, and catalyst lifetime. For instance, NiO/Cr₂O₃ catalysts have been shown to lower the activation energy of dehydrofluorination compared to Cr₂O₃ alone.[2]
Q3: What are the typical reaction conditions for this synthesis?
Gas-phase catalytic dehydrofluorination is typically performed in a continuous-flow fixed-bed reactor. Key parameters include:
-
Temperature: Usually in the range of 250°C to 500°C. The optimal temperature is a trade-off between achieving a high conversion rate and minimizing side reactions like isomerization or coking.
-
Pressure: The reaction is generally carried out at or near atmospheric pressure.
-
Feed Composition: The octafluorobutane precursor is often diluted with an inert gas like nitrogen (N₂) to control the reaction rate and heat transfer.
-
Gas Hourly Space Velocity (GHSV): This parameter (the ratio of the volumetric flow rate of the gas to the volume of the catalyst bed) determines the contact time of the reactants with the catalyst. A lower GHSV (longer contact time) typically increases conversion but may also lead to more side products.
Part 2: Troubleshooting Guide - Addressing Specific Issues
Here we tackle the common problems encountered during the synthesis of this compound.
Issue 1: Low Conversion of the Octafluorobutane Precursor
Q: My reaction shows very low conversion of the starting HFC. How can I improve it?
A: Low conversion is typically a result of insufficient reaction energy, inadequate catalyst activity, or catalyst deactivation.
-
Insufficient Temperature: This is the most common cause. The C-F bond is exceptionally strong, and its cleavage requires significant energy.[1]
-
Solution: Gradually increase the reaction temperature in 20-30°C increments. Monitor the product stream via online GC-MS to find the optimal point where conversion increases without a significant rise in byproducts.
-
-
Catalyst Activity: The chosen catalyst may not be active enough at your operating temperature.
-
Solution: Consider a more active catalyst system. For example, if you are using pure Cr₂O₃, switching to a Ni-promoted catalyst like NiO/Cr₂O₃ or Ni/AlF₃ can significantly enhance activity.[1][2] These catalysts often exhibit higher turnover frequencies due to synergistic effects between the metal and the acidic support.[2]
-
-
Catalyst Deactivation: The catalyst may have lost activity during the reaction. (See Issue 4 for more details).
Below is a workflow to diagnose and address low conversion.
Issue 2: Poor Selectivity and Isomer Formation
Q: I am getting a mixture of butene isomers instead of the desired this compound. How can I improve selectivity?
A: The dehydrofluorination of an octafluorobutane precursor can potentially yield several C₄HF₇ isomers depending on which hydrogen and fluorine atoms are eliminated. For example, eliminating HF from 1,1,1,2,3,4,4,4-octafluorobutane could also lead to 1,1,1,2,4,4,4-heptafluorobut-2-ene.
-
Catalyst Structure: The selectivity is highly dependent on the nature of the catalyst's active sites. The arrangement of acid and base sites on the catalyst surface can favor one elimination pathway over another.
-
Solution: Modifying the catalyst can steer the reaction. For example, the addition of promoters can alter the acid-base properties. Experiment with different catalyst preparations (e.g., varying the Ni loading on Ni/AlF₃) to find the optimal composition for your desired isomer.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products.
-
Solution: Operate at the lowest temperature that still provides acceptable conversion. This will favor the kinetically preferred product, which is often the desired one.
-
-
Contact Time (GHSV): A long contact time can allow for secondary reactions, such as the isomerization of the desired product into more thermodynamically stable isomers.
-
Solution: Increase the GHSV (reduce contact time) to minimize the opportunity for the primary product to isomerize on the catalyst surface.
-
The formation of different isomers is a known challenge in dehydrohalogenation reactions of fluorinated compounds.[4]
Issue 3: Formation of Byproducts (Oligomers, Coke)
Q: My product stream contains heavy compounds, and the catalyst is turning black. What is happening?
A: The formation of heavy byproducts (oligomers) and coke is a common issue in high-temperature catalytic reactions involving olefins. The newly formed, highly reactive heptafluorobutene can react with itself or other species on the catalyst surface.
-
Mechanism of Coke Formation: Acidic sites on the catalyst can protonate the fluoroalkene, initiating carbocationic polymerization or cyclization reactions that lead to high-molecular-weight compounds (coke), which deposit on and block the active sites.
-
Solutions:
-
Optimize Temperature and Contact Time: As with isomerization, lower temperatures and shorter contact times reduce the rate of these secondary reactions.
-
Modify Catalyst Acidity: Reducing the density or strength of the surface acid sites can suppress coke formation. This can be achieved by doping the catalyst with a small amount of an alkali or alkaline earth metal. However, this may also reduce the primary reaction rate, so a careful balance must be found.
-
Co-feed a Diluent: Using a higher ratio of inert gas (N₂) can reduce the partial pressure of the reactive olefin, thereby slowing the rate of oligomerization.
-
The diagram below illustrates the competition between the desired reaction and coke formation.
Issue 4: Rapid Catalyst Deactivation
Q: My catalyst works well initially, but its activity drops off quickly. Why, and what can I do?
A: Rapid deactivation is most often caused by coking (as described in Issue 3) or poisoning of the active sites.
-
Coking: This is the most frequent cause of deactivation in this type of reaction.
-
Solution: Once the catalyst is deactivated by coke, it can often be regenerated. This typically involves an in-situ, controlled burn-off of the carbonaceous deposits with a dilute stream of air or oxygen in an inert gas at elevated temperatures (e.g., 400-500°C). The regeneration procedure must be carefully controlled to avoid overheating and sintering the catalyst.
-
-
Feed Impurities: Impurities in the octafluorobutane feed stream, such as sulfur or chlorine compounds, can irreversibly poison the catalyst's active sites.
-
Solution: Ensure the purity of your starting material. Use appropriate purification traps (e.g., molecular sieves, activated carbon) for the feed gas before it enters the reactor.
-
-
Structural Changes (Sintering): Excessively high reaction or regeneration temperatures can cause the catalyst particles to sinter (fuse together), leading to a loss of surface area and a permanent drop in activity.
-
Solution: Always operate within the recommended temperature limits for your specific catalyst. During regeneration, use a low oxygen concentration and carefully control the temperature profile to prevent thermal runaway.
-
Part 3: Experimental Protocol
This section provides a representative protocol for the gas-phase catalytic dehydrofluorination of 1,1,1,2,3,4,4,4-octafluorobutane (HFC-338pcc).
Protocol: Synthesis of this compound
1. Catalyst Preparation (Example: 10% Ni/AlF₃)
-
Support Preparation: Prepare AlF₃ by fluorinating γ-Al₂O₃ with a stream of HF or a suitable fluorinating agent.
-
Impregnation: Use the incipient wetness impregnation method. Dissolve a calculated amount of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water. Add the solution dropwise to the AlF₃ support until the pores are just filled.
-
Drying: Dry the impregnated support in an oven at 120°C for 12 hours.
-
Calcination: Calcine the dried material in a flow of dry air at 450°C for 4 hours to decompose the nitrate precursor to NiO.
-
Activation/Reduction (Optional but Recommended): Prior to reaction, the catalyst can be reduced in a stream of H₂/N₂ at ~400°C to convert NiO to metallic Ni, which can enhance activity.
2. Reactor Setup and Procedure
-
Reactor Assembly: Use a fixed-bed reactor made of a material resistant to HF (e.g., Inconel, Monel, or Hastelloy). Pack the reactor with a known amount (e.g., 2.0 g) of the prepared catalyst, supported on quartz wool.[1]
-
Catalyst Pre-treatment: Heat the reactor to the reaction temperature (e.g., 350°C) under a flow of dry nitrogen for 1-2 hours to remove any adsorbed moisture.
-
Reaction Initiation: Introduce the gaseous 1,1,1,2,3,4,4,4-octafluorobutane and nitrogen diluent into the reactor using calibrated mass flow controllers. A typical molar ratio might be N₂/HFC = 10.[1]
-
Reaction Execution: Maintain the desired temperature and flow rates. The total gas hourly space velocity (GHSV) might be set to a value such as 700 h⁻¹.[1]
-
Product Collection and Analysis:
-
Pass the reactor effluent through a scrubber containing an alkaline solution (e.g., KOH) to neutralize the HF byproduct.
-
Collect the organic products in a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath).
-
Analyze the product mixture offline using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H/¹⁹F NMR to determine conversion, selectivity, and product identity.
-
Table 1: Example Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Catalyst | 10% Ni on AlF₃ | Ni promotes C-H activation and AlF₃ provides Lewis acidity for C-F activation.[1] |
| Temperature | 300 - 450 °C | Balances conversion rate with selectivity, minimizing thermal decomposition. |
| Pressure | 1 atm | Simplifies equipment and procedure. |
| GHSV | 500 - 1500 h⁻¹ | Lower values increase conversion; higher values increase selectivity by reducing side reactions. |
| N₂/HFC Molar Ratio | 5 - 15 | Dilution helps control temperature and reduces byproduct formation. |
| Expected Yield | Variable | Highly dependent on precise conditions; optimization is required. |
| Expected Selectivity | >80% | With an optimized catalyst and conditions, high selectivity to the target isomer is achievable. |
References
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. Available at: [Link]
-
Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894-3897. Available at: [Link]
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. National Center for Biotechnology Information. Available at: [Link]
-
Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. National Institutes of Health. Available at: [Link]
-
1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]. LookChem. Available at: [Link]
-
Li, D., & Liao, M. (2018). Dehydrofluorination Mechanisms and Structures of Fluoroelastomers in Alkaline Environments. Materials Reports. Available at: [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]
-
Catalytic Dehydrofluorination of Hydrofluoroalkanes to Fluorinated Olifein Over Ni/AlF3 Catalysts. MATEC Web of Conferences. Available at: [Link]
-
Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. ResearchGate. Available at: [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Center for Biotechnology Information. Available at: [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Patent for a process for making 1,1,1,4,4,4-hexafluoro-2-butene. ResearchGate. Available at: [Link]
-
Pd/AlF3 catalysts for catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane. OUCI. Available at: [Link]
-
1,1,2,3,3,4,4,4-Octafluorobut-1-ene. PubChem. Available at: [Link]
-
In Situ Generated DBU⋅HF Acts as a Fluorinating Agent in a Hexafluoroisobutylation Tandem Reaction. OSKAR Bordeaux. Available at: [Link]
-
Dehydrofluorination of Hydrofluorocarbons by Titanium Alkylidynes via Sequential C−H/C−F Bond Activation Reactions. ResearchGate. Available at: [Link]
-
Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr2O3 catalysts. ResearchGate. Available at: [Link]
-
Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize trifluoroethylene over a modified NiO/Al2O3 catalyst. Semantic Scholar. Available at: [Link]
Sources
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize trifluoroethylene over a modified NiO/Al2O3 catalyst | Semantic Scholar [semanticscholar.org]
- 4. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of Fluorinated Alkenes
Here is a technical support center with troubleshooting guides and FAQs on the topic of "side reactions in the polymerization of fluorinated alkenes".
Introduction
Welcome to the technical support guide for the polymerization of fluorinated alkenes. This resource is designed for researchers, scientists, and drug development professionals who work with these unique and challenging monomers. The high reactivity of propagating fluorinated macroradicals, while advantageous for polymerization, also makes these systems susceptible to a variety of side reactions.[1] These events can lead to issues such as low polymerization rates, poor control over molecular weight, undesirable polymer properties, and batch-to-batch inconsistency.
As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles. Here, you will find troubleshooting advice in a direct question-and-answer format, in-depth guides to diagnose and mitigate common problems, and detailed experimental protocols. Our goal is to provide you with the causal understanding needed to move beyond simple procedural adjustments and achieve robust, reliable, and reproducible polymerizations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the polymerization of fluorinated alkenes.
Q1: My polymerization rate has dropped significantly, or the reaction has stalled. What is the likely cause?
A: An unexpectedly low polymerization rate is often attributable to degradative chain transfer reactions .[2][3][4] This occurs when a propagating radical abstracts an atom (typically hydrogen) from a chain transfer agent (CTA), solvent, or even certain additives.[1] The new radical formed is less reactive and slower to re-initiate polymerization, thus reducing the overall reaction rate. Common culprits include certain solvents and CTAs like isopropyl alcohol and acetate-based compounds.[2][4][5] Another possibility is the presence of impurities in your monomer, which can inhibit the reaction.[6] Always ensure your tetrafluoroethylene (TFE) or other fluorinated alkene monomer is purified to remove any potential inhibitors.[6]
Q2: My final polymer is discolored, especially after thermal processing. Why is this happening?
A: Discoloration, particularly the darkening of polytetrafluoroethylene (PTFE) during sintering, is frequently linked to the decomposition of unstable end-groups derived from the initiator.[7] For instance, when using persulfate initiators like ammonium persulfate (APS), carboxylate end-groups can form on the polymer chains.[7] At elevated processing temperatures (e.g., 380°C for PTFE), these end-groups can decompose and deposit carbon into the polymer matrix, causing discoloration.[7] The issue is often exacerbated by higher initiator concentrations, which lead to a greater number of these thermally unstable end-groups.[7]
Q3: I'm observing a broad molecular weight distribution (MWD) and a significant fraction of low molecular weight species. What side reactions are responsible?
A: A broad MWD and the presence of oligomers can result from several concurrent side reactions.
-
Chain Transfer: Uncontrolled chain transfer to monomer, solvent, or polymer is a primary cause.[1] Each transfer event terminates one chain and begins another, leading to a wider distribution of chain lengths.
-
Beta-Scission: At higher temperatures, mid-chain radicals (formed from intermolecular or intramolecular hydrogen transfer) can undergo β-scission.[8][9] This reaction cleaves the polymer backbone, producing a terminal double bond on one fragment and a new primary radical on the other, effectively reducing the average molecular weight.[8]
-
Initiator Efficiency: Not all radicals generated from the initiator start a polymer chain; some are lost to side reactions like primary recombination.[10] This can affect the kinetics and, consequently, the MWD.
Q4: My emulsion polymerization is unstable and I'm seeing significant coagulum (clot) formation. How can I improve stability?
A: Emulsion stability is critically dependent on the surfactant system.[11][12] Coagulum forms when latex particles are not adequately stabilized and aggregate. This can be due to:
-
Insufficient Surfactant Concentration: The surfactant concentration may be too low to cover the surface of the newly formed polymer particles.
-
Surfactant Desorption: Conventional surfactants can desorb from the particle surface, especially under high shear or during temperature changes, which reduces colloidal stability.[11] This migration can also negatively impact the final product properties, such as increasing water sensitivity.[11]
-
Inappropriate Surfactant Type: The choice of surfactant is crucial. Anionic surfactants provide electrostatic stability, while non-ionic ones offer steric stability; often, a combination is required for robust performance.[12][13] Using reactive surfactants (e.g., SURFMERs) that covalently bind to the polymer can permanently anchor them to the particle surface, significantly improving latex stability.[14]
Q5: How can I effectively control the molecular weight of my fluoropolymer?
A: Controlling molecular weight is essential for tailoring the final properties of the polymer. The most common method is the use of Chain Transfer Agents (CTAs) .[5] These agents interrupt the growth of a polymer chain and transfer the radical activity, starting a new chain. The ratio of CTA to monomer is a key parameter for controlling the final molecular weight. However, care must be taken to select a CTA that does not engage in degradative chain transfer, which would lower the polymerization rate.[3][4] For more precise control over both molecular weight and distribution, advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed.[15][16] These methods, known as Reversible-Deactivation Radical Polymerizations (RDRP), allow for the synthesis of polymers with predictable molecular weights and narrow dispersities.[10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating and Mitigating Chain Transfer Reactions
Chain transfer is a fundamental process in radical polymerization that terminates a growing polymer chain and initiates a new one. While essential for controlling molecular weight, unwanted or inefficient transfer leads to poor outcomes.
Causality: The high reactivity of fluorinated propagating radicals makes them prone to abstracting atoms from their surroundings. The key reaction is: P• + T-A → P-A + T• (where P• is the propagating polymer radical and T-A is the transfer agent).
If the new radical (T•) is slow to re-initiate polymerization, the overall rate decreases in a process known as degradative chain transfer.[2][4]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating chain transfer side reactions.
Experimental Protocol: NMR Analysis for End-Group and Branching Characterization (Protocol 1)
-
Sample Preparation: Dissolve 10-20 mg of the purified and dried polymer in a suitable deuterated solvent (e.g., acetone-d6, DMSO-d6). Complete dissolution is critical.
-
¹H NMR Spectroscopy: Acquire a standard proton NMR spectrum. Pay close attention to the low-intensity signals in the aliphatic region (0.5-4.0 ppm). Fragments from solvents or CTAs (like ethyl acetate) will appear here.[4]
-
¹⁹F NMR Spectroscopy: Acquire a fluorine-19 NMR spectrum. This is highly sensitive to the local chemical environment. Look for signals corresponding to -CF₂H, -CF₂-CH₂-, or other end-groups that deviate from the expected structure initiated by the radical source.[5] Irregular head-to-head or tail-to-tail additions, which can be sites for chain transfer, can also be identified.
-
Data Analysis: Integrate the signals corresponding to the main polymer chain and the defect/end-group structures. The ratio of these integrals allows for the quantification of chain transfer events per chain.
Guide 2: Understanding and Preventing Beta-Scission
Beta-scission is a fragmentation reaction of a radical that cleaves a C-C bond beta to the radical center. It is particularly relevant at the higher temperatures often used in fluoropolymer synthesis.
Causality: A mid-chain radical, often formed via intramolecular or intermolecular hydrogen transfer, can undergo fragmentation.[9] This process is entropically favored at high temperatures and results in a smaller polymer chain with a terminal double bond and a new, smaller macroradical.[8][17]
P-CH₂-C•(X)-CH₂-P' → P-CH₂-C(X)=CH₂ + •P'
This reaction is a major source of low molecular weight species and can significantly broaden the MWD.
Diagnostic Clues & Mitigation:
| Diagnostic Clue | Potential Cause & Explanation | Mitigation Strategy |
| Appearance of vinyl end-groups in NMR/IR spectra | A key signature of β-scission is the formation of a terminal double bond on one of the cleaved fragments.[8] | Lower the reaction temperature. While this may slow the polymerization rate, it will disproportionately reduce the rate of β-scission, which has a higher activation energy. |
| Molecular weight decreases as reaction temperature increases | Higher temperatures provide the necessary activation energy for the C-C bond cleavage to occur at a significant rate.[9] | Select an initiator that is effective at lower temperatures. This allows the polymerization to proceed without reaching temperatures where β-scission becomes dominant. |
| Increased oligomer formation at high conversion | As monomer is depleted, the probability of chain transfer to the polymer increases, forming the mid-chain radicals that are precursors to β-scission. | Maintain a sufficient monomer concentration throughout the reaction by using a semi-batch process where the monomer is fed over time. |
Part 3: Detailed Experimental Protocols
Protocol 2: Selection and Screening of Chain Transfer Agents (CTAs)
Objective: To identify a CTA that effectively controls molecular weight without significantly reducing the rate of polymerization (i.e., avoiding degradative chain transfer).
Methodology:
-
Candidate Selection: Choose a range of potential CTAs based on literature and bond dissociation energies. Common candidates for fluorinated systems include iodoalkanes, xanthates, and certain esters or alcohols.[5]
-
Control Reaction: Perform a polymerization without any added CTA. This will serve as your baseline for rate and molecular weight.
-
Charge a pressure reactor with deionized water, surfactant (if emulsion), and initiator.
-
Deoxygenate the system.
-
Pressurize with the fluorinated alkene monomer (e.g., vinylidene fluoride, VDF) to the target pressure.
-
Bring to reaction temperature to initiate polymerization.
-
Monitor pressure drop over time to determine the polymerization rate.
-
-
Screening Reactions: Repeat the polymerization under identical conditions, but add a defined concentration (e.g., 1 mol% relative to the monomer) of each candidate CTA.
-
Data Collection: For each reaction, record the pressure profile (rate), and at the end of the reaction, measure the polymer yield (solids content) and the molecular weight (Mₙ) and MWD (Đ) by GPC/SEC.[2][4]
-
Analysis and Selection:
-
Calculate the polymerization rate for each experiment. A significant drop in rate compared to the control indicates degradative chain transfer.[3][4]
-
Plot Mₙ versus the [CTA]/[Monomer] ratio. An effective CTA will show a clear trend of decreasing molecular weight with increasing CTA concentration.
-
Select the CTA that provides the desired molecular weight control with the minimal reduction in polymerization rate.
-
Protocol 3: Optimizing Surfactant Systems in Emulsion Polymerization
Objective: To develop a robust surfactant system that prevents coagulum formation and ensures latex stability.
Methodology:
-
Define System Requirements: Consider the desired particle size, the polarity of the polymer, and the ionic strength of the medium.
-
Surfactant Selection:
-
Primary Surfactant (Anionic): Start with a standard anionic surfactant (e.g., sodium lauryl sulfate) to provide primary electrostatic stabilization.[13]
-
Co-Surfactant (Non-ionic/Reactive): Consider adding a non-ionic surfactant for steric stabilization, which improves electrolyte and freeze-thaw stability.[12] To eliminate issues with surfactant migration, screen a reactive surfactant (surfmer) that can copolymerize with the main monomer.[14]
-
-
Experimental Design (Ladder Study):
-
Fix the concentration of the primary anionic surfactant at a level known to be effective.
-
Create a series of reactions where the concentration of the co-surfactant is varied (e.g., 0, 0.25, 0.5, 1.0, 1.5 wt% based on monomer).
-
-
Polymerization and Observation:
-
Run the emulsion polymerizations under identical conditions.
-
Visually inspect the reactor during and after the reaction for signs of coagulum (e.g., buildup on the stirrer or walls).
-
After the reaction, filter the latex through a fine mesh screen and weigh the dried coagulum to quantify stability.
-
-
Latex Characterization:
-
Measure the particle size and particle size distribution of the resulting latex using dynamic light scattering (DLS).
-
Assess the stability of the final latex by subjecting it to mechanical shear (e.g., using a high-speed mixer) or by adding a salt solution to test electrolyte stability.
-
-
Optimization: Select the surfactant combination and concentration that results in the lowest amount of coagulum while meeting the particle size and stability requirements for the application.
References
- Investigation of the Chain Transfer Agent Effect on the Polymerization of Vinylidene Fluoride. Industrial & Engineering Chemistry Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG18ewaD4pJEV3KLHxri-YsQ0znndHkiWRoNcy3wYxUsB9q-1dpdrDJCEgHCjfmHMI1LgNpRdZ87Ks107jOtMyIuaZ1_xks3DKL5X-mSV85C4SuWedkcps1WRRE5UCEYe5kZ_4iM1rzyZ866DAityAWw9WlrGUFKDErCUEXdSIdVWPdEfF8V6F0amYAdyRmkD6EysIv5OKvnhiRC-jCDS7j3c0UvL6s4oZeNBmgfned9EZiTYsa2yGK9CIxRBl89zLyWR6zQzE67Gw8Pb-tVw=]
- Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiU3spxOe0ziWqqotIJrH7cpwHkgZZgPq1dUb4lNst88c9b0Zh04hJiOolvWPSlaSZ4d4LKF5HME-gwwYL95AblzNb1TZD_uySirA4ZJjUZGIpAfEBx9oqJUW5Sp9y5xUTSh6pzeCC4lxMttoflcOriQGxPo-ytehD]
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- 4. (PDF) Investigation of the Chain Transfer Agent Effect onthe Polymerization of Vinylidene Fluoride (2019) | Igor Stefanichen Monteiro | 9 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 7. repository.up.ac.za [repository.up.ac.za]
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- 9. Identification of β scission products from free radical polymerizations of butyl acrylate at high temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
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- 14. Reactive surfactants in emulsion polymerization | Semantic Scholar [semanticscholar.org]
- 15. Preparation of fluoropolymer materials with different porous morphologies by an emulsion template method using supercritical carbon dioxide as a mediu ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00777F [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing C4HF7 Plasma Etching
Welcome to the technical support center for C4HF7 plasma etching. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to help you overcome common challenges and optimize your etching processes. As Senior Application Scientists, we have synthesized technical accuracy with field-proven insights to ensure the information is both reliable and practical.
Troubleshooting Guide
This section addresses specific issues you may encounter during your C4HF7 plasma etching experiments in a question-and-answer format.
Issue 1: Low Etch Rate
Question: My SiO2 etch rate is significantly lower than expected when using a C4HF7-based plasma. What are the potential causes related to gas flow rate and how can I troubleshoot this?
Answer:
A low etch rate in C4HF7 plasma etching of SiO2 can stem from several factors, primarily revolving around the balance between polymer deposition and etching. C4HF7, being a hydrofluorocarbon, has a tendency to form a fluorocarbon polymer layer on the substrate surface. While this polymer is crucial for achieving high selectivity, an excessively thick or dense layer can inhibit the etching process.[1][2]
Causality Explained:
-
Excessive Polymer Deposition: At higher C4HF7 flow rates, the concentration of polymer precursors (CxFy and CxHFy radicals) in the plasma increases.[3][4] This leads to a thicker fluorocarbon film on the SiO2 surface, which can act as a barrier to the etchant species (fluorine radicals) and ion bombardment, thereby reducing the etch rate.[1]
-
Insufficient Ion Bombardment Energy: While not directly a gas flow issue, it's interconnected. If the ion energy is too low, it may not be sufficient to effectively sputter the thicker polymer layer formed at high C4HF7 flow rates.
-
Gas Residence Time: A very high flow rate can lead to a shorter residence time for the gas molecules in the plasma chamber. This might result in incomplete dissociation of the C4HF7 molecules, leading to a lower concentration of reactive fluorine species available for etching.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low SiO2 etch rate.
Experimental Protocol:
-
Baseline Establishment: Start with your current process parameters and measure the etch rate accurately.
-
C4HF7 Flow Rate Reduction:
-
Decrease the C4HF7 flow rate in small increments (e.g., 5-10% of the total flow).
-
Keep other parameters like pressure, RF power, and substrate temperature constant.
-
Measure the etch rate at each step. You should observe an initial increase in the etch rate as the polymer layer thins.
-
-
Oxygen Addition:
-
If reducing the C4HF7 flow rate alone is insufficient or negatively impacts selectivity, consider adding a small amount of O2 to the gas mixture. Oxygen helps to "scavenge" carbon from the fluorocarbon film, reducing its thickness and promoting the etching of SiO2.[1][5]
-
Start with a low O2 flow rate (e.g., 1-5% of the total gas flow) and gradually increase it while monitoring the etch rate and selectivity.
-
-
RF Power Adjustment:
-
Increasing the RF power can enhance the dissociation of C4HF7 and increase ion energy, which helps in removing the polymer layer and enhancing the etch rate.[6] However, be cautious as excessive power can damage the substrate and reduce selectivity.
-
| Parameter | Initial State | Troubleshooting Action | Expected Outcome |
| C4HF7 Flow Rate | High | Decrease in 5-10% increments | Increased etch rate |
| O2 Flow Rate | 0 sccm | Introduce 1-5% of total flow | Increased etch rate, potential decrease in selectivity |
| RF Power | Low to Moderate | Increase in small increments | Increased etch rate, potential for substrate damage |
Issue 2: Poor Etch Selectivity (e.g., SiO2 over Si3N4 or Si)
Question: I am struggling to achieve high etch selectivity of SiO2 over Si3N4 (or Si) with my C4HF7 plasma process. The underlying layer is being etched too quickly. How can the C4HF7 flow rate be optimized to improve this?
Answer:
Achieving high selectivity is a primary advantage of using hydrofluorocarbon gases like C4HF7.[3][4] The mechanism relies on the formation of a protective fluorocarbon polymer layer that deposits more readily on non-oxygen-containing surfaces like Si and Si3N4 compared to SiO2.[7][8] If your selectivity is poor, it indicates that this differential polymer deposition is not optimal.
Causality Explained:
-
Insufficient Polymer Deposition: A low C4HF7 flow rate can lead to a thinner, less protective polymer layer on the Si or Si3N4 surface. This allows etchant species to attack the underlying layer, reducing selectivity.
-
Excessive Ion Bombardment: High ion energy can sputter away the protective polymer layer on the non-SiO2 surface as quickly as it forms, leading to a loss of selectivity.
-
Incorrect Gas Mixture: The presence of too much oxygen or other additives can consume the polymer precursors, preventing the formation of a sufficiently protective film on the underlying layer.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor etch selectivity.
Experimental Protocol:
-
Baseline Measurement: Quantify your current etch rates for both SiO2 and the underlying material (Si or Si3N4) to establish a baseline selectivity.
-
C4HF7 Flow Rate Increase:
-
Incrementally increase the C4HF7 flow rate. This will increase the flux of polymer precursors to the surface, promoting the formation of a more robust protective layer on the non-SiO2 material.[9]
-
Monitor the etch rates of both materials at each step. The etch rate of Si or Si3N4 should decrease more significantly than that of SiO2, leading to improved selectivity.
-
-
Reduction of Oxygen Flow:
-
If your gas mixture contains oxygen, consider reducing or eliminating it. Oxygen reacts with the fluorocarbon species, hindering the formation of the protective polymer layer.[1]
-
-
RF Power Optimization:
-
If increasing the C4HF7 flow leads to an undesirably low SiO2 etch rate, a slight reduction in RF power might be beneficial. Lower power reduces the ion bombardment energy, which can help preserve the delicate polymer layer on the underlying material.[6]
-
| Parameter | Initial State | Troubleshooting Action | Expected Outcome |
| C4HF7 Flow Rate | Low | Increase in 5-10% increments | Improved selectivity |
| O2 Flow Rate | Present | Reduce or eliminate | Improved selectivity |
| RF Power | High | Decrease in small increments | Improved selectivity, potential decrease in etch rate |
Issue 3: Anisotropic Etch Profile Deviation (Bowing or Tapering)
Question: My etched features are exhibiting poor anisotropy, with either bowed or tapered sidewalls. How can I adjust the C4HF7 flow rate to achieve a more vertical profile?
Answer:
Achieving an anisotropic (vertical) etch profile is critical for fabricating high-aspect-ratio features. This is controlled by the formation of a passivation layer on the feature sidewalls, which protects them from lateral etching by radicals.[10] In C4HF7 plasma, this passivation layer is the same fluorocarbon polymer responsible for selectivity.
Causality Explained:
-
Bowing (Undercutting): This typically occurs when there is insufficient sidewall passivation. A low C4HF7 flow rate may not provide enough polymer precursors to form a protective layer on the sidewalls, allowing lateral etching by fluorine radicals.
-
Tapering: A tapered profile (wider at the top, narrower at the bottom) often results from excessive polymer deposition. At high C4HF7 flow rates, a thick polymer layer can form on the upper portions of the sidewalls, shadowing the lower portions and restricting the etchant flux to the bottom of the feature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor etch anisotropy.
Experimental Protocol:
-
Profile Analysis: Use a scanning electron microscope (SEM) to clearly identify whether the issue is bowing or tapering.
-
For Bowed Profiles (Insufficient Passivation):
-
Incrementally increase the C4HF7 flow rate to enhance the deposition of the protective polymer on the sidewalls.
-
A slight decrease in pressure can also help improve directionality of ions and reduce sidewall etching.
-
-
For Tapered Profiles (Excessive Passivation):
-
Incrementally decrease the C4HF7 flow rate to reduce the thickness of the passivating polymer.
-
Adding a small amount of O2 can also help to thin the polymer layer on the sidewalls.[1]
-
| Profile Issue | Probable Cause | Corrective Action for C4HF7 Flow |
| Bowing | Insufficient sidewall passivation | Increase C4HF7 flow rate |
| Tapering | Excessive sidewall passivation | Decrease C4HF7 flow rate |
Frequently Asked Questions (FAQs)
Q1: What is a good starting C4HF7 flow rate for SiO2 etching?
A typical starting point for C4HF7 flow rate in a capacitively coupled plasma (CCP) reactor would be in the range of 10-50 sccm, often mixed with a larger flow of an inert gas like Argon (e.g., 100-200 sccm). However, the optimal flow rate is highly dependent on the specific reactor geometry, pressure, and RF power. It is always recommended to start with a conservative flow rate and perform a design of experiments (DOE) to find the optimal process window for your specific application.
Q2: How does C4HF7 flow rate interact with chamber pressure?
C4HF7 flow rate and chamber pressure are interconnected parameters. Increasing the gas flow rate at a constant pumping speed will lead to an increase in chamber pressure. Higher pressure generally leads to a higher concentration of reactive species but also more collisions, which can decrease ion energy and directionality. Therefore, when optimizing the C4HF7 flow rate, it is crucial to either maintain a constant pressure by adjusting the throttle valve or to consider the combined effect of changing both parameters.[6]
Q3: Can I use C4HF7 for etching materials other than SiO2?
While C4HF7 is primarily optimized for the selective etching of SiO2, its chemistry can be adapted for other materials. For instance, in mixtures with other gases, it can be used for etching silicon nitride, though achieving high selectivity over silicon can be challenging.[7][8] The key is to control the polymer deposition to either protect or assist in the etching of the target material.
Q4: What are the safety considerations when using C4HF7?
C4HF7 is a fluorinated gas and should be handled with appropriate safety precautions. Ensure your gas delivery system is leak-tight and that you have proper exhaust and abatement systems in place. Refer to the Safety Data Sheet (SDS) for C4HF7 for detailed information on handling, storage, and emergency procedures. Like many fluorocarbon gases used in plasma etching, C4HF7 can have a high global warming potential (GWP), so responsible use and abatement are important.[11]
References
-
Hiden Analytical. Highly selective etching of SiO2 over Si3N4 and Si in capacitively coupled plasma employing C5HF7 gas. [Link]
- Kim, J. H., et al. (2010). Characteristics of SiO2 Etching with a C4F8/Ar/CHF3/O2 Gas Mixture in 60-MHz/2-MHz Dual-frequency Capacitively Coupled Plasmas. Journal of the Korean Physical Society.
- Jia, F., et al. (2021). Highly anisotropic fluorine-based plasma etching of ultralow expansion glass.
- S. B. Jo, et al. (2002). Plasma Etching of Si3N4 with High Selectivity Over Si and SiO2.
- M. J. Kushner. (2019). Plasma etching of high aspect ratio features in SiO2 using Ar/C4F8/O2 mixtures: A computational investigation. Journal of Vacuum Science & Technology A.
- S. B. Jo, et al. (2002). Plasma Etching of Silicon Nitride with High Selectivity over Silicon Oxide and Silicon in Fluorine Containing Plasmas. Journal of the Korean Physical Society.
- Abe, C., et al. (2024). Infinite selectivity in dry etching process for high-aspect-ratio hole using C7HF7 gas plasma.
- G. S. Oehrlein, et al. (1993). Anisotropy control in CF4 microwave plasma etching. Journal of Vacuum Science & Technology B.
-
ResearchGate. Etch rates of SiO 2 using (a) C 4 F 8 , (b) CHF 3 , and (c) C 3 F 7 OCH.... [Link]
- M. R. Baklanov, et al. (2023). On Relationships between Plasma Chemistry and Surface Reaction Kinetics Providing the Etching of Silicon in CF4, CHF3, and C4F8 Gases Mixed with Oxygen. MDPI.
- Jia, F., et al. (2021). Highly Anisotropic Fluorine‐Based Plasma Etching of Ultralow Expansion Glass.
-
ResearchGate. Optimization of plasma etching parameters and mask for silica optical waveguides. [Link]
- Kim, J., et al. (2022). Selective etching of silicon nitride over silicon oxide using ClF3/H2 remote plasma. Scientific Reports.
-
ResearchGate. On the relationships between plasma chemistry, etching kinetics and etching residues in CF 4 +C 4 F 8 +Ar and CF 4 +CH 2 F 2 +Ar plasmas with various CF 4 /C 4 F 8 and CF 4 /CH 2 F 2 mixing ratios | Request PDF. [Link]
-
ResearchGate. Highly Selective Etching of SiO2 over Si3N4 and Si in Capacitively Coupled Plasma Employing C5HF7 Gas | Request PDF. [Link]
- T. M. H. Nguyen, et al. (2020). Novel method for plasma etching of printed circuit boards as alternative for fluorocarbon gases. 2020 Pan Pacific Microelectronics Symposium (Pan Pacific).
- Permana, J. (2016). Ch2FCF3 Gas Flow Rate Effects of SiO2 Plasma Etching Rate on Quartz Crystal Microbalance. Natural B, Journal of Health and Environmental Sciences.
- Lee, J., et al. (2004). Effect of additive gases on the selective etching of ZrOx film using inductively coupled BCl3-based plasmas. Thin Solid Films.
- Patsnap. (2024). How to optimize plasma etching parameters for precision results.
-
ResearchGate. (PDF) On Relationships between Plasma Chemistry and Surface Reaction Kinetics Providing the Etching of Silicon in CF4, CHF3, and C4F8 Gases Mixed with Oxygen. [Link]
Sources
- 1. spl.skku.ac.kr [spl.skku.ac.kr]
- 2. mdpi.com [mdpi.com]
- 3. hidenanalytical.com [hidenanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to optimize plasma etching parameters for precision results [eureka.patsnap.com]
- 7. lsi.usp.br [lsi.usp.br]
- 8. electrochem.org [electrochem.org]
- 9. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 10. Sci-Hub. Anisotropy control in CF4 microwave plasma etching / Journal of Applied Physics, 1989 [sci-hub.st]
- 11. ijpest.com [ijpest.com]
Technical Support Center: Managing Polymer Deposition in Fluorocarbon Plasma Etching
Welcome to the technical support center for fluorocarbon plasma etching. This guide is designed for researchers, scientists, and professionals working in drug development and other fields requiring precise material processing. As a Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments. Our focus is on the critical balance of polymer deposition and etching, a cornerstone of achieving high-selectivity and anisotropic profiles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and nature of polymer deposition in fluorocarbon plasmas.
Q1: What is the purpose of the fluorocarbon polymer in plasma etching?
A: The fluorocarbon (CₓFᵧ) polymer film is essential for achieving high selectivity, particularly when etching silicon dioxide (SiO₂) or other dielectrics over silicon (Si) or a photoresist mask.[1][2] This selectivity arises because the polymer's behavior differs on various surfaces. On an oxygen-containing surface like SiO₂, the oxygen reacts with the carbon in the polymer to form volatile products (CO, CO₂), which helps to remove the polymer and allows the etching of the underlying SiO₂ to proceed.[2] Conversely, on a silicon or photoresist surface, which lacks this oxygen source, the polymer layer is thicker and more persistent. This thicker film acts as a protective barrier, limiting the delivery of ion energy to the surface and thus significantly reducing the etch rate of the silicon or photoresist.[2][3]
Q2: How is the fluorocarbon polymer formed in the plasma?
A: The polymer film is formed from radical species generated in the plasma through the dissociation of the fluorocarbon feedstock gas (e.g., C₄F₈, CHF₃) by electron impact.[2] Radicals such as CF, CF₂, and CF₃ are key precursors to this passivation layer.[1] Among these, CF₂ is often considered the predominant precursor for fluorocarbon film formation.[4] These radicals diffuse from the plasma and adsorb onto the substrate and chamber surfaces. The growth of the film then proceeds through the sticking of these and larger polyfluorocarbon species formed in the discharge.[5] Ion bombardment from the plasma can also influence the composition and density of the forming polymer film.[1]
Q3: What is the significance of the Carbon-to-Fluorine (C/F) ratio in the plasma?
A: The C/F ratio of the plasma gas is a critical parameter that directly influences the balance between polymerization and etching.
-
High C/F Ratio: Plasmas with a higher carbon content (e.g., from C₄F₈) are more polymerizing. This is because there is less fluorine available to etch the carbon-based polymer, leading to the formation of a thicker, more carbon-rich polymer film.[6]
-
Low C/F Ratio: Plasmas with a lower carbon content (e.g., from CF₄) are less polymerizing and more etching-focused. The higher concentration of fluorine radicals leads to more efficient etching of both the substrate and the polymer film.[6]
The choice of feedstock gas and the addition of other gases like oxygen (which consumes carbon, lowering the effective C/F ratio) or hydrogen (which scavenges fluorine, increasing the effective C/F ratio) are used to control this balance.[7]
Q4: How does ion energy affect polymer deposition?
A: Ion energy, primarily controlled by the RF bias applied to the substrate holder, plays a dual role. On one hand, ion bombardment can enhance the sticking of polymer precursors and densify the film. On the other hand, energetic ions physically sputter and remove the polymer.[3] At low bias voltages, deposition tends to dominate. As the bias voltage and thus ion energy increase, the sputtering rate of the polymer increases, leading to a thinner passivation layer.[3] This is why at high bias, the etch rate of materials like SiO₂ often increases, as the polymer is more efficiently removed from the bottom of the feature being etched.[3] However, if the ion energy is too high without sufficient polymerizing radicals, the polymer can be completely removed, leading to a loss of selectivity.[3]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during fluorocarbon plasma etching.
Issue 1: Etch Stop or Significantly Reduced Etch Rate
Symptoms:
-
The etch depth is much shallower than expected for the process time.
-
In-situ monitoring shows the etch rate decreasing and eventually stopping.
-
Post-process inspection reveals a thick polymer layer at the bottom of the etched features.
Root Cause Analysis: An etch stop is typically caused by excessive polymer deposition, where the rate of polymer formation on the etching surface surpasses the rate of its removal.[8] This creates a thick, impenetrable layer that prevents etchant species and ions from reaching the substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for etch stop.
Detailed Steps:
-
Reduce the Polymerization Rate: The most direct approach is to lower the concentration of polymer precursors in the plasma.
-
Adjust Gas Chemistry: Decrease the flow rate of the highly polymerizing gas (e.g., C₄F₈, CHF₃). If using a mix of gases, increase the proportion of the less polymerizing gas (e.g., CF₄).
-
Introduce Oxygen: Add a small, controlled amount of O₂ to the gas mixture. Oxygen radicals are very effective at "scavenging" carbon from the polymer, forming volatile CO and CO₂, thereby reducing the net deposition rate.[1][7] Be cautious, as too much O₂ can erode the photoresist mask and reduce selectivity.[7][9]
-
-
Increase the Polymer Removal Rate: Enhance the physical sputtering component of the etch process.
-
Increase RF Bias Power: A higher bias voltage increases the energy of ions bombarding the substrate, which more effectively sputters away the polymer film at the bottom of the feature.[3]
-
Decrease Pressure: Lowering the process pressure can increase the mean free path of ions, leading to more energetic and directional ion bombardment, which aids in clearing the polymer from the etch front.
-
-
Verify Chamber Condition:
-
Chamber Seasoning: The condition of the chamber walls can significantly affect plasma chemistry.[5] If the walls are coated with a thick layer of polymer from previous runs, it can lead to an overly rich polymer environment. Running a plasma clean cycle (e.g., with O₂) can reset the chamber condition.
-
Issue 2: Poor Selectivity to Mask or Underlayer
Symptoms:
-
The photoresist mask is eroding too quickly, leading to sloped or faceted feature profiles.
-
The underlying layer (e.g., Si) is being etched at a significant rate.
Root Cause Analysis: Poor selectivity is the result of insufficient polymer deposition on the non-oxide surfaces (mask and underlayer). The protective polymer layer is too thin or is being removed too quickly, allowing these materials to be etched.
Plasma Chemistry Balance Diagram:
Caption: Balancing etching and deposition species.
Troubleshooting Steps:
-
Increase the Polymerization Rate: Shift the plasma chemistry towards net deposition.
-
Increase C/F Ratio: Increase the flow of the more polymerizing gas (e.g., C₄F₈) or decrease the flow of the less polymerizing gas (e.g., CF₄).
-
Reduce or Remove Oxygen: If O₂ is being used, decrease its flow rate. Oxygen aggressively attacks the photoresist, and reducing it will improve mask integrity.[9]
-
Add Hydrogen or a Hydrofluorocarbon: Adding H₂ or a hydrofluorocarbon gas like CHF₃ can increase polymerization. Hydrogen scavenges free fluorine radicals to form HF, which reduces the chemical etching of the polymer and effectively increases the C/F ratio of the plasma.
-
-
Decrease Polymer Removal Rate:
-
Decrease RF Bias Power: Lowering the ion energy reduces the sputtering rate of the polymer on the mask and underlayer, allowing a more protective film to form.[2]
-
Increase Pressure: Higher pressure can reduce ion energy and increase the residence time of polymer precursors, favoring deposition.
-
Issue 3: Profile Distortion (Bowing or Tapering)
Symptoms:
-
Bowing: The sidewalls of the etched feature are curved inwards, creating a barrel-like shape.
-
Tapering: The sidewalls are sloped, resulting in a feature that is wider at the top than at the bottom.
Root Cause Analysis: Profile distortion is related to the management of the polymer on the feature sidewalls.
-
Bowing often occurs when there is insufficient polymer passivation on the sidewalls, allowing them to be etched laterally by radicals and ions arriving at off-normal angles.[10]
-
Tapering is typically caused by excessive polymer deposition on the upper portion of the sidewalls, which shadows the lower portions and narrows the etch front as it deepens.[3] Redeposition of sputtered material can also contribute to tapering.[6]
Troubleshooting Steps:
For Bowing (Insufficient Sidewall Passivation):
-
Increase Polymer Deposition: Follow the steps for improving selectivity (Increase C/F ratio, reduce bias power). The goal is to form a thin, protective polymer layer on the sidewalls to prevent lateral etching.[10]
-
Lower Substrate Temperature: A colder substrate can sometimes increase the sticking coefficient of polymer precursors, enhancing sidewall passivation.
For Tapering (Excessive Sidewall Passivation):
-
Decrease Polymer Deposition: Follow the steps for resolving an etch stop (Decrease C/F ratio, add a small amount of O₂). This will reduce the amount of polymer available to build up on the sidewalls.
-
Increase Ion-Assisted Removal: Increase the RF bias power. While the primary effect of ion bombardment is at the bottom of the feature, some energetic ions can scatter off the bottom and strike the lower sidewall, helping to remove excess polymer.
Parameter Effects Summary
The following table summarizes the general effects of key plasma parameters on polymer deposition and etching characteristics.
| Parameter | Primary Effect on Polymer | Impact on Etch Profile & Selectivity |
| Increase C/F Ratio | Increases polymer deposition rate. | Increases selectivity; can lead to tapering or etch stop. |
| Decrease C/F Ratio | Decreases polymer deposition rate. | Decreases selectivity; can lead to bowing or mask erosion. |
| Increase RF Bias Power | Decreases net polymer thickness due to increased sputtering.[3] | Increases etch rate (to a point); reduces selectivity; can help straighten tapered profiles. |
| Decrease RF Bias Power | Increases net polymer thickness. | Decreases etch rate; increases selectivity; can lead to tapering. |
| Add O₂ | Chemically etches polymer, reducing deposition.[1] | Can increase etch rate by clearing polymer; reduces selectivity, especially to photoresist. |
| Increase Pressure | Can increase deposition due to higher radical density and lower ion energy. | Can decrease etch rate; may increase selectivity; can lead to more tapered profiles. |
| Decrease Pressure | Can decrease deposition due to more energetic ion bombardment. | Can increase etch rate; may decrease selectivity; can lead to more vertical profiles. |
References
-
Stoffels, W. W., et al. (2004). Redeposition of etch products on sidewalls during SiO2 etching in a fluorocarbon plasma. V. Effects of C∕F ratio in plasma gases. AIP Publishing. Available at: [Link]
-
Stoffels, W. W., et al. (1998). Polymerization of fluorocarbons in reactive ion etching plasmas. Pure and Applied Chemistry. Available at: [Link]
- Kushner, M. J. (n.d.). DEPOSITION AND COMPOSITION OF POLYMER FILMS IN FLUOROCARBON PLASMAS. Mark Kushner Group, University of Illinois.
-
Kim, S., et al. (2017). Analytical study of polymer deposition distribution for two-dimensional trench sidewall in low-k fluorocarbon plasma etching process. AIP Publishing. Available at: [Link]
-
Lin, Y.-C., et al. (2021). Plasma-Based Nanostructuring of Polymers: A Review. MDPI. Available at: [Link]
- Selamoglu, N., & Pinarbasi, M. (1990). The effects of polymer film formation on photoresist (OFPR-800) during plasma etching in C2Fs/CHF3/He. Journal of Vacuum Science & Technology B.
- Kushner, M. J. (n.d.). FLUOROCARBON ETCHING OF POROUS SILICON DIOXIDE: PLASMA CHEMISTRY AND SURFACE KINETICS. Mark Kushner Group, University of Illinois.
-
Kitamura, M., Akiya, H., & Urisu, T. (1989). Polymer deposition and etching mechanisms in C2F6 radio‐frequency plasma as studied by laser‐induced fluorescence. Journal of Vacuum Science & Technology B. Available at: [Link]
- Hübner, R., et al. (2019). Insight into plasma polymerization with a significant contribution of etching to the deposition process.
- Rack, P. D. (n.d.). Plasma Etching Outline. University of Tennessee.
- d'Agostino, R. (Ed.). (1990). PLASMA DEPOSITION, TREATMENT, AND ETCHING OF POLYMERS. Taylor & Francis Online.
- Kushner, M. J. (n.d.). SURFACE AND GAS PHASE REACTIONS FOR FLUOROCARBON PLASMA ETCHING OF SiO2. Mark Kushner Group, University of Illinois.
- Wang, J., et al. (2013). Role of CF2 in the etching of SiO2, Si3N4 and Si in fluorocarbon plasma. Journal of Semiconductors.
-
Kim, K., et al. (2022). Low-Temperature Plasma Diagnostics to Investigate the Process Window Shift in Plasma Etching of SiO2. MDPI. Available at: [Link]
-
Hudson, E. A., et al. (2011). Fluorocarbon assisted atomic layer etching of SiO2 using cyclic Ar/C4F8 plasma. Applied Physics Letters. Available at: [Link]
-
Lee, S., et al. (2023). Characterization of SiO2 Plasma Etching with Perfluorocarbon (C4F8 and C6F6) and Hydrofluorocarbon (CHF3 and C4H2F6) Precursors for the Greenhouse Gas Emissions Reduction. National Institutes of Health. Available at: [Link]
- Lee, J. H., et al. (2021). Characteristics of SiO Etching by Capacitively Coupled Plasma with Different Fluorocarbon Liquids (C7 , C7 F8 ) and Fluorocarbon. Applied Science and Convergence Technology.
-
Lee, S.-K., & Lee, W.-J. (2000). Effects of fluorocarbon polymer deposition on the selective etching of SiO2/photoresist in high density plasma. Journal of Vacuum Science & Technology A. Available at: [Link]
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"suppressing byproduct formation in heptafluorobutene reactions"
Welcome to the technical support center for heptafluorobutene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of heptafluorobutene reactions, with a specific focus on identifying, understanding, and suppressing the formation of unwanted byproducts. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your synthetic routes for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in heptafluorobutene synthesis?
The primary byproducts typically fall into three categories:
-
Structural and Geometric Isomers: Heptafluorobutene can exist as several isomers (e.g., 1-heptafluorobutene, 2-heptafluorobutene), each with cis and trans configurations.[1][2] The relative ratios of these isomers are highly dependent on the reaction mechanism and conditions.
-
Elimination Products: β-fluoride elimination is a common side reaction pathway in fluoroalkene chemistry, which can lead to the formation of lower fluorinated alkenes like hexafluoropropene.[3][4] This occurs when an intermediate anionic species collapses, expelling a fluoride ion.
-
Oligomers and Polymers: Under certain conditions, especially with radical initiators or high temperatures, the highly reactive fluoroalkene monomers can self-react to form dimers, trimers, or higher-order polymers.
Q2: Which analytical techniques are best for identifying and quantifying these byproducts?
A multi-technique approach is often necessary for comprehensive impurity profiling.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile byproducts like isomers and fragmentation products.[7][8] The mass spectrometer provides molecular weight and fragmentation data for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for identifying and quantifying different fluorine-containing species in the reaction mixture, providing unambiguous structural information about isomers and other fluorinated impurities.
-
High-Performance Liquid Chromatography (HPLC): For less volatile oligomeric byproducts, reverse-phase HPLC can be an effective separation method.[9]
Q3: Can reaction conditions alone control selectivity?
Yes, to a significant extent. Reaction parameters such as temperature, pressure, and reaction time are critical levers for controlling selectivity.[10] For example, lower temperatures often favor the thermodynamically most stable product, while kinetic control at different temperatures can favor a less stable, but more rapidly formed, product. Continuous flow reactors offer excellent control over these parameters, often leading to higher selectivity compared to batch processes.[11]
Troubleshooting Guide 1: High Levels of Isomeric Impurities
Problem: My reaction yields a mixture of heptafluorobutene isomers (e.g., a high ratio of 2-heptafluorobutene when 1-heptafluorobutene is the target).
Causality: Isomer formation is fundamentally governed by the reaction mechanism and the relative stability of reaction intermediates and transition states. The choice of catalyst, solvent, and temperature directly influences which reaction pathway is energetically favored.[10][12] For instance, certain catalysts may sterically or electronically favor the formation of one isomer over another.
Workflow for Optimizing Isomer Selectivity
Caption: A phased approach to optimizing isomeric selectivity.
Protocol 1: Catalyst and Temperature Optimization
This protocol aims to identify the optimal catalyst and temperature to maximize the yield of the desired heptafluorobutene isomer.
-
Setup: Prepare a parallel set of small-scale reactions (e.g., 1-5 mL) in pressure-rated vials or a multi-well reactor block.
-
Catalyst Screening:
-
To each vial, add your starting materials and a different catalyst. Choose catalysts based on your reaction type (e.g., for isomerization, screen Lewis acids like SbF₅, AlCl₃; for synthesis, screen transition metal complexes).[13][14]
-
Maintain a consistent, low temperature (e.g., 0°C) for the initial screen.
-
-
Reaction & Analysis:
-
Run the reactions for a fixed time period (e.g., 4 hours).
-
Carefully quench the reactions.
-
Analyze a sample from each reaction by GC-MS to determine the isomer ratio.
-
-
Temperature Optimization:
-
Using the most selective catalyst identified in the previous step, set up a new series of reactions.
-
Run these reactions at a range of temperatures (e.g., -20°C, 0°C, room temperature, 50°C).
-
-
Final Analysis: Analyze the isomer ratio for each temperature to determine the optimal condition.
| Catalyst System | Temperature (°C) | Target Isomer:Byproduct Ratio | Reference |
| Catalyst A (e.g., Ni-based) | 0 | 85:15 | [12] |
| Catalyst A | 25 | 70:30 | [12] |
| Catalyst B (e.g., Ru-based) | 0 | 60:40 | [15] |
| Catalyst B | 25 | 55:45 | [15] |
| Caption: Example data showing the effect of catalyst and temperature on isomer selectivity. |
Troubleshooting Guide 2: Formation of Hexafluoropropene via β-Fluoride Elimination
Problem: My reaction mixture contains significant amounts of hexafluoropropene, indicating loss of fluorine from the desired C4 backbone.
Causality: This is a classic sign of β-fluoride elimination. This side reaction is particularly prevalent when the reaction proceeds through an anionic intermediate.[3][4] The presence of a strong, non-sterically hindered base or nucleophile can abstract a proton or add to the alkene, generating a carbanion. If a fluorine atom is present on the β-carbon relative to the anionic center, this intermediate can readily collapse, eliminating a stable fluoride ion and forming a new C=C double bond.
Caption: The mechanistic pathway of β-fluoride elimination.
Protocol 2: Suppressing β-Fluoride Elimination
The key is to either avoid the formation of the unstable anionic intermediate or to trap it before it has a chance to eliminate.
-
Reagent Selection:
-
Use Weaker Bases/Nucleophiles: If possible, switch to a more sterically hindered or less basic reagent. This can disfavor the initial nucleophilic attack that leads to the problematic intermediate.
-
Employ Fluoride Sequestering Agents: Adding a Lewis acid that can coordinate to the fluoride ion (e.g., silyl-based reagents) can sometimes shift the equilibrium away from elimination.
-
-
Kinetic Quenching:
-
The anionic intermediate is often short-lived. By ensuring a proton source or an electrophile is readily available in the reaction mixture, the intermediate can be "trapped" or quenched to form the desired product before elimination can occur.[3]
-
Experimental Step: Try adding a mild proton source (e.g., a hindered alcohol) to the reaction or running the reaction in the presence of an electrophilic trapping agent.
-
-
Change the Reaction Mechanism:
-
If anionic pathways are consistently problematic, consider switching to a radical-based mechanism. Radical functionalization of gem-difluoroalkenes can often avoid the formation of anionic intermediates and thus circumvent β-fluoride elimination.[4]
-
Protocol 3: Post-Reaction Purification Strategy
Problem: The reaction is complete, but byproducts are contaminating the final product.
Approach: A multi-step purification process is often required to achieve high purity. The choice of technique depends on the physical properties of the product and impurities.
-
Initial Workup - Liquid-Liquid Extraction:
-
Distillation for Isomer Separation:
-
Heptafluorobutene isomers often have slightly different boiling points. Fractional distillation can be a highly effective, scalable method for separating them.
-
Procedure: Use a fractional distillation column with sufficient theoretical plates. Slowly increase the temperature and collect the fractions that distill at different temperature ranges. Monitor the purity of each fraction by GC.
-
-
Chromatography for High Purity:
-
For removing trace impurities or non-volatile byproducts, column chromatography is the preferred method.
-
Solid Phase: For fluorinated compounds, silica gel can be effective, but sometimes fluorinated solid phases (fluorous solid-phase extraction) are required for better separation.[18]
-
Solvent System: Use a non-polar solvent system (e.g., hexanes/ethyl acetate) and elute the compounds based on polarity. Fluorinated compounds are often highly non-polar.
-
References
- Divergent reactivities in fluoronation of allylic alcohols: synthesis of Z-fluoroalkenes via carbon–carbon bond cleavage.PMC - NIH.
- Heptafluorobutyl acetate: Heptafluorobutanol and isopropyl acetate reaction in the presence of an acidic catalyst – chemistry, phase behavior, batch reactive distillation process.
- Fluorine-Retentive Strategies for the Functionaliz
- From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis.PMC - NIH.
- Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsatur
- Fluoroalkane synthesis by fluorination or substitution.Organic Chemistry Portal.
- Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes.
- Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones.KU ScholarWorks.
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- NOVEL REAGENTS AND CATALYSTS FOR FACILIT
- III Analytical Methods.Google.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.Agilent.
- Impurity Profiling With Use of Hyphenated Techniques.Asian Journal of Research in Chemistry.
- Recent Trends in Analytical Techniques for Impurity Profiling.Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Efficient and selective chemical transformations under flow conditions: The combination of supported catalysts and supercritical fluids.Beilstein Journals.
- Impurity Profiling by Hyphen
- 25.5: Isomers.Chemistry LibreTexts.
- 11 Separation, Purification and Identification of the Components of a Mixture.
- Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines.
- Organic Reaction Workup Formulas for Specific Reagents.University of Rochester.
- A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines.Beilstein Journal of Organic Chemistry.
- Laboratory Techniques of Purification and Isolation.International Journal of Drug Development & Research.
- 5.2: The Two Major Classes of Isomers.Chemistry LibreTexts.
- Ch 7 : Isomer types.University of Calgary.
- Question 101: What factors influence butylene selectivity in the FCC LPG? What is the relative role of feedstocks, catalysts, additives, and operating conditions?American Fuel & Petrochemical Manufacturers.
- Selective Production of Propylene and 1-Butene from Ethylene by Catalytic Cascade Reactions.
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- 3. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Technical Support Center: Interpreting the NMR Spectrum of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
Welcome to the technical support center for the spectral analysis of 1,1,2,3,3,4,4-heptafluorobut-1-ene (CF₂=CF-CF₂-CF₂H). This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar highly fluorinated compounds. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of interpreting its unique ¹H and ¹⁹F NMR spectra.
The presence of multiple fluorine atoms and a single proton in this compound results in a complex interplay of homo- and heteronuclear couplings. Understanding these interactions is critical for accurate structural confirmation and purity assessment. This resource provides in-depth, field-proven insights to address common challenges encountered during spectral analysis.
Troubleshooting Guides
This section addresses specific issues you might encounter during your NMR experiments and data interpretation.
Problem 1: My ¹H NMR spectrum shows a complex, broad multiplet instead of a clear signal.
Cause: This is an expected outcome due to extensive coupling of the single proton to multiple fluorine atoms across several bonds. The proton at the C4 position (-CF₂H) is coupled to the two geminal fluorine atoms on the same carbon and potentially to the fluorine atoms on the adjacent C3 carbon.
Solution:
-
Optimize Resolution: Ensure the spectrometer is properly shimmed to achieve the best possible resolution. Even with optimal shimming, the signal may remain complex.
-
¹⁹F Decoupling: The most effective way to simplify the ¹H spectrum is to perform a ¹H{¹⁹F} NMR experiment. This involves irradiating the fluorine nuclei, which collapses the H-F couplings and should resolve the complex multiplet into a much simpler signal, likely a singlet or a narrow multiplet depending on any residual long-range couplings.
-
Check for Impurities: Broadness can also be exacerbated by the presence of paramagnetic impurities or sample viscosity. Ensure your sample is clean and dissolved in a low-viscosity deuterated solvent.
Problem 2: The integrals in my ¹⁹F NMR spectrum are not in the expected 2:1:2:2 ratio.
Cause: Inaccurate integration in ¹⁹F NMR is a common issue that can arise from several factors, including signal overlap, variations in relaxation times (T₁) for different fluorine environments, and improper phasing of the spectrum.
Solution:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Increase Relaxation Delay (d1): Fluorine nuclei can have long T₁ values. A short relaxation delay may lead to partial saturation of some signals, causing their integrals to be smaller than they should be. Increase the d1 value to at least 5 times the longest T₁ of the fluorine nuclei in your molecule.[1]
-
Quantitative ¹⁹F NMR Pulse Sequence: For highly accurate quantification, use a pulse sequence with a calibrated 90° pulse and an appropriate relaxation delay. Inverse gated decoupling can also be beneficial for quantitative measurements.[1]
-
Check for Signal Overlap: If multiplets are overlapping, standard integration methods may be inaccurate. Deconvolution algorithms available in most NMR processing software can help to separate and integrate overlapping signals.
Problem 3: I am struggling to assign the signals in the ¹⁹F NMR spectrum to the correct fluorine atoms.
Cause: The chemical shifts of fluorine atoms in fluoroalkenes can be influenced by a variety of factors, including through-bond and through-space electronic effects. Assigning these can be non-intuitive without further experimental data.
Solution:
-
2D NMR Spectroscopy: The most reliable method for unambiguous assignment is to perform 2D NMR experiments.
-
¹H-¹⁹F HETCOR (or HMQC/HSQC): This experiment will show correlations between the proton and the fluorine atoms it is coupled to. You should see a strong correlation to the geminal fluorines on C4 and potentially weaker correlations to the fluorines on C3.
-
¹⁹F-¹⁹F COSY: This experiment will reveal which fluorine nuclei are coupled to each other, helping to establish the connectivity of the fluorinated carbon chain.
-
-
Predictive Tools: Computational chemistry software can be used to predict ¹⁹F NMR chemical shifts.[1][2][3] While not a substitute for experimental data, these predictions can provide a good starting point for assignments.
-
Analyze Coupling Patterns: The multiplicity of each signal and the magnitude of the coupling constants provide crucial information for assignment. For example, the CF₂= signal will likely show a large geminal F-F coupling.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts and coupling patterns for the proton in this compound?
A1: The single proton is attached to a carbon with two fluorine atoms (-CF₂H). This proton is expected to appear as a triplet of triplets in the ¹H NMR spectrum due to coupling to the two geminal fluorines and the two vicinal fluorines on the adjacent carbon. The chemical shift will be significantly downfield due to the strong electron-withdrawing effect of the fluorine atoms, likely in the range of 5.5-6.5 ppm. The geminal H-F coupling constant (²JHF) is typically large, around 50-60 Hz, while the vicinal H-F coupling constant (³JHF) is smaller, in the range of 2-15 Hz.[4]
Q2: What are the expected chemical shift regions for the different fluorine environments in the ¹⁹F NMR spectrum?
A2: While the exact values can vary with solvent and temperature, we can predict the approximate chemical shift regions based on typical values for fluoroalkenes.[5] The chemical shifts are referenced to CFCl₃ at 0 ppm.
| Fluorine Environment | Predicted Chemical Shift Range (ppm) |
| CF₂ =C- | -80 to -120 |
| -CF =C- | -130 to -160 |
| -CF₂ -CF₂H | -110 to -140 |
| -CF₂-CF₂ H | -120 to -150 |
Q3: How can I differentiate between the geminal and vicinal F-F couplings in the ¹⁹F NMR spectrum?
A3: The magnitude of the coupling constant is a key differentiator. Geminal F-F couplings (²JFF) are typically very large, often in the range of 40-80 Hz for sp³ carbons and can be even larger for sp² carbons. Vicinal F-F couplings (³JFF) are generally smaller, typically between 0 and 20 Hz. Long-range couplings (⁴JFF and ⁵JFF) are also common in fluorinated systems and are usually the smallest.[6]
Q4: What is the importance of "through-space" coupling in the NMR spectrum of this molecule?
A4: In highly congested fluorinated molecules, it is possible to observe coupling between fluorine atoms that are close in space but not directly connected through a small number of bonds. This "through-space" coupling can further complicate the spectrum but also provides valuable conformational information. For this compound, through-space coupling might occur between the fluorine on the double bond and the fluorines on the C3 or C4 carbons, depending on the preferred conformation of the molecule.
Q5: Are there any specific safety precautions I should take when handling this compound for NMR analysis?
A5: this compound, like many fluorinated organic compounds, should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Experimental Protocols & Data Visualization
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹⁹F NMR spectral data for this compound. These are estimated values based on data from similar compounds and should be used as a guide for spectral interpretation.
| Nucleus | Position | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | -CF₂H | 5.5 - 6.5 ppm | Triplet of Triplets (tt) | ²JHF ≈ 50-60, ³JHF ≈ 5-15 |
| ¹⁹F | F₂ C= | -80 to -120 ppm | Multiplet | ²JFF, ³JFF, ⁴JFF |
| ¹⁹F | -CF = | -130 to -160 ppm | Multiplet | ³JFF, ⁴JFF |
| ¹⁹F | -F₂ C-CF₂H | -110 to -140 ppm | Multiplet | ²JFF, ³JFF, ³JHF |
| ¹⁹F | -CF₂-F₂ CH | -120 to -150 ppm | Multiplet | ²JFF, ³JFF, ²JHF |
Recommended Experimental Workflow for Spectral Assignment
Caption: Recommended workflow for the complete NMR spectral assignment of this compound.
Key Coupling Interactions
The following diagram illustrates the primary coupling interactions expected in this compound.
Caption: Major through-bond coupling interactions in this compound.
References
-
A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Journal of the American Chemical Society. [Link]
-
19Fluorine NMR. University of Ottawa. [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]
-
Supporting Information (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]
-
Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Wiley Online Library. [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]
-
A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. Imperial College London. [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
-
CF2H, a Hydrogen Bond Donor. ResearchGate. [Link]
-
CF2H, a Hydrogen Bond Donor. PMC - PubMed Central. [Link]
-
Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. [Link]
-
Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram. ResearchGate. [Link]
-
19F and1H NMR spectra of halocarbons | Request PDF. ResearchGate. [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Semantic Scholar. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]
-
Coupling constants. Duke University NMR Center. [Link]
-
1,1,1,2,4,4,4-HEPTAFLUOROBUTANE - Optional[19F NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
Gas-Phase Chemistry of this compound Initiated by Chlorine Atoms. MDPI. [Link]
-
The difluoromethyl group. (a) Examples of CF2H/CF2‐containing... ResearchGate. [Link]
-
cf-2-h-a-hydrogen-bond-donor. Bohrium. [Link]
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- 4. 1,1,2,3,3,4,4-HEPTAFLUORO-1-BUTENE | 680-54-6 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilization of Reactive Intermediates in Fluorinated Olefin Reactions
Welcome to the Technical Support Center dedicated to the nuanced challenges of fluorinated olefin reactions. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing novel organofluorine compounds. The unique electronic properties imparted by fluorine can lead to highly reactive and often unstable intermediates, turning predictable synthetic routes into complex puzzles.
This resource provides field-tested insights, troubleshooting guides, and detailed protocols to help you stabilize key reactive intermediates, minimize side reactions, and achieve your desired synthetic outcomes. The content is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the behavior of reactive intermediates in the context of organofluorine chemistry.
Q1: What are the most common reactive intermediates in fluorinated olefin reactions, and how does fluorine influence their stability?
A1: In reactions involving fluorinated olefins, the primary reactive intermediates are carbocations, carbanions, and radicals. The profound electron-withdrawing nature of fluorine dramatically influences the stability and reactivity of each.
-
Carbocations: Fluorine's inductive effect is strongly destabilizing to an adjacent carbocation (an α-fluorocarbocation).[1][2] This makes them highly reactive and short-lived.[1][2] However, fluorine's lone pairs can offer some p-π donation (resonance stabilization), which can partially offset the inductive destabilization, particularly in benzylic systems.[3] The interplay between these opposing effects is a critical factor in reaction outcomes.
-
Carbanions: Conversely, fluorine strongly stabilizes adjacent carbanions through induction, making the corresponding proton more acidic. However, increasing the number of fluorine substituents can also lead to thermal instability due to the potential for α-elimination of a fluoride ion.[4]
-
Radicals: The effect on radicals is more complex. The stability of a radical intermediate can be influenced by electronic effects from fluorine substituents.[5][6] For instance, in some photoredox-catalyzed reactions, the stability of pivotal benzyl radical intermediates is a key factor in the reaction's success.[5][6]
Q2: What is the role of the solvent in stabilizing these reactive intermediates?
A2: Solvent choice is critical for controlling the reaction pathway. The solvent's primary role is to stabilize the charged intermediates that are often formed.
-
For Cationic Intermediates (Sₙ1-type reactions): Polar protic solvents (e.g., water, methanol, fluorinated alcohols) are highly effective at stabilizing carbocation intermediates through hydrogen bonding and strong dipole interactions.[7][8] Fluorinated alcohols, in particular, have been shown to be crucial for the success of many methods that proceed through cationic intermediates, as their high polarity can stabilize these species.[9]
-
For Sₙ2-type reactions: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are preferred. They can solvate the counter-ion but do not form a tight "solvent cage" around the nucleophile, leaving it more reactive.[10][11] In SNAr reactions on fluoropyridines, polar aprotic solvents are essential.[12]
-
Safety Considerations: It is crucial to ensure solvent compatibility with the fluorinating agent. For example, Selectfluor® can react exothermically and rapidly with solvents like DMF and DMSO.[13][14]
Q3: Why are elimination reactions a common side product, and how can they be minimized?
A3: Elimination is a major competing pathway, particularly with secondary fluorinated substrates like 2-fluorohexane.[15] This is due to two main factors: the carbon-fluorine bond is very strong, making fluoride a poor leaving group in a pure Sₙ2 context, and the high electronegativity of fluorine increases the acidity of adjacent (β) hydrogens.[15] This often favors elimination, sometimes through an E1cb mechanism with strong bases.[15]
To minimize elimination:
-
Use a less basic nucleophile: A species that is a good nucleophile but a weak base (e.g., azide, N₃⁻) can favor the Sₙ2 pathway.[15]
-
Choose a polar aprotic solvent: Solvents like DMSO or DMF can enhance the rate of Sₙ2 relative to elimination.[12][15]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can increase the proportion of the substitution product.[13]
Q4: What are the most critical safety precautions when working with fluorinated olefins and related reagents?
A4: Safety is paramount. Many fluorinating agents are highly reactive and hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. Double-gloving is recommended when handling highly corrosive or easily absorbed compounds.[16]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[17]
-
Anhydrous Conditions: Many fluorinating agents, such as DAST (diethylaminosulfur trifluoride), react violently with water. Ensure all glassware and equipment are scrupulously dried before use.[16]
-
Quenching: Be aware that quenching reactions can be highly exothermic and release hazardous gases (e.g., HF). Always cool the reaction mixture (e.g., to 0 °C) before slowly and carefully adding the quenching agent.[16]
-
Material Compatibility: Be aware that reagents like hydrogen fluoride (HF), which can be a byproduct, are extremely corrosive and can react with silica-containing materials (glass) to generate toxic silicon tetrafluoride gas.[18]
Section 2: Troubleshooting Guides
This section provides structured advice for overcoming common experimental failures.
Issue 1: Low or No Product Yield / Incomplete Reaction
Q: My reaction involving a fluorinated olefin is giving a very low yield or stalling completely. What are the potential causes related to intermediate instability?
A: Low conversion often points to a problem in forming or stabilizing the key reactive intermediate. The high energy of species like α-fluorocarbocations means that a significant energy barrier must be overcome. Consider the following causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Insufficient Intermediate Stabilization: The transient intermediate may be too unstable under your current conditions and is reverting to starting material or decomposing.
-
Solution (for cationic intermediates): Switch to a more polar or hydrogen-bond-donating solvent. Fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are excellent choices for stabilizing positive charge.[9] Adding a weakly coordinated fluorine-containing anion (e.g., from salts like AgSbF₆ or AgBF₄) can also help stabilize the cationic intermediate through charge-dipole interactions.[9]
-
-
Poor Leaving Group Activation: If your reaction requires the departure of a leaving group to form the intermediate, this step may be too slow.
-
Inadequate Reaction Temperature: The activation energy for forming the high-energy intermediate may not be met.
-
Lewis Acid Inactivity or Incompatibility: If using a Lewis acid to promote the reaction, it may be poisoned by trace water or may not be strong enough.
Issue 2: Formation of Undesired Byproducts (Elimination/Rearrangement)
Q: My reaction is selective, but for the wrong product. I'm seeing significant amounts of elimination or rearrangement byproducts. How can I steer the reaction toward my desired outcome?
A: The formation of byproducts indicates that an alternative, lower-energy pathway is accessible to your reactive intermediate. The key is to change the reaction landscape to make the desired pathway more favorable.
Potential Causes & Troubleshooting Steps:
-
Intermediate Rearrangement (e.g., Wagner-Meerwein): A generated carbocation may be rearranging to a more stable form before the nucleophile can attack.
-
Solution: This is a classic sign of a short-lived carbocation. [21]The strategy is to make the C-C or C-Nu bond formation step faster. Increase the concentration or reactivity of your nucleophile/trapping agent. Running the reaction at a lower temperature can also sometimes disfavor rearrangement.
-
-
Solvent-Mediated Pathway: The solvent may not just be a spectator. Protic solvents can deprotonate intermediates, leading to elimination, while some aprotic solvents can act as nucleophiles at high temperatures (e.g., DMF decomposition). [12] * Solution: Switch to a less reactive, polar aprotic solvent like acetonitrile or a non-polar solvent like toluene or dichloromethane if the reactants have sufficient solubility. This minimizes the solvent's ability to participate in the reaction.
-
Thermodynamic vs. Kinetic Control: Your reaction conditions (high temperature, long reaction times) may be favoring the more stable thermodynamic product, which might be the elimination or rearranged product.
-
Solution: To favor the kinetic product, run the reaction at a much lower temperature (e.g., -78 °C) and for a shorter duration. This traps the first-formed product before it has a chance to equilibrate to the thermodynamic product.
-
Caption: Factors influencing substitution vs. elimination pathways.
Issue 3: Difficulty in Characterizing the Reactive Intermediate
Q: I hypothesize that a specific reactive intermediate is forming, but its lifetime is too short for direct observation by standard NMR. How can I get evidence for its existence?
A: Direct observation of highly reactive intermediates is challenging. [1][2]The strategy shifts from direct detection to indirect evidence through trapping experiments or computational modeling.
Strategies for Indirect Detection:
-
Chemical Trapping: Introduce a "trapping" agent into the reaction mixture that will react quickly and irreversibly with the suspected intermediate to form a stable, characterizable adduct. [22][23]The structure of this adduct provides strong evidence for the structure of the transient intermediate.
-
For Carbocations: Use electron-rich arenes (for Friedel-Crafts type trapping) or dienes (for Diels-Alder type trapping). [21][22] * For Radicals: Use radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The resulting TEMPO-adduct can often be detected by mass spectrometry. [22][24]2. Computational Chemistry: Use Density Functional Theory (DFT) to model your proposed reaction pathway. Calculations can provide the predicted structures and energies of intermediates and transition states. [4][25]Furthermore, computational methods can be used to predict the ¹⁹F NMR shifts of proposed intermediates or products, which can then be compared to experimental data. [26][27][28]This can be a powerful tool for identifying species in a complex mixture without needing to isolate them. [27][28]3. Low-Temperature Spectroscopy: In some cases, the lifetime of an intermediate can be extended sufficiently for spectroscopic analysis (e.g., NMR, IR) by running the reaction at very low temperatures (e.g., in liquid SO₂ or with superacids). While technically demanding, this can provide direct structural information. [3]
-
Section 3: Key Experimental Protocols
Protocol 1: Intermediate Trapping Experiment for a Suspected Carbocation
This protocol describes a general method to trap a carbocation intermediate using an electron-rich aromatic compound.
Objective: To obtain evidence for a carbocation intermediate by trapping it with 1,3,5-trimethoxybenzene.
Materials:
-
Fluorinated olefin substrate
-
Carbocation-generating reagent (e.g., AgSbF₆, BF₃•OEt₂)
-
1,3,5-trimethoxybenzene (trapping agent)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware, dried in an oven overnight and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve the fluorinated olefin substrate (1.0 equiv) and 1,3,5-trimethoxybenzene (3.0 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to the desired reaction temperature (start at -78 °C using a dry ice/acetone bath).
-
Initiation: In a separate, dry syringe, prepare a solution of the Lewis acid/reagent (e.g., AgSbF₆, 1.1 equiv) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS, looking for the consumption of starting material and the appearance of a new, higher molecular weight spot corresponding to the trapped adduct.
-
Quenching: Once the reaction is deemed complete or has proceeded for the allotted time, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is still in the cold bath. Caution: Quenching can be exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR, ¹⁹F NMR, and LC-MS to identify the structure of the trapped product.
Section 4: Data Summary Tables
Table 1: Properties of Common Solvents for Fluorinated Olefin Reactions
| Solvent | Abbreviation | Dielectric Constant (ε) | Type | Typical Use Case |
| Dichloromethane | DCM | 9.1 | Polar Aprotic | General purpose, good for Sₙ2 and Lewis acid catalysis. [13] |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | Good for Sₙ2/SNAr, compatible with many fluorinating agents. [13][14] |
| Dimethyl Sulfoxide | DMSO | 47 | Polar Aprotic | Excellent for SNAr, high boiling point. [12] |
| Methanol | MeOH | 33 | Polar Protic | Solvolysis reactions, can stabilize carbocations. [8] |
| 2,2,2-Trifluoroethanol | TFE | 26.5 | Polar Protic (Fluorinated) | Excellent for stabilizing cationic intermediates via H-bonding. [9] |
| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | 16.7 | Polar Protic (Fluorinated) | Highly effective at stabilizing cationic intermediates. [9] |
Table 2: Comparison of Lewis Acids for Cationic Intermediate Generation
| Lewis Acid | Formula | Strength | Comments |
| Boron trifluoride etherate | BF₃•OEt₂ | Moderate | Common, inexpensive. Moisture sensitive. |
| Scandium(III) triflate | Sc(OTf)₃ | Strong | Water-tolerant, highly effective catalyst for many reactions. [19] |
| Silver tetrafluoroborate | AgBF₄ | Strong (with halide abstraction) | Used to abstract halides to generate carbocations. |
| Silver hexafluoroantimonate | AgSbF₆ | Very Strong (with halide abstraction) | Generates a very weakly coordinating anion (SbF₆⁻), leading to a highly reactive "naked" cation. |
| Trimethylsilyl triflate | TMSOTf | Strong | Activates carbonyls and other functional groups. |
References
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- Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). ACS Publications.
- Technical Support Center: Optimizing Reaction Conditions for Fluorination. (n.d.). Benchchem.
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. (n.d.). National Institutes of Health.
- Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermediates. (2020). Chinese Chemical Society.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2025). ResearchGate.
- Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds. (n.d.). Benchchem.
- Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022). The Journal of Organic Chemistry.
- Experimental Methods in Organic Fluorine Chemistry. (n.d.).
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- General alkyl fluoride functionalization via short-lived carbocation-organozincate ion pairs. (2024).
- Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026). American Chemical Society.
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- Technical Support Center: 2-Fluorohexane Reactions and Workup. (n.d.). Benchchem.
- Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. (n.d.). National Institutes of Health.
- The Chemistry of Short-Lived α-Fluorocarbocations. (2021). ACS Publications.
- The Chemistry of Short-Lived α-Fluorocarbocations. (2021). National Institutes of Health.
- Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026). ACS Publications.
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- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023).
- Isolation and Trapping of Intermediate / Methods for trapping of Intermediates. (2021). YouTube.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (n.d.). Benchchem.
- How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions? (2024).
- New Approach to the Detection of Short-Lived Radical Intermediates. (2022). National Institutes of Health.
- Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- Specific Solvent Issues with Fluorination. (n.d.). Wordpress.
- Deciphering reaction mechanism with intermediate trapping. (n.d.). Slideshare.
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Validation & Comparative
A Comparative Guide to the Cycloaddition Reactivity of Heptafluorobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, fluorinated building blocks are indispensable tools for tailoring the physicochemical and biological properties of molecules. Among these, heptafluorobutene isomers—perfluoro-1-butene, perfluoro-2-butene, and perfluoroisobutene—offer unique potential in constructing complex cyclic and heterocyclic systems through cycloaddition reactions. However, the distinct substitution patterns of these isomers impart divergent reactivities, influencing reaction pathways, rates, and stereochemical outcomes. This guide provides a comparative analysis of these isomers in key cycloaddition reactions, supported by experimental data, to inform strategic decisions in synthetic design.
Introduction to Heptafluorobutene Isomers
The three primary isomers of heptafluorobutene (C₄F₈) are perfluoro-1-butene, perfluoro-2-butene (existing as cis and trans isomers), and perfluoroisobutene. The strategic placement of fluorine atoms and trifluoromethyl groups across their double bonds dictates their electronic and steric profiles, which in turn governs their behavior as dienophiles or dipolarophiles in cycloaddition reactions. Generally, the strong electron-withdrawing nature of fluorine atoms renders these alkenes electron-deficient, making them suitable partners for electron-rich dienes and dipoles.
[4+2] Diels-Alder Cycloadditions: A Tale of Competing Pathways
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, typically involves the [4+2] cycloaddition of a conjugated diene and a dienophile.[1][2] While one might expect perfluorinated butenes to be reactive dienophiles due to their electron-deficient nature, their behavior is more complex, often favoring alternative reaction pathways.
Perfluoro-1-butene and Perfluoro-2-butene:
Linear perfluorobutenes, such as perfluoro-1-butene and perfluoro-2-butene, have been shown to participate in Diels-Alder reactions, though often requiring elevated temperatures. For instance, the reaction of trans-perfluoro-2-butene with cyclopentadiene yields the expected bicyclic adduct. The stereochemistry of the dienophile is retained in the product, a hallmark of a concerted pericyclic reaction.[3][4]
However, a significant competing reaction for many fluoroalkenes is the [2+2] cycloaddition, which can sometimes be the dominant pathway, particularly under thermal conditions.[5] This is attributed to the stabilization of a diradical intermediate, a mechanistic feature often observed in the cycloadditions of polyfluoroalkenes.[5]
Perfluoroisobutene:
The geminal trifluoromethyl groups in perfluoroisobutene introduce significant steric hindrance around the double bond. This steric bulk generally disfavors the concerted transition state of the Diels-Alder reaction, making it a less reactive dienophile in [4+2] cycloadditions compared to its linear isomers under typical thermal conditions.
[2+2] Cycloadditions: The Favored Path for Fluoroalkenes
The propensity of many fluorinated alkenes to undergo [2+2] cycloadditions, both thermally and photochemically, is a defining feature of their reactivity.[6][7] This reaction class provides a direct route to synthetically valuable cyclobutane rings.
Comparative Reactivity:
Experimental evidence suggests that the reactivity of heptafluorobutene isomers in [2+2] cycloadditions is influenced by both electronic and steric factors.
-
Perfluoro-1-butene: As an unsymmetrical alkene, its [2+2] cycloadditions can lead to regioisomers. The regioselectivity is often governed by the formation of the most stable diradical intermediate.
-
cis- and trans-Perfluoro-2-butene: These symmetrical alkenes offer a cleaner system for studying the stereochemistry of [2+2] cycloadditions. Photochemical [2+2] cycloadditions are often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclobutane product.[6]
-
Perfluoroisobutene: Despite its steric bulk, perfluoroisobutene is known to be highly reactive towards nucleophiles and can participate in certain [2+2] cycloadditions, particularly with electron-rich olefins.[8] The reaction likely proceeds through a stepwise mechanism involving a stabilized diradical intermediate.
The preference for [2+2] cycloaddition over the Diels-Alder reaction for some fluoroalkenes can be attributed to the ability of the fluorine substituents to stabilize the radical intermediates in a stepwise mechanism.[5]
1,3-Dipolar Cycloadditions: Building Fluorinated Heterocycles
1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings.[9] The electron-deficient nature of perfluorinated butenes makes them excellent dipolarophiles for reaction with a variety of 1,3-dipoles, such as azides, nitrile oxides, and diazomethane.[10][11]
Reactivity and Regioselectivity:
The reactivity of the heptafluorobutene isomers in 1,3-dipolar cycloadditions is expected to follow trends related to their electronic and steric properties.
-
Perfluoro-1-butene: As with [2+2] cycloadditions, the reaction of perfluoro-1-butene with unsymmetrical 1,3-dipoles can yield regioisomers. The regiochemical outcome is dictated by the electronic and steric interplay between the dipole and the dipolarophile.
-
Perfluoro-2-butene: The symmetrical nature of perfluoro-2-butene simplifies the regiochemical analysis, allowing for a clearer focus on the stereochemical aspects of the cycloaddition.
-
Perfluoroisobutene: The steric hindrance from the two trifluoromethyl groups can be expected to influence the rate of 1,3-dipolar cycloadditions. However, the strong electron-withdrawing nature of these groups enhances the electrophilicity of the double bond, potentially compensating for the steric bulk.
Experimental Data Summary
| Isomer | Cycloaddition Type | Reactivity | Key Observations |
| Perfluoro-1-butene | [4+2] Diels-Alder | Moderate | Can undergo Diels-Alder, but often competes with [2+2] cycloaddition. |
| [2+2] Cycloaddition | Good | Often the preferred pathway, proceeding via a diradical mechanism. Regioselectivity is a key consideration. | |
| 1,3-Dipolar | Good | Acts as an effective dipolarophile. Regioselectivity depends on the dipole. | |
| Perfluoro-2-butene | [4+2] Diels-Alder | Moderate | Both cis and trans isomers can react, with retention of stereochemistry.[3] |
| (cis and trans) | [2+2] Cycloaddition | Good | Photochemical reactions are typically stereospecific.[6] |
| 1,3-Dipolar | Good | Good dipolarophile for the synthesis of five-membered heterocycles. | |
| Perfluoroisobutene | [4+2] Diels-Alder | Low | Steric hindrance from geminal CF₃ groups generally disfavors this reaction. |
| [2+2] Cycloaddition | Moderate to Good | Can react with electron-rich olefins, likely via a stepwise mechanism. | |
| 1,3-Dipolar | Moderate | Steric hindrance can reduce reactivity, but the electron-deficient nature is activating. |
Mechanistic Insights and Causality
The divergent reactivity of the heptafluorobutene isomers can be rationalized by considering the interplay of electronic and steric effects.
Caption: Factors influencing the cycloaddition reactivity of heptafluorobutene isomers.
The strong inductive effect of the fluorine atoms polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack by dienes and dipoles. However, this electronic activation is modulated by steric factors. The bulky trifluoromethyl groups in perfluoroisobutene create a sterically congested environment that disfavors the highly ordered, concerted transition state of the Diels-Alder reaction. In contrast, the stepwise diradical mechanism of many [2+2] cycloadditions is less sensitive to steric hindrance, and the radical intermediates are stabilized by the fluorine substituents.
Experimental Protocols
The following are generalized, representative protocols for conducting cycloaddition reactions with heptafluorobutene isomers. Caution: Perfluoroisobutene is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.[8]
General Procedure for Thermal [4+2] Diels-Alder Reaction (e.g., Perfluoro-2-butene with Cyclopentadiene)
-
Reactant Preparation: In a high-pressure reaction vessel, place freshly distilled cyclopentadiene (1.2 equivalents).
-
Reaction Setup: Cool the vessel to -78 °C (dry ice/acetone bath) and condense perfluoro-2-butene (1 equivalent) into the vessel.
-
Reaction Conditions: Seal the vessel and allow it to warm to room temperature. Heat the vessel to the desired temperature (e.g., 100-150 °C) for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, carefully vent any excess pressure. The crude reaction mixture can be purified by fractional distillation or column chromatography to isolate the bicyclic adduct.
General Procedure for Photochemical [2+2] Cycloaddition (e.g., Perfluoro-2-butene with Ethylene)
-
Reactant Preparation: In a quartz reaction vessel equipped with a gas inlet and a cold finger, condense ethylene (excess) and perfluoro-2-butene (1 equivalent) at a low temperature (e.g., -78 °C).
-
Reaction Setup: Irradiate the mixture with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS analysis of aliquots.
-
Workup and Purification: Once the reaction is complete, allow the excess ethylene to evaporate. The remaining liquid can be purified by distillation to yield the fluorinated cyclobutane product.
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"validating GC-MS method for 1,1,2,3,3,4,4-Heptafluorobut-1-ene quantification"
An In-Depth Technical Guide to the Validation of a GC-MS Method for the Quantification of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
A Senior Application Scientist's Comparative Guide
In the landscape of modern materials and pharmaceutical development, the precise quantification of fluorinated compounds is paramount. This compound, a volatile fluoroalkene, presents unique analytical challenges due to its high vapor pressure and the reactivity of its double bond. This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for its quantification. We will compare common analytical strategies, delve into the causality behind experimental choices, and present a detailed validation protocol grounded in regulatory standards.
Foundational Strategy: A Comparative Approach to Method Development
Before a method can be validated, it must be meticulously developed. The volatile and reactive nature of this compound dictates that the choice of sample introduction and separation conditions is critical to achieving accurate and reproducible results.
Sample Introduction: Choosing the Right Gateway to the GC
For volatile analytes in complex matrices, direct liquid injection is often unsuitable as it introduces non-volatile residues that contaminate the GC system. The choice primarily lies between Static Headspace (HS) and Purge and Trap (P&T).
-
Static Headspace (HS) GC-MS: This technique involves heating a sample in a sealed vial to allow volatile analytes to partition into the gas phase (the headspace) above the sample.[1][2] An aliquot of this vapor is then injected into the GC. This is often the preferred method for its simplicity and the cleanliness of the injection, which extends column and instrument lifespan.[1]
-
Purge and Trap (P&T) GC-MS: P&T offers superior sensitivity for trace-level analysis.[3] An inert gas is bubbled through the sample, stripping the volatile analytes, which are then captured on an adsorbent trap. The trap is subsequently heated rapidly to desorb the analytes into the GC stream.[3][4] This is a powerful technique for environmental or residual solvent analysis where very low detection limits are required.[5]
Comparative Analysis:
| Feature | Static Headspace (HS) | Purge and Trap (P&T) | Rationale for this compound |
| Sensitivity | Good (ppb range) | Excellent (ppt range) | For quality control or process monitoring, HS sensitivity is typically sufficient. P&T is preferred for impurity profiling at trace levels. |
| Matrix Effects | Minimal | Can be significant | HS is less susceptible to matrix interference, making it more robust for a variety of sample types.[6] |
| Complexity | Simple and robust | More complex, more variables | HS offers a more straightforward workflow, reducing potential sources of error. |
| Throughput | High | Lower due to trapping/desorption cycles[7] | HS allows for faster sample turnaround, which is advantageous in a high-throughput laboratory. |
GC Separation: Selecting the Optimal Column
The choice of GC column is critical for separating the analyte from solvent peaks and potential impurities. For fluorinated compounds, a column with low to mid-polarity is generally effective.
-
Non-polar columns (e.g., DB-1, HP-5ms): These columns separate compounds primarily based on boiling point. They are robust and provide good peak shapes for a wide range of analytes.
-
Mid-polar columns (e.g., DB-624, DB-VRX): These columns offer a different selectivity, which can be advantageous for resolving isomers or separating analytes from polar matrix components.
Recommendation: Begin with a workhorse 5% phenyl-methylpolysiloxane (HP-5ms or equivalent) column. Its versatility and extensive documentation make it a reliable choice. If co-elution with impurities is observed, a column with alternative selectivity, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase, should be evaluated.
MS Detection: Full Scan vs. Selected Ion Monitoring (SIM)
-
Full Scan Mode: Acquires a complete mass spectrum over a defined range. It is excellent for method development and identifying unknown peaks.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to detect only a few specific ions characteristic of the analyte. This dramatically increases sensitivity and selectivity by filtering out background noise.[8]
Recommendation: Use Full Scan during method development to identify the characteristic fragmentation ions of this compound and to ensure no unexpected co-eluting impurities are present. For validation and routine quantification, switch to SIM mode for maximum sensitivity and specificity.
The Core of Confidence: A Step-by-Step Validation Protocol
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]
Caption: Overall workflow for GC-MS method validation.
Specificity
Purpose: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from other components such as impurities, degradation products, or matrix components.[12][13]
Experimental Protocol:
-
Analyze a Blank: Inject a sample matrix without the analyte to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze the Analyte Standard: Inject a pure standard of the analyte to determine its retention time and mass spectrum.
-
Analyze Spiked Samples: Spike the sample matrix with known impurities or related compounds. Confirm that these compounds are well-separated from the analyte peak.
-
Peak Purity Analysis: Utilize the MS detector's software to perform a peak purity analysis on the analyte peak in a real sample to confirm spectral homogeneity.
Acceptance Criteria:
-
The blank sample shows no significant peaks at the retention time and m/z of the quantifier ion.
-
The analyte peak is resolved from all potential interfering peaks (Resolution > 2.0).
Linearity and Range
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of at least five calibration standards by spiking the sample matrix with the stock solution. The range should typically span 80% to 120% of the expected sample concentration.[9]
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area response against the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the data and residual plot should confirm a linear relationship.
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 50,150 |
| 2.5 | 125,800 |
| 5.0 | 251,200 |
| 7.5 | 374,500 |
| 10.0 | 502,100 |
| r² | 0.9998 |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using recovery studies.[14]
Experimental Protocol:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., low, medium, and high) across the specified range. A minimum of three replicates at each level is required.[12]
-
Analyze the spiked samples and calculate the concentration using the calibration curve.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 5.0%.
-
The RSD for intermediate precision should be ≤ 10.0%.
Example Accuracy & Precision Data (at 5.0 µg/mL):
| Replicate | Day 1 Recovery (%) | Day 2 Recovery (%) |
| 1 | 98.5 | 101.2 |
| 2 | 101.2 | 99.5 |
| 3 | 99.8 | 98.9 |
| 4 | 102.0 | 102.5 |
| 5 | 99.1 | 100.8 |
| 6 | 98.9 | 99.3 |
| Mean | 99.9% | 100.4% |
| RSD | 1.4% | 1.4% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is typically defined as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is typically defined as the LOQ.
-
Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 20%).
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Experimental Protocol:
-
Identify critical method parameters. For HS-GC-MS, these include:
-
Headspace vial incubation temperature (e.g., ± 2 °C)
-
Headspace incubation time (e.g., ± 5 minutes)
-
GC oven temperature ramp rate (e.g., ± 10%)
-
Carrier gas flow rate (e.g., ± 10%)
-
-
Create an experimental design where these parameters are varied within the specified ranges.
-
Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and peak shape.
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
The change in analyte concentration should not be statistically significant.
Conclusion: Establishing a Self-Validating System
The validation of a GC-MS method for quantifying this compound is a systematic process that builds a foundation of trust in the analytical data. By comparing and selecting the most appropriate sample introduction and analysis techniques—favoring Static Headspace for its robustness—and rigorously testing the method against ICH guidelines, a reliable and defensible analytical procedure can be established. This guide provides the framework and the causal logic for researchers and scientists to develop and validate methods that ensure the quality and safety of their products.
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Assessing the Global Warming Potential of C4F7N: A Comparative Guide for Researchers
In the critical search for sustainable technologies, the electrical power industry is at a pivotal juncture. For decades, sulfur hexafluoride (SF₆) has been the cornerstone of electrical insulation and arc quenching in high-voltage switchgear, prized for its chemical inertness and exceptional dielectric properties. However, SF₆ is the most potent greenhouse gas known to science, with a 100-year Global Warming Potential (GWP) approximately 23,500 to 25,200 times that of carbon dioxide (CO₂) and an atmospheric lifetime measured in millennia (around 3,200 years).[1][2][3][4][5] This stark environmental reality has catalyzed an urgent, global effort to identify and validate viable alternatives.
Among the most promising candidates to emerge is Heptafluoroisobutyronitrile, C₄F₇N, a fluorinated nitrile. This guide provides an in-depth, objective comparison of the Global Warming Potential of C₄F₇N against SF₆ and other leading alternatives. We will delve into the experimental methodologies used to assess these critical environmental parameters, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work in this evolving field.
The Imperative for SF₆ Alternatives: A GWP Perspective
The GWP is a measure of how much energy the emission of 1 ton of a gas will absorb over a given period, typically 100 years, relative to the emission of 1 ton of CO₂.[6] The exceptionally high GWP of SF₆, coupled with its long atmospheric persistence, means that even minor leakages from electrical equipment contribute significantly to global warming.[4][5] This has led to increasingly stringent regulations worldwide, compelling the transition to more environmentally benign solutions.
C₄F₇N has garnered significant attention due to its substantially lower environmental impact while maintaining excellent dielectric performance, especially when used in gas mixtures.[1][7]
Comparative Analysis of GWP and Atmospheric Lifetime
A direct comparison of the key environmental metrics reveals the significant advantage of C₄F₇N and other alternatives over SF₆.
| Gas/Mixture | 100-Year GWP | Atmospheric Lifetime | Key Characteristics |
| SF₆ (Sulfur Hexafluoride) | ~23,500 - 25,200[1][2][4][5] | ~3,200 years[1][5] | Excellent dielectric strength, but highest GWP. |
| C₄F₇N (Heptafluoroisobutyronitrile) | ~2,100 - 2,400[1][8][9][10][11][12] | ~30 years[1][9] | High dielectric strength (twice that of SF₆), but higher boiling point, necessitating use in mixtures.[1][8][9] |
| C₄F₇N/CO₂ Mixtures | GWP of the mixture is significantly lower than pure C₄F₇N, dependent on the mixing ratio. For example, a mixture with 4-10% C₄F₇N can have a GWP of 327-690.[13] | The atmospheric lifetime of the mixture is primarily influenced by the components. | Combines the high dielectric strength of C₄F₇N with the lower GWP and boiling point of CO₂. |
| C₅F₁₀O (Fluoroketone) | ~1[14][15] | ~15 days[14] | Very low GWP and short atmospheric lifetime; good dielectric properties. |
| c-C₄F₈ (Octafluorocyclobutane) | ~8,700 - 10,300[1][16] | ~3,200 years[1][2] | Lower GWP than SF₆, but still a potent and long-lived greenhouse gas. |
| CF₃I (Trifluoroiodomethane) | < 5[17][18] | ~1.2 days[17] | Very low GWP and extremely short atmospheric lifetime. |
| HFO-1336mzz(E) | ~18[7][9] | ~25-67 days[19] | Low GWP and short atmospheric lifetime. |
| Dry Air/Clean Air | 0[20] | N/A | Zero GWP, but lower dielectric strength, often requiring higher pressure or larger equipment.[21] |
Understanding the Molecular Basis of GWP: A Deeper Dive
The GWP of a molecule is determined by two primary factors: its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime (how long it persists in the atmosphere).
Radiative Efficiency: The Molecular Fingerprint
A molecule's ability to absorb and re-emit infrared radiation in the "atmospheric window" (wavelengths where the atmosphere is otherwise transparent) is the basis of its contribution to the greenhouse effect. This absorption is due to the vibrations of the molecule's chemical bonds. The C-F bonds, prevalent in both C₄F₇N and SF₆, are particularly effective at absorbing infrared radiation.
The nitrile group (-C≡N) in C₄F₇N, however, introduces a key difference. This group provides a site for reaction with hydroxyl radicals (OH) in the atmosphere, which significantly reduces its atmospheric lifetime compared to the highly inert SF₆.[10]
Atmospheric Lifetime: Persistence is Key
The atmospheric lifetime of a gas is the time it takes for a pulse emission to be reduced to 1/e (about 37%) of its original amount. It is primarily determined by the gas's reactivity with atmospheric components, particularly the hydroxyl radical (OH), and its susceptibility to photolysis by solar radiation. The extreme stability of SF₆ is what leads to its multi-millennial atmospheric lifetime. In contrast, the presence of the nitrile group in C₄F₇N makes it more susceptible to atmospheric removal processes, resulting in a much shorter lifetime of approximately 30 years.[1][9]
Experimental Determination of Global Warming Potential
The assessment of a new compound's GWP is a rigorous process involving both experimental measurements and atmospheric modeling. The two key parameters, radiative efficiency and atmospheric lifetime, are determined through distinct experimental workflows.
Workflow for GWP Assessment
Caption: Workflow for determining the Global Warming Potential of a new chemical compound.
Experimental Protocol 1: Determining Radiative Efficiency via Spectroscopy
Objective: To measure the infrared absorption cross-section of C₄F₇N across the atmospheric infrared window.
Methodology:
-
Sample Preparation: A known concentration of pure C₄F₇N gas is prepared in a carrier gas (e.g., nitrogen or synthetic air) within a gas cell of a defined path length.
-
Spectroscopic Measurement:
-
Fourier Transform Infrared (FTIR) Spectroscopy: An FTIR spectrometer is used to pass a broad-spectrum infrared beam through the gas cell. The resulting interferogram is mathematically transformed to produce an absorption spectrum, revealing the wavelengths at which C₄F₇N absorbs infrared radiation and the intensity of that absorption.
-
Cavity Ring-Down Spectroscopy (CRDS): For highly sensitive measurements, CRDS can be employed.[8][9][17] A laser pulse is introduced into a high-finesse optical cavity containing the gas sample. The rate of decay of the light intensity ("ring-down time") is measured. The presence of an absorbing gas shortens the ring-down time, allowing for precise quantification of absorption even at very low concentrations.[2][8][17]
-
-
Data Analysis: The absorption spectrum is used to calculate the absorption cross-section (σ(ν)) at different wavenumbers (ν). The radiative efficiency is then calculated by integrating the absorption cross-section over the thermal infrared region of the Earth's outgoing radiation.
Experimental Protocol 2: Determining Atmospheric Lifetime via Smog Chamber Experiments
Objective: To measure the rate constant for the reaction of C₄F₇N with the hydroxyl radical (OH), the primary atmospheric oxidant.
Methodology:
-
Chamber Setup: A smog chamber, a large, enclosed reactor made of inert material (e.g., FEP Teflon film), is filled with purified air.[7] The chamber is equipped with UV lights to simulate solar radiation and instrumentation to monitor gas concentrations, temperature, and humidity.[16]
-
Introduction of Reactants: A known concentration of C₄F₇N and a precursor for OH radicals (e.g., methyl nitrite or hydrogen peroxide) are introduced into the chamber.
-
Reaction Initiation: The UV lights are turned on to initiate the photolysis of the OH precursor, generating OH radicals and starting the reaction with C₄F₇N.
-
Concentration Monitoring: The concentrations of C₄F₇N and a reference compound with a known OH reaction rate constant are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[21]
-
Data Analysis: The atmospheric lifetime (τ) of C₄F₇N is calculated from the measured reaction rate constant (k_OH) and the average atmospheric concentration of OH radicals ([OH]): τ = 1 / (k_OH * [OH]).
The Environmental Fate of C₄F₇N: Beyond GWP
While GWP is a critical metric, a comprehensive environmental assessment also considers the decomposition products of a compound. Under electrical stress, such as in a circuit breaker, C₄F₇N can decompose. Studies have identified byproducts such as CF₄, C₂F₆, C₃F₈, and various fluoronitriles.[12] Some of these decomposition products, like CF₄ and C₂F₆, are themselves potent greenhouse gases with long atmospheric lifetimes. However, their formation is typically in small quantities. Further research into the decomposition pathways and the long-term environmental impact of these byproducts is ongoing.[11]
The Logical Framework for Alternative Selection
The choice of an SF₆ alternative is not solely based on GWP. A holistic assessment involves balancing environmental impact with technical performance and safety.
Caption: Key decision criteria for selecting an SF₆ alternative.
Conclusion
The assessment of C₄F₇N's Global Warming Potential reveals it to be a significantly more environmentally friendly alternative to SF₆. With a GWP more than an order of magnitude lower and an atmospheric lifetime of decades rather than millennia, C₄F₇N and its mixtures represent a viable pathway to reducing the carbon footprint of the electrical power industry. While challenges such as its higher boiling point and the need for further research into its decomposition byproducts remain, the data clearly supports its role in the transition away from SF₆. For researchers and professionals in this field, a thorough understanding of the experimental methodologies behind GWP assessment is crucial for the continued development and validation of the next generation of sustainable insulating gases.
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A Senior Application Scientist's Guide to Benchmarking Fluorinated Monomers: Evaluating 1,1,2,3,3,4,4-Heptafluorobut-1-ene
Introduction
In the dynamic landscape of materials science and drug development, the selection of high-performance polymers is a critical decision that profoundly impacts the final product's characteristics. Fluoropolymers, a class of polymers renowned for their exceptional chemical inertness, thermal stability, and low friction properties, are indispensable in a myriad of demanding applications.[1][2][3][4][5][6][7][8] The unique attributes of these materials stem from the high bond energy of the carbon-fluorine bond.[1][3][4][9] The choice of the constituent fluorinated monomer is a pivotal factor that dictates the ultimate performance of the resulting polymer. This guide provides a comprehensive framework for benchmarking a lesser-known monomer, 1,1,2,3,3,4,4-Heptafluorobut-1-ene, against well-established fluorinated monomers such as Tetrafluoroethylene (TFE), Hexafluoropropylene (HFP), and Vinylidene Fluoride (VDF).
While extensive data exists for TFE, HFP, and VDF, which are the building blocks of widely used fluoropolymers like PTFE, FEP, and PVDF, there is a notable scarcity of public-domain information regarding the polymerization and resulting polymer properties of this compound. Therefore, this guide will serve a dual purpose: to provide a comparative overview of the established monomers and to present a rigorous, step-by-step experimental roadmap for the comprehensive evaluation of this compound, enabling researchers to make informed decisions based on empirical data.
Part 1: Profiles of Established Fluorinated Monomers
A foundational understanding of the properties of commercially significant fluorinated monomers is essential for any comparative analysis.
Tetrafluoroethylene (TFE)
TFE is a symmetrical fluoroalkene and the monomer for polytetrafluoroethylene (PTFE), one of the most widely recognized fluoropolymers.[9][10]
-
Physicochemical Properties: TFE is a colorless, odorless, and flammable gas at room temperature.[10][11][12] It is highly reactive and can polymerize explosively, necessitating careful handling and storage.[11][12]
-
Polymerization: TFE readily undergoes free-radical polymerization to produce PTFE, a high molecular weight, crystalline polymer.[9] It can also be copolymerized with other monomers, such as HFP to yield Fluorinated Ethylene Propylene (FEP) or with perfluoroalkyl vinyl ethers to produce Perfluoroalkoxy alkanes (PFA).[10]
-
Resulting Polymer (PTFE) Characteristics: PTFE exhibits exceptional chemical resistance, thermal stability (with a continuous service temperature up to 260°C), and a very low coefficient of friction.[12][13][14][15] However, it is not melt-processable, which can present manufacturing challenges.[15]
Hexafluoropropylene (HFP)
HFP is a key comonomer used to impart melt-processability to fluoropolymers.
-
Physicochemical Properties: HFP is a colorless, odorless, and non-flammable gas.[16][17][18] It has a boiling point of -29.4°C and is sparingly soluble in water.[16][18][19][20]
-
Polymerization: HFP does not readily homopolymerize but is widely used as a comonomer with TFE to produce FEP and with VDF to create fluoroelastomers (FKM).[16][19] The inclusion of the bulky trifluoromethyl group disrupts the crystallinity of the polymer backbone, enabling melt processing.
-
Resulting Copolymers (e.g., FEP) Characteristics: FEP retains many of the desirable properties of PTFE, including excellent chemical resistance and a wide service temperature range, while being melt-processable.[10]
Vinylidene Fluoride (VDF)
VDF is a partially fluorinated monomer that gives rise to the versatile fluoropolymer, polyvinylidene fluoride (PVDF).
-
Physicochemical Properties: VDF is a colorless, flammable gas with a boiling point of -84°C.
-
Polymerization: VDF can be homopolymerized or copolymerized with other monomers like HFP.
-
Resulting Polymer (PVDF) Characteristics: PVDF is a semi-crystalline thermoplastic known for its high mechanical strength, impact resistance, and ease of processing. It exhibits good chemical resistance, though generally less than fully fluorinated polymers like PTFE. A unique characteristic of PVDF is its piezoelectric and ferroelectric properties in its β-phase.
Comparative Data of Established Monomers
| Property | Tetrafluoroethylene (TFE) | Hexafluoropropylene (HFP) | Vinylidene Fluoride (VDF) |
| Chemical Formula | C₂F₄[10][11] | C₃F₆[16] | C₂H₂F₂ |
| Molecular Weight ( g/mol ) | 100.02[11] | 150.02[18][20] | 64.03 |
| Boiling Point (°C) | -76.3[11] | -29.4[16][18][19][20] | -84 |
| Melting Point (°C) | -142.5[11] | -156.2[16][19] | -144 |
| Homopolymer | Polytetrafluoroethylene (PTFE) | Does not readily homopolymerize | Polyvinylidene Fluoride (PVDF) |
| Key Polymer Attributes | Exceptional chemical & thermal resistance, low friction[12][13][14][15] | Imparts melt-processability to copolymers[16] | High mechanical strength, piezoelectricity |
Part 2: The Challenger: this compound
A thorough search of the scientific literature and chemical databases reveals a significant lack of publicly available information on the polymerization and resulting polymer properties of this compound (CAS No: 680-54-6). While some studies have investigated its gas-phase chemistry, particularly in the context of atmospheric science, its potential as a monomer for high-performance fluoropolymers remains largely unexplored in the public domain.[4]
This data gap necessitates a systematic experimental investigation to determine its viability as a monomer and to benchmark its performance against established alternatives. The following sections outline a comprehensive experimental plan to achieve this.
Part 3: A Roadmap for Benchmarking this compound
This section provides a detailed experimental workflow for the characterization and comparative evaluation of this compound.
Monomer Characterization
The first step is to thoroughly characterize the physicochemical properties of the this compound monomer.
Experimental Protocol:
-
Purity Analysis:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure: Inject a sample of the monomer into a GC-MS system to identify and quantify any impurities. This is crucial as impurities can significantly affect polymerization kinetics and polymer properties.
-
-
Boiling Point Determination:
-
Technique: Distillation or dynamic vapor pressure measurement.
-
Procedure: Determine the boiling point at atmospheric pressure. This data is essential for handling and polymerization reactor design.
-
-
Density Measurement:
-
Technique: Pycnometry.
-
Procedure: Accurately measure the density of the liquid monomer at a specified temperature.
-
-
Spectroscopic Analysis:
-
Techniques: ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
-
Procedure: Obtain spectroscopic data to confirm the molecular structure and for future reference in polymerization kinetic studies.
-
Homopolymerization and Copolymerization Trials
The core of the evaluation lies in understanding the polymerization behavior of this compound.
Experimental Workflow for Polymerization:
Caption: Experimental workflow for the polymerization of this compound.
Experimental Protocol for Free-Radical Polymerization:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a stirrer, thermocouple, pressure transducer, and injection ports is required.
-
Reagent Charging: The reactor is charged with a suitable fluorinated solvent and the desired amount of this compound. For copolymerization, the comonomer (e.g., TFE or VDF) is also added.
-
Initiation: The reactor is brought to the desired temperature, and a solution of a free-radical initiator (e.g., azobisisobutyronitrile - AIBN) is injected.
-
Polymerization: The reaction is allowed to proceed under controlled temperature and pressure. The progress of the polymerization can be monitored by observing the pressure drop (for gaseous monomers).
-
Termination and Isolation: After the desired reaction time, the polymerization is terminated (e.g., by cooling). The resulting polymer is then precipitated, washed, and dried under vacuum.
Polymer Characterization
Once the polymer is synthesized, a comprehensive characterization is necessary to understand its properties.
3.3.1 Molecular Weight and Structure
-
Technique: Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Technique: ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy to confirm the polymer structure and, in the case of copolymers, the monomer incorporation ratios.
3.3.2 Thermal Properties
-
Technique: Thermogravimetric Analysis (TGA).
-
Objective: To assess the thermal stability of the polymer.
-
Procedure: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature. The onset of decomposition temperature is a key parameter.
-
-
Technique: Differential Scanning Calorimetry (DSC).
-
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.
-
Procedure: The polymer sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.
-
Experimental Workflow for Thermal Analysis:
Caption: Workflow for the thermal characterization of the synthesized polymer.
3.3.3 Mechanical Properties
-
Technique: Tensile Testing.
-
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the polymer.
-
Procedure: A standardized dog-bone shaped specimen of the polymer is stretched until it breaks, and the force and displacement are recorded.
-
-
Technique: Dynamic Mechanical Analysis (DMA).
-
Objective: To study the viscoelastic properties of the polymer as a function of temperature.
-
3.3.4 Chemical Resistance
-
Objective: To evaluate the polymer's resistance to a range of chemicals.
-
Procedure:
-
Prepare thin films or small molded pieces of the polymer.
-
Immerse the samples in various chemicals (e.g., strong acids, bases, organic solvents) at specified temperatures for an extended period.
-
Periodically remove the samples and measure changes in weight, dimensions, and mechanical properties.
-
Part 4: Data Interpretation and Benchmarking
The data obtained from the characterization of poly(this compound) should be systematically compared with the known properties of benchmark polymers like PTFE, FEP, and PVDF. This comparison will enable a clear assessment of the new polymer's potential applications.
Comparative Performance Matrix (Template)
| Property | Poly(this compound) | PTFE | FEP | PVDF |
| Monomer Cost & Availability | To be determined | Established | Established | Established |
| Polymerization Conditions | To be determined | High pressure | High pressure | Moderate pressure |
| Melt Processability | To be determined | No | Yes | Yes |
| Thermal Stability (TGA, °C) | To be determined | ~500 | ~450 | ~375 |
| Glass Transition Temp. (Tg, °C) | To be determined | ~120 | ~80 | ~-40 |
| Melting Point (Tm, °C) | To be determined | ~327 | ~260 | ~170 |
| Tensile Strength (MPa) | To be determined | 20-35 | 23-31 | 35-55 |
| Chemical Resistance | To be determined | Excellent | Excellent | Good |
Conclusion
The benchmarking of a new fluorinated monomer is a rigorous process that requires a systematic and data-driven approach. While this compound remains a largely uncharacterized monomer in the public domain, the experimental framework outlined in this guide provides a clear path for its comprehensive evaluation. By systematically determining its physicochemical properties, polymerization behavior, and the performance characteristics of its resulting polymer, researchers can objectively assess its potential to fill existing material gaps or offer enhanced performance over established fluoropolymers. The successful application of this benchmarking methodology will be instrumental in driving innovation in the field of high-performance materials.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Fluorinated Alkene Analysis
Introduction: The Analytical Imperative for Fluorinated Alkenes
In modern drug development and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. Fluorinated alkenes, in particular, serve as critical building blocks and final products, prized for their ability to confer unique properties such as enhanced metabolic stability, binding affinity, and altered lipophilicity. However, these same unique physicochemical characteristics—including high volatility, potential for isomerization, and distinct electronic properties—present significant analytical challenges.
Ensuring the purity, identity, and concentration of these compounds is not merely a matter of quality control; it is a fundamental requirement for safety, efficacy, and regulatory compliance. A single analytical technique, regardless of its sophistication, provides only one perspective and can be susceptible to inherent biases, matrix effects, or blind spots. This guide presents a comprehensive framework for the cross-validation of analytical methods for fluorinated alkenes, grounded in the principles of orthogonal testing and scientific rigor. By systematically comparing and integrating data from multiple, independent techniques, we can build a self-validating system that ensures the highest degree of confidence in our analytical results. This approach aligns with the foundational principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a method must be demonstrably "fit for its intended purpose."[1][2][3]
Core Analytical Techniques: A Quadrumvirate of Orthogonal Approaches
To achieve a holistic understanding of a fluorinated alkene sample, we must employ a suite of techniques with fundamentally different separation and detection principles. This strategy, known as orthogonal analysis, is critical for revealing impurities or degradants that might co-elute or be otherwise masked in a single method.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Application: GC-MS is the premier technique for analyzing volatile and semi-volatile thermally stable compounds.[7][8] For fluorinated alkenes, especially those with lower boiling points or residual manufacturing solvents, GC-MS provides exceptional separation efficiency and definitive identification through mass fragmentation patterns. Static headspace GC-MS is a particularly powerful, solvent-free variant for quantifying highly volatile impurities without introducing interferences from a sample matrix.[9][10]
Expert Insight: The choice of capillary column is critical. A semi-polar column, such as one with a 6% cyanopropylphenyl phase, often provides the necessary selectivity to resolve geometric isomers and closely related fluorinated impurities.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Application: For larger, less volatile, or thermally labile fluorinated molecules, LC-MS/MS is the method of choice. It combines the powerful separation of high-performance liquid chromatography (HPLC) with the unparalleled sensitivity and specificity of tandem mass spectrometry.[7][8]
Expert Insight: The ubiquitous presence of per- and polyfluoroalkyl substances (PFAS) in lab equipment (tubing, seals, etc.) is a major challenge, creating a risk of background interference that can obscure trace-level analysis.[12][13] Therefore, implementing an LC system with PFAS-free components is highly recommended. Furthermore, atmospheric pressure chemical ionization (APCI) can sometimes offer superior ionization for less polar fluorinated compounds compared to the more common electrospray ionization (ESI).[11]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle & Application: NMR spectroscopy is a primary analytical method that provides absolute quantification based on the direct relationship between signal area and the number of atomic nuclei. For organofluorine compounds, ¹⁹F qNMR is exceptionally powerful. Because the ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, signals are often well-resolved and free from background interference, a common issue in ¹H NMR.
Expert Insight: Crucially, ¹⁹F qNMR can quantify a fluorinated analyte without needing a certified reference standard of that specific analyte.[14] Instead, a certified internal standard of a different, stable fluorinated compound can be used. This makes qNMR an invaluable orthogonal tool for confirming the purity values obtained from chromatographic methods and for identifying unknown fluorinated species that may be missed by MS techniques.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR is a rapid, non-destructive technique used for qualitative confirmation of functional groups. Organic fluorine compounds exhibit strong, characteristic absorption bands from C-F bond stretching, typically in the 1400-1000 cm⁻¹ region.[16]
Expert Insight: While not a quantitative method for this application, FTIR serves as an excellent identity confirmation tool. A quick comparison of a sample's spectrum against a reference standard can immediately confirm the presence of the fluorinated alkene backbone and rule out gross contamination or structural errors.[17] It provides a layer of assurance that is completely independent of separation or ionization principles.
The Cross-Validation Workflow: A Framework for Confidence
A robust cross-validation study is not a simple side-by-side comparison but a systematic process designed to challenge the analytical methods and reconcile the data. The objective is to demonstrate that orthogonal methods produce congruent results, and to investigate any discrepancies to gain a deeper understanding of the sample. The entire process must be governed by a pre-approved validation protocol that defines the experiments, parameters, and acceptance criteria in accordance with ICH Q2(R2) guidelines.[1][18][19]
Caption: High-level workflow for cross-validation of analytical methods.
Comparative Analysis: A Case Study of "Compound F-101"
To illustrate the power of this approach, we present validation data for a hypothetical fluorinated alkene intermediate, "Compound F-101." The goal is to determine its purity with high confidence. Three orthogonal methods were validated: Headspace GC-MS, LC-MS/MS, and ¹⁹F qNMR.
Table 1: Summary of Cross-Validation Performance Data for Compound F-101 Purity Assay
| Validation Parameter | Headspace GC-MS | LC-MS/MS | ¹⁹F qNMR | Acceptance Criteria |
| Specificity | No interference at analyte retention time | No interference at analyte retention time | Analyte & IS signals baseline resolved | Met |
| Linearity (R²) | 0.9995 | 0.9998 | 0.9999 | ≥ 0.999 |
| Range (µg/mL) | 1 - 200 | 0.1 - 100 | 50 - 5000 | Covers working concentration |
| LOD (µg/mL) | 0.3 | 0.03 | 15 | - |
| LOQ (µg/mL) | 1.0 | 0.1 | 50 | - |
| Accuracy (% Recovery) | 99.2% (± 0.8% RSD) | 100.5% (± 0.5% RSD) | 100.1% (± 0.2% RSD) | 98.0% - 102.0% |
| Precision (%RSD) | 0.9% | 0.6% | 0.3% | ≤ 2.0% |
| Purity Result (%) | 99.1% | 99.3% | 99.8% | Results should be concordant |
Data Interpretation: The GC-MS and LC-MS/MS results are in close agreement (99.1% vs. 99.3%), providing strong confidence from two independent separation techniques. However, the ¹⁹F qNMR result is slightly higher at 99.8%. This is a classic and informative outcome of orthogonal validation. The causality is likely that the qNMR technique is detecting all soluble fluorine-containing molecules in the sample proportionally, including a small, non-volatile fluorinated impurity that is not detected by GC-MS and co-elutes with the main peak in LC-MS.[15] This discrepancy does not invalidate the chromatographic methods but provides a more complete purity profile, suggesting the "true" purity is closer to 99.8%, with the remaining 0.5-0.7% being undetected by one or both chromatographic methods. This is a critical insight for process chemistry and toxicology.
Detailed Experimental Protocols
The following are abbreviated, illustrative protocols for the analysis of "Compound F-101."
Protocol 1: Headspace GC-MS Purity Assay
-
Sample Preparation: Accurately weigh ~20 mg of Compound F-101 into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.
-
Instrumentation: Agilent GC-MS with Headspace Autosampler.[20]
-
HS Parameters: Vial Equilibration: 80 °C for 15 min. Loop Temperature: 90 °C. Transfer Line: 100 °C.
-
GC Parameters:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film.
-
Inlet: Split 20:1, 250 °C.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition: Full Scan (m/z 40-400).
-
-
Quantification: External standard calibration curve. Purity by area percent normalization.
Protocol 2: LC-MS/MS Purity Assay
-
Sample Preparation: Prepare a 1.0 mg/mL stock of Compound F-101 in Acetonitrile. Dilute to a working concentration of 10 µg/mL.
-
Instrumentation: Waters ACQUITY UPLC with Xevo TQ-S Mass Spectrometer.
-
LC Parameters:
-
Column: BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 min. Flow Rate: 0.4 mL/min.
-
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Acquisition: Multiple Reaction Monitoring (MRM) for key transitions.
-
-
Quantification: External standard calibration curve.
Protocol 3: ¹⁹F qNMR Absolute Purity Assay
-
Sample Preparation: Accurately weigh ~25 mg of Compound F-101 and ~10 mg of a certified internal standard (e.g., trifluorotoluene) into a vial. Dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer to an NMR tube.
-
Instrumentation: Bruker Avance 400 MHz NMR Spectrometer with a multinuclear probe.
-
¹⁹F Acquisition Parameters:
-
Causality: A long relaxation delay is paramount for accurate integration. We set D1 to 30 seconds (>5 times the longest T1 of any fluorine signal) to ensure complete magnetization recovery between pulses.[14]
-
Pulse Angle: 30 degrees (to further ensure quantitative conditions).
-
Number of Scans: 64 (for adequate signal-to-noise).
-
-
Processing: Apply minimal line broadening. Carefully integrate the signals for the analyte and the internal standard.
-
Calculation: Calculate purity using the standard qNMR equation, accounting for molecular weights, masses, number of fluorine nuclei, and integral areas.
Data Reconciliation and Decision Logic
When results from orthogonal methods differ, a structured investigation is required. The following logic diagram outlines a decision-making process.
Caption: Decision logic for reconciling data from orthogonal methods.
Conclusion
The analysis of fluorinated alkenes demands a higher level of analytical scrutiny. Relying on a single method, no matter how well validated, introduces an unacceptable level of risk in drug development and manufacturing. This guide has demonstrated that a cross-validation strategy, built on a foundation of orthogonal techniques such as GC-MS, LC-MS/MS, and ¹⁹F qNMR, provides a robust, self-validating system for generating highly reliable data. By systematically comparing results, we not only confirm our findings but also uncover deeper insights into sample composition that would otherwise remain hidden. This multi-faceted approach is the hallmark of sound science and is essential for ensuring the quality and safety of next-generation fluorinated products.
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A Senior Application Scientist's Comparative Guide to C4HF7 in High-Aspect-Ratio Etching
In the relentless pursuit of vertical scaling in devices like 3D NAND, the fabrication of features with extreme high aspect ratios (HAR) has become a critical bottleneck.[1][2] The plasma etching process used to create these deep, narrow structures—with aspect ratios now exceeding 80:1—faces immense challenges, including maintaining vertical profiles, controlling critical dimensions (CD), and managing process-induced defects like bowing or twisting.[1][3] At the heart of overcoming these hurdles lies the choice of etchant gas. This guide provides an in-depth comparison of C4HF7 (heptafluoroisobutenylene) against conventional fluorocarbon etchants, offering a scientifically grounded perspective for researchers and process engineers.
The Fundamental Challenge of High-Aspect-Ratio (HAR) Etching
HAR etching is a delicate balance between anisotropic ion bombardment and chemical reactions, carefully managed by a passivation layer on the feature sidewalls.[4] Fluorocarbon (FC) plasmas, such as those generated from C4F8, are widely used for etching silicon dioxide (SiO2) and silicon nitride (SiN).[5] In these plasmas, CFx radicals contribute to the formation of a protective polymer layer on the sidewalls.[5] This layer prevents lateral etching by reactive species like fluorine radicals, allowing energetic ions to anisotropically etch the material at the bottom of the feature.[6]
However, as aspect ratios increase, several issues known collectively as aspect ratio dependent etching (ARDE) become prominent:
-
Reduced Ion and Neutral Flux: The geometry of deep trenches significantly limits the transport of ions and neutral radicals to the bottom of the feature.[6][7]
-
Profile Distortion: Imbalances in polymer deposition and ion bombardment can lead to bowing (a wider profile in the middle), tapering (a narrower profile at the bottom), or twisting of the etched feature.[1]
-
Etch Stop: In extreme cases, the transport limitations and excessive polymerization at the top of the feature can completely halt the etching process before the target depth is reached.
The ideal etchant gas must therefore generate a plasma chemistry that provides a robust processing window, enabling precise control over polymerization and ion energy to counteract these ARDE effects.
C4HF7: A Hydrofluorocarbon Contender
C4HF7 is a hydrofluorocarbon (HFC) gas that has emerged as a promising alternative to perfluorocarbons (PFCs) like C4F8 and C4F6. The key differentiator of HFCs is the presence of hydrogen, which significantly alters the plasma chemistry and surface interactions.
Mechanism of Action: In the plasma, C4HF7 dissociates into a variety of radicals, including CFx, CHFy, and atomic hydrogen (H) and fluorine (F). The hydrogen plays a crucial role, particularly in the etching of stacked layers of SiO2 and SiN, common in 3D NAND fabrication.[8] Hydrogen can react with nitrogen in SiN to form volatile species like HCN, which can enhance the SiN etch rate.[8] This modulation of plasma composition offers an additional lever for process control compared to PFCs.
Comparative Performance Analysis: C4HF7 vs. Conventional Etchants
The selection of an etchant gas is a multi-parameter optimization problem. Below, we compare the performance of C4HF7 against established alternatives like C4F8 and C4F6 based on critical performance metrics.
| Performance Metric | C4HF7 | C4F8 | C4F6 | Rationale & Key Insights |
| SiO2/SiN Selectivity | Tunable | Moderate | High | The hydrogen in C4HF7 can enhance SiN etch rates, allowing for tunable selectivity through process parameters like O2 flow. In contrast, C4F6, with its higher C/F ratio, is a strong polymer former, leading to high selectivity to SiN but also a risk of etch stop.[9][10] |
| Mask Selectivity (e.g., to Amorphous Carbon - ACL) | Very High | High | High | Hydrofluorocarbons like C4HF7 can offer extremely high selectivity to amorphous carbon masks, especially when O2 flow is optimized.[8] This is critical for preserving the mask integrity during very long etch processes. |
| Profile Control (Bowing/Tapering) | Excellent | Good | Moderate | The tailored polymer deposition from C4HF7 allows for a more controlled passivation layer, leading to improved vertical profiles. Overly polymerizing gases like C4F6 can sometimes lead to tapering or contact distortion.[10] |
| Etch Rate | Moderate to High | High | Moderate | While C4F8 often provides high SiO2 etch rates, C4HF7 can achieve competitive rates with better profile control. The etch rate is highly dependent on process parameters like bias power and gas mixture.[5] |
| Polymer Management | Controlled | Prone to Accumulation | High Polymerization | The presence of hydrogen in C4HF7 plasmas can influence the polymer structure, making it potentially easier to manage and remove. C4F8 and especially C4F6 can lead to thick polymer deposition that is challenging to control in very high aspect ratio features.[10] |
| Environmental Impact (Global Warming Potential - GWP) | Low | High (10,200) | Moderate | C4HF7 and other hydrofluorocarbon isomers often have significantly lower Global Warming Potentials (GWP) compared to traditional perfluorocarbons like C4F8, making them more environmentally favorable choices.[8] |
Experimental Protocol for Etchant Gas Evaluation
To ensure the trustworthiness of any comparison, a rigorous and repeatable experimental methodology is paramount. The following protocol outlines a standard procedure for evaluating the performance of a new etchant gas like C4HF7 against a baseline process (e.g., using C4F8).
Objective: To compare the etch rate, selectivity, and profile fidelity of C4HF7 and C4F8 for a HAR SiO2 trench etch.
Materials & Equipment:
-
300mm silicon wafers with a stack of:
-
Thermal SiO2 (target etch layer, e.g., 3 µm)
-
Amorphous Carbon Layer (ACL) mask (e.g., 500 nm)
-
-
Patterned photoresist defining trenches (e.g., 100 nm width)
-
Capacitively Coupled Plasma (CCP) Reactive Ion Etcher (RIE)[10]
-
Scanning Electron Microscope (SEM) for cross-sectional imaging
-
Optical Emission Spectrometer (OES) for plasma diagnostics
Methodology:
-
Chamber Preparation:
-
Perform a standardized chamber clean process to ensure a consistent starting point.
-
Season the chamber with the planned etch chemistry to coat the chamber walls and stabilize the process.
-
-
Baseline Process (C4F8):
-
Load a wafer into the CCP etcher.
-
Execute the baseline HAR etch recipe. A typical starting point for a C4F8-based process might be:
-
Pressure: 10-50 mTorr
-
RF Power (Source/Bias): e.g., 1500 Ws / 4800 Wb[10]
-
Gas Flow: C4F8/Ar/O2 (e.g., 20/200/10 sccm)
-
Substrate Temperature: 10-30 °C
-
-
The etch time should be calculated to reach a target depth.
-
-
Experimental Process (C4HF7):
-
Load a new wafer.
-
Execute the experimental recipe, substituting C4HF7 for C4F8. Gas flows, particularly for O2, will likely need optimization. A study by Kim et al. on C4H2F6 isomers suggests that oxygen flow is a critical parameter for controlling selectivity with HFCs.[8]
-
Pressure: 10-50 mTorr
-
RF Power (Source/Bias): 1500 Ws / 4800 Wb
-
Gas Flow: C4HF7/Ar/O2 (e.g., 20/200/15 sccm - O2 flow may need to be varied)
-
Substrate Temperature: 10-30 °C
-
-
Monitor the plasma using OES to observe changes in radical concentrations (e.g., CF2, F, H).
-
-
Post-Etch Analysis:
-
Cleave the wafers to prepare cross-sectional samples.
-
Use SEM to measure:
-
Etch depth (for etch rate calculation).
-
Remaining mask thickness (for selectivity calculation).
-
Critical dimensions at the top, middle, and bottom of the feature.
-
Profile angle and identify any bowing or tapering.
-
-
-
Data Analysis and Comparison:
-
Calculate and tabulate the etch rate, mask selectivity, and profile metrics for both gases.
-
Compare the SEM profiles to visually assess the quality of the etch.
-
Experimental Workflow Diagram
Caption: Workflow for comparative evaluation of HAR etchant gases.
Conclusion and Future Outlook
C4HF7 presents a compelling alternative to conventional perfluorocarbon gases for high-aspect-ratio etching. Its unique hydrofluorocarbon chemistry offers additional process control knobs, enabling superior profile control and excellent mask selectivity, which are paramount for fabricating next-generation devices. The ability to tune SiN etch rates through hydrogen-mediated reactions provides a distinct advantage in etching complex multilayer stacks. Furthermore, its lower global warming potential aligns with the industry's growing focus on environmental sustainability.
While C4F8 remains a workhorse for many applications due to its high etch rates, the nuanced control offered by C4HF7 makes it particularly well-suited for pushing the boundaries of what is possible in HAR etching. Future research will likely focus on synergistic gas mixtures incorporating C4HF7 with other novel chemistries to further mitigate ARDE effects and enable the continued scaling of 3D device architectures.
References
-
Semiconductor Engineering. (2018, October 24). 3D NAND: Challenges Beyond 96-Layer Memory Arrays. [Link]
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ResearchGate. (2025, December 18). Etch Challenges for 3D NAND Flash Technology. [Link]
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Semantic Scholar. Investigation of Reducing Bow during High Aspect Ratio Trench Etching in 3D NAND Flash Memory. [Link]
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IuE. Impact of High-Aspect-Ratio Etching Damage on Selective Epitaxial Silicon Growth in 3D NAND Flash Memory. [Link]
-
Semiconductor Digest. (2024, July 16). How Etch Breakthroughs Are Tackling 3D NAND Scaling Challenges on the Path to 1,000 Layers. [Link]
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Huang, S., et al. (2019, April 17). Plasma etching of high aspect ratio features in SiO2 using Ar/C4F8/O2 mixtures: A computational investigation. Journal of Vacuum Science & Technology A. [Link]
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IOPscience. Infinite selectivity in dry etching process for high-aspect-ratio hole using C7HF7 gas plasma. [Link]
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University of Michigan. Etch Pro le Control of High-Aspect Ratio, Deep Submicron -Si Gate Etch. [Link]
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Worcester Polytechnic Institute. Optimization of Dry and Wet GaN Etching to Form High Aspect Ratio Nanowires. [Link]
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MDPI. (2020, September 18). Towards the Fabrication of High-Aspect-Ratio Silicon Gratings by Deep Reactive Ion Etching. [Link]
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ResearchGate. (2025, August 26). High aspect ratio GaAs nanowires made by ICP-RIE etching using Cl 2/N 2 chemistry. [Link]
-
Kim, K., et al. (2023, August 6). Characteristics of high aspect ratio SiO2 etching using C4H2F6 isomers. Materials Science in Semiconductor Processing. [Link]
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ResearchGate. Plasma etching of high aspect ratio features in SiO 2 using Ar/C 4 F 8 /O 2 mixtures: A computational investigation | Request PDF. [Link]
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Wikipedia. Plasma etching. [Link]
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VTT's Research Information Portal. Deceleration of silicon etch rate at high aspect ratios. [Link]
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Kim, D., et al. Study on contact distortion during high aspect ratio contact SiO2 etching. Journal of Vacuum Science & Technology A. [Link]
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Scilit. Characteristics of high aspect ratio SiO2 etching using C4H2F6 isomers. [Link]
-
ResearchGate. (2023, April 23). In situ diagnostics of the Si etching structures profile in ICP SF6/C4F8 plasma: Macrostructures. [Link]
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Wevolver. (2023, May 17). Understanding Plasma Etching: Detailed Insights into Its Techniques, Uses, and Equipment Maintenance. [Link]
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Donnelly, V. M. Basic Mechanisms in Plasma Etching. [Link]
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ASTM International. Etching Process Effects on Surface Structure, Fracture Strength, and Reliability of Single-Crystal Silicon Theta-Like Specimens. [Link]
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ResearchGate. SEM images of the etch profile evolution with C4F8 and C6F6 at varying.... [Link]
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Donnelly, V. M., & Kornblit, A. (2013, September 5). Plasma etching: Yesterday, today, and tomorrow. Journal of Vacuum Science & Technology A. [Link]
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ResearchGate. Optical emission spectroscopy as a method for evaluating the change in Si etching structures profile in ICP SF6/C4F8 plasma: Microstructures | Request PDF. [Link]
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National Institutes of Health. Critical Role of Etching Parameters in the Evolution of Nano Micro SLA Surface on the Ti6Al4V Alloy Dental Implants. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,1,2,3,3,4,4-Heptafluorobut-1-ene
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,1,2,3,3,4,4-Heptafluorobut-1-ene. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This document is designed to provide you with the technical knowledge and practical steps necessary to handle this halogenated compound with the expertise and confidence required in a modern laboratory setting.
Hazard Identification and Chemical Profile
This compound is a fluorinated alkene, a class of compounds that requires specific handling and disposal considerations due to its chemical properties and regulatory classification. Before handling, it is crucial to understand its inherent hazards. The substance is typically a low-boiling material, and sealed containers may build up pressure, posing a risk of rupture if not stored and handled correctly.[1] Primary hazards include skin and eye irritation, and inhalation may cause respiratory irritation or dizziness.[2][3]
The most significant consideration from a disposal perspective is its identity as a halogenated organic compound . During combustion, it can emit corrosive and toxic fumes, including hydrogen fluoride (HF).[1][4] This dictates the specific disposal pathway required to prevent environmental release and ensure worker safety.
| Property | Details |
| Chemical Name | This compound |
| Molecular Formula | C₄HF₇ |
| Classification | Halogenated Organic Compound; Per- and Polyfluoroalkyl Substance (PFAS)[5] |
| Primary Hazards | Gas under pressure; Causes skin and eye irritation; May cause respiratory irritation.[2][3] |
| Disposal Hazard | Potential to form hazardous combustion byproducts (e.g., Hydrogen Fluoride).[4] |
The Regulatory Framework: Understanding RCRA
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) , which provides a "cradle-to-grave" framework for managing hazardous waste in the United States.[6]
Classification as Halogenated Organic Waste: Because it contains a carbon-fluorine bond, this compound is classified as a halogenated organic compound.[7][8][9] Under RCRA, halogenated organic wastes are subject to stringent land disposal restrictions, making incineration the primary and often mandatory disposal method.[8][10] This is because land disposal can lead to the contamination of soil and groundwater, and these compounds can be persistent in the environment.
The Evolving PFAS Landscape: It is also critical to recognize that this compound is a Per- and Polyfluoroalkyl Substance (PFAS). The U.S. Environmental Protection Agency (EPA) is actively increasing its regulation of PFAS compounds.[5][11] In February 2024, the EPA proposed rules to list several PFAS as "hazardous constituents" under RCRA, a move that subjects them to stricter cleanup requirements and is a potential precursor to a full "hazardous waste" listing.[12][13][14] While this specific butene is not on the initial proposed list, the regulatory trend indicates that all PFAS are under intense scrutiny, reinforcing the need for meticulous disposal practices.
Core Disposal Protocol: From Bench to Manifest
The following protocol provides a systematic approach to ensure safety and compliance throughout the waste management lifecycle.
Experimental Protocol: Waste Handling and Disposal
1. Personal Protective Equipment (PPE) and Safety Posture:
-
Rationale: Direct contact and inhalation must be avoided. Because it is a low-boiling substance, the risk of vapor exposure is elevated.[1]
-
Procedure:
-
Always handle the compound and its waste within a certified chemical fume hood to manage vapor exposure.
-
Wear appropriate PPE:
-
2. Waste Segregation:
-
Rationale: This is the most critical step in proper chemical waste management. Mixing halogenated and non-halogenated waste streams complicates the disposal process, significantly increases costs, and can create dangerous chemical reactions. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HF) produced.[2][10]
-
Procedure:
3. Containerization and Labeling:
-
Rationale: Proper containment and labeling prevent accidental mixing, ensure safe handling by waste management personnel, and are required by law.
-
Procedure:
-
Use a chemically compatible container with a tightly sealing cap. The container must be clean and in good condition.[16][17]
-
Do not fill the container to more than 75-90% of its capacity to allow for vapor expansion.[16][17]
-
Label the container clearly with the words "Hazardous Waste, Halogenated Organics" and list all constituents, including this compound, and their approximate concentrations.
-
Keep the exterior of the container clean and free of chemical residue.[16]
-
4. On-Site Storage:
-
Rationale: Safe temporary storage minimizes risks within the laboratory prior to removal by disposal experts.
-
Procedure:
-
Store the sealed waste container in a well-ventilated area, such as a designated and marked satellite accumulation area or a safety cabinet for flammable/chemical materials.[1][4]
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][17]
-
Ensure the storage location is away from heat sources and direct sunlight.[2]
-
5. Final Disposal:
-
Rationale: Final treatment and disposal of hazardous waste is a specialized, highly regulated process that must only be performed by certified professionals.
-
Procedure:
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.
-
Waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The required method of disposal for this compound is high-temperature incineration in a facility equipped with flue gas scrubbers.[2]
-
Emergency Procedures: Spill and Exposure
Rapid and correct response to spills or exposures is vital to mitigating harm.
Spill Management:
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your laboratory supervisor.[1]
-
Control Vapors and Ignition Sources: If flammable, turn off any nearby ignition sources if it is safe to do so.[17] Ensure ventilation is adequate, preferably within a fume hood.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[1][18]
-
Decontamination: Clean the spill area thoroughly. Wash the area to prevent runoff into drains.[1]
-
Report: Report the incident to your institution's EHS department.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][4] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Ingestion | Do not induce vomiting. Give the person a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the critical decision-making and procedural flows for managing this compound waste.
Caption: Decision flow for waste characterization.
Caption: End-to-end disposal lifecycle workflow.
By adhering to these detailed protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of environmental responsibility that are paramount to the scientific community.
References
- Apollo Scientific. (n.d.). This compound Safety Data Sheet.
- SynQuest Laboratories, Inc. (n.d.). 1,1,1,2,4,4,4-Heptafluoro-2-butene Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Apollo Scientific. (2022). 1,1,1,2,2,3,3-Heptafluorobutane Safety Data Sheet.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Fisher Scientific. (2025). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Kandel & Son. (n.d.). PF1 Material Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of 2-Fluoroazulene: A Step-by-Step Guide for Laboratory Professionals.
- PFAS Press. (2024). RCRA Rules.
- Jones Day. (2024). EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS.
- ComplianceXL. (2021). Additional Four PFAS maybe Designated as RCRA Hazardous Wastes.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- National Research Council. (n.d.). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
- U.S. Environmental Protection Agency. (2025). 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- - Substance Details.
- U.S. Environmental Protection Agency. (n.d.). 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-, homopolymer - Substance Details.
- Jones Day. (2024). EPA Proposes New Set of Rules to Regulate PFAS Under RCRA.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
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A Senior Application Scientist's Guide to Handling 1,1,2,3,3,4,4-Heptafluorobut-1-ene: Essential Safety Protocols and PPE
As laboratory professionals, our primary responsibility extends beyond achieving breakthrough results; it begins with ensuring a fundamentally safe environment for ourselves and our colleagues. The handling of specialized fluorinated compounds like 1,1,2,3,3,4,4-Heptafluorobut-1-ene demands a rigorous, proactive approach to safety. This guide moves beyond mere compliance, offering a framework for understanding the causality behind each safety protocol, thereby building a culture of intrinsic safety and trust in our experimental workflows.
Hazard Identification & Inherent Risk Profile
Understanding the specific physicochemical properties of this compound is the critical first step in developing a robust safety plan. Its primary risks stem from its low boiling point and irritant nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Handling |
|---|---|---|
| CAS Number | 680-54-6 | Unique identifier for safety data sheet (SDS) lookup. |
| Molecular Formula | C4HF7 | High fluorine content influences reactivity and density. |
| Molecular Weight | 182.04 g/mol [1] | Heavier than air; vapors may accumulate in low-lying areas. |
| Boiling Point | 20-21°C[1] | CRITICAL: A volatile liquid at room temperature, readily forming vapors and increasing inhalation risk and container pressure. |
| Appearance | Colorless liquid | Visual detection of spills may be difficult. |
| Combustibility | Non-combustible[2] | While not a primary fire risk, containers can rupture violently when heated, releasing corrosive fumes.[2] |
The substance is classified with significant health hazards that dictate the required level of protection.
Table 2: GHS Hazard Classification
| Hazard Code | GHS Hazard Statement |
|---|---|
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[2] |
| H317 | May cause an allergic skin reaction.[1] |
Foundational Safety: Engineering and Administrative Controls
Personal protective equipment is the final barrier. The primary lines of defense are robust engineering and administrative controls that minimize exposure potential from the outset.
-
Engineering Controls: The most critical engineering control is the mandatory use of a properly functioning and certified chemical fume hood for all handling procedures.[3] Given the low boiling point, vapors can quickly reach concentrations that may cause respiratory irritation.[2] The ventilation system should be sufficient to maintain exposure levels below established limits, with a recommended minimum face velocity of 1-2 m/s for solvent-generating operations.[2] A safety shower and eyewash station must be immediately accessible.[3][4]
-
Administrative Controls:
-
Restricted Access: Designate specific areas for the storage and handling of this compound.
-
Standard Operating Procedures (SOPs): Develop detailed, chemical-specific SOPs that cover every step from transport and storage to use and disposal.
-
Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures outlined in the SOP and Safety Data Sheet (SDS) before working with the material.
-
Prior Approval: Implement a system requiring researcher review and approval of experimental plans involving this substance.
-
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.[2] A multi-layered approach is essential.
Table 3: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Causality |
|---|---|---|
| Eye & Face | Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).[2][4] A full-face shield should be worn over goggles when handling larger quantities (>50 mL) or during operations with a high splash potential.[5] | Protects against direct liquid splashes and vapor contact that can cause serious eye irritation.[2] |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving for added protection.[3] | Prevents skin contact, which can cause irritation and potential allergic reactions.[1][2] Gloves must be inspected before use and removed properly to avoid contaminating skin.[3] |
| Body | Flame-resistant lab coat. For larger quantities or spill response, a chemical-resistant apron or coveralls are required.[2][6] | Protects skin from incidental contact and splashes.[2] Closed-toe shoes made of a non-porous material are mandatory.[7] |
| Respiratory | Not required if all work is performed within a certified chemical fume hood. For spill response or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[2][3] | The high vapor pressure at room temperature poses a significant inhalation hazard, capable of causing respiratory tract irritation.[2] |
Workflow: PPE Donning and Doffing Sequence
Proper sequencing is critical to prevent cross-contamination. The doffing (removal) process is arguably more important than donning.
Caption: Spill Response Decision Workflow.
Decontamination and Disposal
-
Equipment: All non-disposable equipment should be thoroughly decontaminated after use. [2]* Waste: All spilled material, absorbents, and contaminated disposables (gloves, etc.) must be collected in a suitable, labeled container for waste disposal. [2]* Disposal: Dispose of the waste container through an authorized hazardous or special waste collection point, strictly following all local, state, and federal regulations. [2] By integrating these detailed protocols into your laboratory's safety culture, you can effectively mitigate the risks associated with this compound, ensuring that your pursuit of scientific advancement is built on an unwavering foundation of safety.
References
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Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]
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General PPE and Handling Guidance. INDOFINE Chemical Company, Inc. [Link]
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Emergency Procedures for Incidents Involving Chemicals. University of Kentucky, Research Safety. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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- 5. synquestlabs.com [synquestlabs.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
